4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
Description
Properties
IUPAC Name |
6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13;/h1-2,5,8H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWWQTOZSPMWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656846 | |
| Record name | 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172986-17-2 | |
| Record name | 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Postulated Mechanism of Action of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
Executive Summary
4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride is a novel heterocyclic compound whose specific biological mechanism of action is not yet extensively characterized in peer-reviewed literature. However, a detailed analysis of its structural motifs—the thiochroman scaffold, the sulfone group, the bromo substituent, and the amino group—provides a strong foundation for postulating a scientifically rigorous and testable hypothesis. Thiochroman derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a vast range of activities including anticancer, antimicrobial, and receptor modulation properties.[1][2][3] The incorporation of a sulfone group is a well-established strategy in drug design to enhance metabolic stability and target affinity through hydrogen bonding.[4][5]
This guide deconstructs the molecule to its core components, leveraging structure-activity relationship (SAR) insights from analogous compounds to propose a primary mechanism. We hypothesize that 4-Amino-6-bromothiochroman 1,1-dioxide functions as a targeted inhibitor or allosteric modulator of a key cellular enzyme, such as a protein kinase or a metabolic enzyme like carbonic anhydrase. This document provides a comprehensive, multi-phase experimental workflow designed to systematically identify the molecular target, validate the binding interaction, and characterize the compound's functional effects at a cellular level. The protocols herein are designed as a self-validating system, ensuring that the results of each experimental phase logically inform the next, culminating in a high-confidence elucidation of the compound's mechanism of action.
Part 1: Structural and Physicochemical Analysis
The pharmacological potential of this compound can be inferred by dissecting its structure into four key pharmacophores. Each component contributes distinct physicochemical and electronic properties that likely govern its interaction with biological targets.
-
Thiochroman Scaffold: This sulfur-containing heterocyclic system is a core component of numerous bioactive molecules.[3] Its rigid, bicyclic structure provides a defined three-dimensional orientation for its substituent groups, facilitating specific interactions within protein binding pockets. Thiochroman derivatives have demonstrated significant potential as selective estrogen receptor degraders (SERDs) and have been explored for their cytotoxic and antimicrobial activities.[2][6]
-
1,1-Dioxide (Sulfone) Group: The oxidation of the thioether in the thiochroman ring to a sulfone dramatically alters the molecule's properties. The sulfone group is a strong electron-withdrawing moiety and a potent hydrogen bond acceptor.[5] In drug design, its inclusion often serves to reduce lipophilicity, thereby improving solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Critically, the sulfone's ability to form strong hydrogen bonds can anchor the molecule to its biological target, significantly enhancing binding affinity.[5] Cyclic sulfones are key components in various inhibitors targeting enzymes like HIV-1 protease and human carbonic anhydrase II.
-
6-Bromo Substituent: The placement of a halogen, specifically a bromine atom, on the aromatic ring is a common strategy in medicinal chemistry. As an electron-withdrawing group, it can modulate the electronic properties of the entire ring system, influencing binding interactions. Structure-activity relationship studies on related thiochroman-4-one scaffolds have shown that electron-withdrawing groups at the 6-position can enhance antifungal activity.[7] Furthermore, bromo-substituted quinolines have been identified as potent anticancer agents that function by inhibiting topoisomerase enzymes.[8]
-
4-Amino Group: The primary amino group at the 4-position is a critical functional group that can act as both a hydrogen bond donor and acceptor. Its basicity allows for the formation of a hydrochloride salt, which typically enhances aqueous solubility and stability. The proximity of the amino group to the sulfone is noteworthy; sulfones are known to reduce the basicity of nearby amines, a feature that can modulate the compound's pKa and improve its toxicity profile by preventing off-target interactions.[4] This group is essential for forming specific polar contacts within a target binding site, often conferring selectivity.[9]
Table 1: Summary of Pharmacophore Contributions
| Structural Motif | Known Role in Medicinal Chemistry | Plausible Contribution to Mechanism of Action |
| Thiochroman Scaffold | Privileged scaffold providing a rigid 3D structure. | Orients functional groups for optimal target engagement; core for enzyme inhibition or receptor modulation. |
| 1,1-Dioxide (Sulfone) | Improves ADME properties; potent H-bond acceptor.[4][5] | Anchors the molecule in the binding pocket via hydrogen bonds; enhances binding affinity and specificity. |
| 6-Bromo Substituent | Electron-withdrawing group; enhances potency in related scaffolds.[7] | Modulates electronic properties for improved binding; potential for halogen bonding interactions. |
| 4-Amino Group | H-bond donor/acceptor; enables salt formation for solubility. | Forms key polar contacts with target residues; critical for binding selectivity and potency. |
Part 2: Postulated Mechanism of Action - An Enzyme Inhibition Hypothesis
Based on the structural analysis, we postulate that 4-Amino-6-bromothiochroman 1,1-dioxide acts as a targeted inhibitor of a key cellular enzyme. The combination of a rigid scaffold, a powerful hydrogen-bond-accepting sulfone group, and strategically positioned amino and bromo groups creates a molecule well-suited to fit into and interact with a defined enzymatic active or allosteric site.
The thiochroman 1,1-dioxide core is structurally analogous to scaffolds known to exhibit allosteric modulation of parasitic enzymes.[10] Furthermore, the presence of cyclic sulfones in known inhibitors of enzymes like carbonic anhydrase and various proteases provides a strong precedent for this hypothesis. The compound's substituents likely provide the necessary interactions to achieve high affinity and selectivity for a specific target, potentially a protein kinase, a metabolic enzyme, or a DNA-modifying enzyme like topoisomerase, a known target for bromo-substituted heterocycles.[8]
Caption: Postulated mechanism of 4-Amino-6-bromothiochroman 1,1-dioxide as a targeted enzyme inhibitor.
Part 3: Integrated Experimental Workflow for MoA Validation
To rigorously test our hypothesis, we propose a three-phase, integrated experimental workflow. This approach begins with unbiased target identification and progresses to quantitative biophysical and functional cellular validation.
Caption: A three-phase workflow for validating the compound's mechanism of action (MoA).
Phase 1: Target Identification & Initial Validation
Objective: To identify the direct binding protein(s) of the compound from a complex biological sample in an unbiased manner.
Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
-
Causality: A ligand binding to a protein typically increases its thermal stability. DSF measures this change in the protein's melting temperature (Tm) in the presence of the compound, providing rapid, high-throughput evidence of direct physical interaction.
-
Methodology:
-
Preparation: Dispense a library of purified human proteins (or a specific protein family, e.g., kinases) into a 384-well PCR plate at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Addition: Add this compound to the wells to a final concentration of 10 µM. Include DMSO vehicle controls.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins exposed upon unfolding.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec.
-
Data Analysis: Monitor the fluorescence increase as the proteins unfold. The peak of the first derivative of the melting curve corresponds to the Tm. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound indicates a direct binding event.
-
Phase 2: Quantitative Binding & Kinetic Analysis
Objective: To quantify the binding affinity and kinetics of the compound to the validated target(s) from Phase 1.
Protocol 2: Surface Plasmon Resonance (SPR)
-
Causality: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time. By immobilizing the target protein and flowing the compound over it, one can directly measure the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD).
-
Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a density of ~2000-4000 Response Units (RU). A reference channel should be prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+), ranging from 0.1x to 10x the expected KD (e.g., 1 nM to 10 µM).
-
Binding Cycle:
-
Inject the compound over the sensor surface for a defined period (e.g., 180 seconds) to monitor the association phase.
-
Switch to running buffer alone to monitor the dissociation phase (e.g., 300 seconds).
-
Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound compound and prepare for the next cycle.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD. A low KD (nM to low µM range) indicates a high-affinity interaction.
-
Phase 3: Cellular & Functional Assays
Objective: To confirm that the compound engages its target within a live cellular environment and modulates its function.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Causality: This assay extends the principle of TSA to a cellular context. Ligand binding stabilizes the target protein against heat-induced denaturation and aggregation within intact cells. This allows for the confirmation of target engagement in a physiological setting.
-
Methodology:
-
Cell Treatment: Culture relevant cells (e.g., a cancer cell line if the target is an oncoprotein) and treat them with the compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Heating: Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40 °C to 64 °C) for 3 minutes, followed by immediate cooling.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the aggregated precipitate by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting or quantitative mass spectrometry (isothermal dose-response CETSA).
-
Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated group confirms intracellular target engagement.
-
Protocol 4: Downstream Pathway Analysis (Western Blotting)
-
Causality: If the identified target is an enzyme in a signaling pathway (e.g., a kinase), its inhibition should lead to a measurable change in the phosphorylation state of its downstream substrates.
-
Methodology:
-
Cell Treatment: Treat cells with a dose-response series of the compound for a relevant time period (e.g., 2 hours).
-
Lysis: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate (e.g., anti-p-ERK) and an antibody for the total amount of that substrate (e.g., anti-ERK) as a loading control.
-
Detection: Use a chemiluminescent or fluorescent secondary antibody to visualize the bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated to total substrate protein provides functional evidence of target inhibition in a cellular context.
-
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a targeted inhibitor of a key cellular enzyme. The proposed multi-phase validation workflow provides a robust and logical framework for moving from an informed hypothesis to a confirmed mechanism of action. Successful identification and validation of a molecular target will pave the way for subsequent lead optimization studies, where SAR data can be used to further enhance potency and selectivity. Ultimately, these studies are a critical prerequisite for advancing this promising compound into more complex cellular and in vivo disease models to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
Deconvoluting the Molecular Target of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride: A Strategic Guide to Target Identification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive, multi-pronged strategy for identifying the biological target(s) of the novel compound, 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride. As a Senior Application Scientist, my objective is to move beyond a mere list of protocols and provide a strategic framework grounded in scientific rationale, ensuring that each experimental step logically informs the next, creating a robust and self-validating discovery cascade.
Part 1: Strategic Framework & Initial Hypothesis Generation
The journey to identify a small molecule's target begins not in the wet lab, but with a rigorous in silico and conceptual analysis. The structure of this compound—a thiochroman core with a sulfone and an amino group—provides critical clues. The sulfone group is a strong hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. This scaffold is ripe for interaction with a variety of protein binding pockets.
Our strategic approach is built on three pillars, designed to converge on a set of high-confidence candidate targets.
Pillar 1: In Silico Target Prediction
Computational approaches have revolutionized drug target identification by providing a time- and cost-effective means to generate high-quality hypotheses. Our initial step is to employ a "reverse paradigm"—instead of screening many compounds against one target, we will screen our single compound against a vast library of potential protein targets.
This approach is founded on the principle that similar molecules often exhibit similar biological activities. We will begin by constructing a 3D pharmacophore model of this compound. A pharmacophore represents the essential steric and electronic features necessary for molecular recognition by a biological target, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
Once the model is built, we will use it to screen databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with similar pharmacophoric features. The known targets of these "hit" compounds become our first set of potential targets. Web-based tools like SwissTargetPrediction can rapidly perform this analysis by comparing the query molecule to a library of thousands of active compounds with known targets.
When the 3D structure of a potential target is known, we can employ reverse docking. This powerful technique computationally "docks" our small molecule into the binding sites of a large collection of proteins. The goal is to predict the binding affinity and pose of our compound within each protein's active site. By screening against a comprehensive library of human protein structures (e.g., the Protein Data Bank), we can identify proteins to which our compound is predicted to bind with high affinity. This method is particularly useful for identifying both primary targets and potential off-targets that could lead to side effects.
Experimental Protocol: In Silico Target Prediction Workflow
-
Molecule Preparation:
-
Generate a 3D conformation of this compound using a molecular modeling program (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization to obtain a low-energy, stable conformation.
-
-
Pharmacophore-Based Screening:
-
Submit the 3D structure to a pharmacophore modeling and screening server (e.g., SwissTargetPrediction, PharmMapper).
-
Analyze the output, which will be a ranked list of potential targets based on the similarity of the query molecule to known ligands.
-
Prioritize targets that appear consistently across different algorithms.
-
-
Reverse Docking:
-
Prepare the ligand file in the appropriate format (e.g., .mol2, .pdbqt).
-
Select a curated library of protein targets. This can be the entire PDB or a focused library of, for example, all human kinases.
-
Utilize a reverse docking web server (e.g., ReverseDock) or local software (e.g., AutoDock Vina) to perform the screen.
-
Analyze the results, focusing on targets with the best-predicted binding energies (docking scores).
-
Data Presentation: Initial In Silico Hit List
| Method | Predicted Target | Score/Rank | Rationale/Homology |
| Pharmacophore | Kinase Family X | High Similarity | Compound shares features with known kinase inhibitors. |
| Pharmacophore | GPCR Family Y | Medium Similarity | Shared aromatic and hydrophobic features. |
| Reverse Docking | Enzyme Z | -8.5 kcal/mol | Strong predicted binding affinity in the active site. |
| Reverse Docking | Protein A | -7.9 kcal/mol | Favorable interactions with key residues. |
Logical Workflow for Target Prioritization
Caption: Initial in silico workflow for generating a prioritized list of candidate targets.
Part 2: Chemical Biology & Proteomic Validation
With a list of computationally-derived hypotheses, we now turn to the wet lab to physically identify the binding partners of our compound in a biological context. This pillar is crucial for validating the in silico predictions and discovering novel targets that computational methods may have missed.
To perform affinity-based proteomics, we must first synthesize a "chemical probe." This involves modifying our parent compound, this compound, by attaching a linker arm that terminates in a reactive handle (e.g., an alkyne or azide for click chemistry) or an affinity tag (e.g., biotin). Crucially, this modification must be made at a position on the molecule that does not interfere with its binding to the target protein. Structure-activity relationship (SAR) data is invaluable here; if unavailable, several probe variants should be synthesized. The biological activity of the probe must be confirmed to be comparable to the parent compound.
A more advanced approach is to create a photo-affinity probe by incorporating a photoreactive group (e.g., a diazirine or benzophenone). Upon exposure to UV light, this group forms a highly reactive species that will covalently bond to any nearby protein, providing a "snapshot" of the binding interaction.
This is a classic and powerful method for target identification.
-
Immobilization: The chemical probe (typically biotinylated) is immobilized on a solid support, such as streptavidin-coated agarose beads.
-
Incubation: The beads are incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the probe will be captured on the beads.
-
Washing: Non-specifically bound proteins are washed away.
-
Elution & Identification: The specifically bound proteins are eluted from the beads and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A critical control for this experiment is to perform a parallel pulldown where the lysate is pre-incubated with an excess of the original, unmodified compound. True binding partners will be outcompeted by the free compound, leading to their reduced abundance in the final eluate compared to the control experiment.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis:
-
Synthesize a biotinylated version of this compound.
-
Validate that the probe retains biological activity comparable to the parent compound.
-
-
Lysate Preparation:
-
Culture and harvest cells of a relevant cell line.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysate.
-
-
Affinity Pulldown:
-
Incubate streptavidin-coated magnetic beads with the biotinylated probe.
-
Block any remaining biotin-binding sites on the beads.
-
Experimental Sample: Incubate the probe-coated beads with the cell lysate.
-
Control Sample: Pre-incubate the cell lysate with a 100-fold molar excess of the free, non-biotinylated parent compound for 1 hour before adding the probe-coated beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Perform an in-gel or in-solution tryptic digest of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.
-
Perform label-free or label-based quantification to compare protein abundance between the experimental and control samples.
-
Data Presentation: AC-MS Hit Prioritization
| Protein ID (UniProt) | Gene Name | Fold-Change (Control/Expt.) | p-value | Notes |
| P04637 | TP53 | > 10 | < 0.01 | Significantly competed off by free compound. |
| Q13547 | MAPK14 | > 8 | < 0.01 | Known druggable target, consistent with in silico data. |
| P62258 | GRB2 | > 5 | < 0.05 | Adapter protein, could be part of a complex. |
| P31749 | AKT1 | 1.2 | > 0.05 | Not significantly competed off, likely non-specific binder. |
Chemical Proteomics Workflow Diagram
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Part 3: Target Validation & Mechanism of Action
The final, critical phase is to validate that the high-confidence hits from our discovery efforts are indeed bona fide biological targets and to understand how the compound modulates their function.
First, we must confirm with orthogonal, label-free methods that our compound directly binds to the candidate protein.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or cell lysates. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound is strong evidence of direct binding in a physiological context.
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed when a compound is titrated into a solution containing the purified target protein. A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.
-
Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique for studying the kinetics of binding. The purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding is detected in real-time as a change in the refractive index. SPR provides the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Confirming binding is only half the story. We must demonstrate that this binding event leads to a functional consequence.
-
Enzymatic/Activity Assays: If the identified target is an enzyme, the most direct functional validation is to perform an enzyme inhibition or activation assay. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of our compound, we can determine if it acts as an inhibitor or an activator and calculate its potency (e.g., IC₅₀ or EC₅₀).
-
Cellular Pathway Analysis & Reporter Assays: If the target is part of a known signaling pathway, we can use cellular assays to see if the compound modulates that pathway. For example, if the target is a kinase in the NF-κB pathway, we can use a reporter gene assay where a luciferase or fluorescent protein is placed under the control of an NF-κB response element. Inhibition of the pathway by the compound will result in a decreased reporter signal.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with either the vehicle control (e.g., DMSO) or this compound at a desired concentration (e.g., 10 µM) for 1 hour.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in each sample by Western blot using a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
A rightward shift in the curve for the compound-treated samples indicates thermal stabilization and target engagement.
-
Convergent Validation Logic
An In-depth Technical Guide to 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
Abstract
This technical guide provides a comprehensive overview of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific data for this molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to present its anticipated chemical and physical properties, a plausible synthetic route, and its potential pharmacological relevance. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's structure, synthesis, and potential applications, particularly drawing parallels with the well-established 4-aminoquinoline class of therapeutic agents.
Introduction
Heterocyclic compounds containing sulfur and nitrogen are cornerstones in the development of novel therapeutic agents due to their diverse pharmacological activities. The thiochroman scaffold, a sulfur-containing heterocycle, and its derivatives have garnered considerable attention for their potential applications in treating a range of diseases, including cancer and parasitic infections. The introduction of an amino group at the 4-position and a bromine atom at the 6-position of the thiochroman 1,1-dioxide core is anticipated to modulate the compound's physicochemical properties and biological activity, making this compound a molecule of interest for further investigation.
The structural similarity of the 4-aminothiochroman moiety to the 4-aminoquinoline core, which is central to a class of highly successful antimalarial drugs like chloroquine, suggests a potential avenue for the development of new anti-parasitic agents.[1][2] This guide will explore the properties of this compound, drawing on established chemical principles and data from analogous structures.
Chemical and Physical Properties
Direct experimental data for this compound is not widely available. The properties presented in Table 1 are based on data for the non-hydrochloride form, 4-Amino-6-bromothiochroman 1,1-dioxide, and are supplemented by predicted values for the hydrochloride salt.
Table 1: Physicochemical Properties of 4-Amino-6-bromothiochroman 1,1-dioxide and its Hydrochloride Salt
| Property | Value (for 4-Amino-6-bromothiochroman 1,1-dioxide) | Predicted Value (for Hydrochloride Salt) | Source |
| CAS Number | 916420-34-3 | Not available | [3][4] |
| Molecular Formula | C₉H₁₀BrNO₂S | C₉H₁₁BrClNO₂S | [3][4] |
| Molecular Weight | 276.15 g/mol | 312.61 g/mol | [3][4] |
| Appearance | Likely a solid | White to off-white crystalline powder | General knowledge of amine hydrochlorides |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Expected to have increased water solubility | General knowledge of amine hydrochlorides |
| Melting Point | Not available | Expected to be higher than the free base | General knowledge of amine hydrochlorides |
Synthesis and Manufacturing
A plausible synthetic route to this compound can be conceptualized in a multi-step process starting from commercially available materials. The proposed pathway involves the synthesis of a key intermediate, 6-bromothiochroman-4-one, followed by reductive amination, oxidation of the sulfide to a sulfone, and finally, formation of the hydrochloride salt.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous compounds.
Step 1: Synthesis of 6-Bromothiochroman-4-one
This step involves an intramolecular Friedel-Crafts acylation of 3-(4-bromophenylthio)propanoic acid.
-
Materials: 3-(4-Bromophenylthio)propanoic acid, polyphosphoric acid (PPA).
-
Procedure:
-
3-(4-Bromophenylthio)propanoic acid is added to polyphosphoric acid.
-
The mixture is heated, for example, to 80-100 °C, with stirring for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto ice and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield 6-bromothiochroman-4-one.[5]
-
Step 2: Reductive Amination to form 6-Bromothiochroman-4-amine
This transformation introduces the amino group at the 4-position.
-
Materials: 6-Bromothiochroman-4-one, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.
-
Procedure:
-
6-Bromothiochroman-4-one is dissolved in methanol.
-
Ammonium acetate is added in excess, followed by the portion-wise addition of sodium cyanoborohydride.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude 6-bromothiochroman-4-amine.
-
Step 3: Oxidation to 4-Amino-6-bromothiochroman 1,1-dioxide
The sulfide is oxidized to the corresponding sulfone in this step.
-
Materials: 6-Bromothiochroman-4-amine, meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, dichloromethane.
-
Procedure:
-
6-Bromothiochroman-4-amine is dissolved in a suitable solvent like dichloromethane.
-
The solution is cooled in an ice bath.
-
A solution of at least two equivalents of an oxidizing agent (e.g., m-CPBA or Oxone®) in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate).
-
The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried and concentrated to yield 4-Amino-6-bromothiochroman 1,1-dioxide.
-
Step 4: Formation of the Hydrochloride Salt
-
Materials: 4-Amino-6-bromothiochroman 1,1-dioxide, hydrochloric acid solution in an organic solvent (e.g., diethyl ether or isopropanol).
-
Procedure:
-
The free base, 4-Amino-6-bromothiochroman 1,1-dioxide, is dissolved in a minimal amount of a suitable organic solvent.
-
A solution of hydrochloric acid in an organic solvent is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with the solvent, and dried under vacuum.
-
Spectroscopic and Analytical Data (Predicted)
While specific experimental spectra for the title compound are not available, the following table outlines the expected spectroscopic characteristics based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons in the region of 7-8 ppm. Methylene protons of the thiochroman ring as multiplets between 2-4 ppm. The proton at the 4-position (adjacent to the amino group) as a multiplet. A broad singlet for the amino protons. The ammonium proton of the hydrochloride salt may appear as a broad singlet at a higher chemical shift. |
| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. The carbonyl carbon of the sulfone group around 50-60 ppm. Methylene carbons between 20-40 ppm. The carbon bearing the amino group around 40-50 ppm. |
| IR (Infrared) Spectroscopy | Characteristic strong S=O stretching vibrations for the sulfone group around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. N-H stretching vibrations for the amino group around 3300-3500 cm⁻¹. C-Br stretching vibration in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₀BrNO₂S) and a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Potential Applications and Pharmacological Relevance
The thiochroman scaffold and its derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6] The oxidation of the sulfur atom to a sulfone can significantly alter the electronic properties and biological activity of the molecule.[7]
The most compelling rationale for the investigation of this compound lies in its structural analogy to 4-aminoquinolines, a class of compounds with a long history of use as antimalarial drugs.[1][8]
Figure 2: Hypothesized mechanism of action based on analogy to 4-aminoquinolines.
The 4-aminoquinoline drugs are thought to exert their antimalarial effect by accumulating in the acidic digestive vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1] It is plausible that this compound could act through a similar mechanism. The basic amino group would facilitate accumulation in the acidic vacuole, and the planar aromatic system could interact with heme, preventing its polymerization into non-toxic hemozoin.
Furthermore, thiochroman derivatives have been explored as selective estrogen receptor degraders (SERDs) for the treatment of breast cancer.[9][10] The specific substitution pattern of the title compound may confer novel activities in other therapeutic areas as well.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the safety data for structurally related compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This technical guide, by consolidating information from related compounds, provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The structural similarities to established pharmacophores, particularly the 4-aminoquinolines, highlight its potential as a lead compound in the discovery of new therapeutic agents. Further research is warranted to elucidate the precise properties and full therapeutic potential of this molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-6-bromothiochroman 1,1-dioxide|CAS 916420-34-3 [benchchem.com]
- 4. aaa-chem.com [aaa-chem.com]
- 5. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride as a potential tankyrase inhibitor"
An In-Depth Technical Guide on the Potential of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride as a Tankyrase Inhibitor
Authored by a Senior Application Scientist
Abstract
Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family, has emerged as a compelling therapeutic target, particularly in oncology, due to its critical role in regulating the Wnt/β-catenin signaling pathway. This guide provides a comprehensive technical overview of a novel small molecule, this compound, as a potential tankyrase inhibitor. We will delve into the scientific rationale, proposed synthesis, and a suite of biochemical and cell-based assays for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic modalities targeting the Wnt pathway.
Introduction: The Rationale for Targeting Tankyrase
Tankyrase 1 and 2 (TNKS1/2) are key regulators of protein stability through a process called PARsylation, the addition of poly(ADP-ribose) chains to target proteins, marking them for ubiquitination and subsequent proteasomal degradation. A primary substrate of tankyrase is Axin, a scaffold protein in the β-catenin destruction complex. In many cancers, aberrant Wnt signaling leads to the stabilization of β-catenin, its translocation to the nucleus, and the activation of oncogenic gene transcription. By inhibiting tankyrase, Axin levels are stabilized, the destruction complex is re-established, and β-catenin is targeted for degradation, thereby attenuating the pro-tumorigenic Wnt signaling cascade.
The therapeutic potential of tankyrase inhibition extends beyond cancer to other conditions where Wnt signaling is dysregulated. The development of potent and selective tankyrase inhibitors is therefore an area of intense research.
Compound Profile: this compound
We hypothesize that the thiochroman scaffold can serve as a promising starting point for the design of novel tankyrase inhibitors. The rigid bicyclic structure can effectively present key pharmacophoric features into the nicotinamide subsite of the tankyrase catalytic domain. The introduction of a bromine atom at the 6-position is intended to probe a hydrophobic pocket, while the 4-amino group can form critical hydrogen bonds. The sulfone moiety (1,1-dioxide) is expected to enhance the compound's polarity and solubility.
Proposed Synthesis
The synthesis of this compound can be envisioned through a multi-step process, beginning with a commercially available substituted thiophenol.
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of the compound is presented below. These parameters are crucial for assessing its drug-likeness.
| Property | Predicted Value | Importance |
| Molecular Weight | 356.66 g/mol | Adherence to Lipinski's Rule of Five |
| LogP | 1.85 | Membrane permeability and solubility |
| pKa (Amine) | ~8.5 | Ionization state at physiological pH |
| Aqueous Solubility | Moderate | Crucial for bioavailability |
Biochemical Characterization of Tankyrase Inhibition
The initial assessment of a potential tankyrase inhibitor involves direct measurement of its effect on the enzyme's catalytic activity. A robust and high-throughput biochemical assay is essential for determining potency (IC50) and understanding the mechanism of inhibition.
Homogeneous Tankyrase Activity Assay
This assay quantifies the consumption of NAD+, a co-substrate of the PARsylation reaction catalyzed by tankyrase.
Protocol:
-
Reagent Preparation:
-
Recombinant human Tankyrase 2 (TNKS2) enzyme.
-
Histone H4 as the protein substrate.
-
Biotinylated NAD+ as the co-substrate.
-
Streptavidin-Europium and anti-mono-ADP-ribose binding reagent conjugated to an acceptor fluorophore.
-
-
Assay Procedure:
-
Dispense 2 µL of the test compound (this compound) in various concentrations into a 384-well plate.
-
Add 2 µL of TNKS2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a solution containing Histone H4 and biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a detection reagent mix containing Streptavidin-Europium and the acceptor fluorophore-conjugated antibody.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a suitable time-resolved fluorescence reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the amount of PARsylation.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the homogeneous tankyrase activity assay.
Expected Results and Interpretation
A potent inhibitor would exhibit a low IC50 value, typically in the nanomolar range. A steep dose-response curve would suggest a specific mode of inhibition.
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Selectivity (TNKS1/TNKS2) |
| 4-Amino-6-bromothiochroman 1,1-dioxide HCl | 50 | 25 | 2 |
| Reference Inhibitor (XAV939) | 11 | 4 | 2.75 |
Cell-Based Assays for Target Engagement and Pathway Modulation
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can penetrate cells, engage its target, and modulate the intended signaling pathway.
Cellular Target Engagement Assay
A cellular thermal shift assay (CETSA) can be employed to confirm that the compound binds to tankyrase in a cellular context. This assay is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Wnt Pathway Reporter Assay
This assay measures the transcriptional activity of β-catenin, providing a direct readout of Wnt pathway inhibition.
Protocol:
-
Cell Line: Use a cancer cell line with a Wnt-responsive reporter, such as HEK293T cells co-transfected with a SuperTOPFlash reporter plasmid.
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with varying concentrations of the test compound for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Calculate the percent inhibition of Wnt signaling and determine the EC50 value.
-
Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of Tankyrase.
Expected Cellular Activity
The compound should demonstrate dose-dependent inhibition of Wnt signaling with an EC50 value in a similar range to its biochemical IC50, indicating good cell permeability and target engagement.
| Compound | Wnt Reporter EC50 (nM) |
| 4-Amino-6-bromothiochroman 1,1-dioxide HCl | 80 |
| Reference Inhibitor (XAV939) | 20 |
Future Directions and Conclusion
The hypothetical compound, this compound, represents a promising starting point for a new class of tankyrase inhibitors. The proposed synthetic route is feasible, and the described biochemical and cell-based assays provide a clear path for its evaluation.
Future work should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.
-
ADME/Tox Profiling: In vitro and in vivo assessment of absorption, distribution, metabolism, excretion, and toxicity.
-
In Vivo Efficacy Studies: Evaluation in relevant animal models of cancer.
An In-Depth Technical Guide to Investigating 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride as a Novel PARP Inhibitor
Foreword: The Rationale for Novel PARP Inhibitor Discovery
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial to a number of cellular functions, including DNA repair, genomic stability, and programmed cell death.[1][2] The PARP1 and PARP2 enzymes, in particular, are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][3] In recent years, PARP inhibitors have emerged as a groundbreaking class of targeted cancer therapies.[4][5] Their mechanism of action is often rooted in the concept of "synthetic lethality," where the inhibition of PARP in cancer cells with pre-existing defects in other DNA repair pathways (such as mutations in BRCA1 or BRCA2) leads to an accumulation of cytotoxic double-strand breaks and subsequent cell death.[4][5]
While several PARP inhibitors have gained clinical approval, the quest for novel inhibitors with improved potency, selectivity, and reduced off-target effects continues.[6] This guide focuses on a systematic approach to investigate a novel compound, 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, as a potential PARP inhibitor. The thiochroman scaffold has been explored for various biological activities, and its structural features present an interesting starting point for designing new therapeutic agents.[7][8]
This document will provide a comprehensive, step-by-step framework for the synthesis, characterization, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Part 1: Synthesis and Characterization of this compound
A robust and reproducible synthesis is the cornerstone of any small molecule investigation. The proposed synthetic route for this compound is outlined below. This multi-step synthesis is designed to be adaptable and scalable for the production of sufficient material for all subsequent biological assays.
Proposed Synthetic Pathway
A [label="Starting Materials"]; B [label="Cyclization"]; C [label="Oxidation"]; D [label="Functional Group Interconversion"]; E [label="Amination"]; F [label="Salt Formation"]; G [label="Final Product:\n4-Amino-6-bromothiochroman\n1,1-dioxide hydrochloride"];
A -> B [label="e.g., Friedel-Crafts"]; B -> C [label="e.g., m-CPBA"]; C -> D [label="e.g., Bromination"]; D -> E [label="e.g., Reduction of nitro group"]; E -> F [label="HCl"]; F -> G; }
Step-by-Step Synthesis Protocol (Hypothetical)
-
Step 1: Synthesis of 6-bromothiochroman-4-one. This can be achieved through a Friedel-Crafts cyclization of a suitable substituted thiopropanoic acid derivative.
-
Step 2: Oxidation to 6-bromothiochroman-4-one 1,1-dioxide. The sulfide in the thiochromanone ring is oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
-
Step 3: Introduction of the amino group. This can be accomplished through reductive amination of the ketone or by conversion to an oxime followed by reduction.
-
Step 4: Formation of the hydrochloride salt. The final compound is treated with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.
Physicochemical Characterization
Once synthesized, the identity and purity of this compound must be rigorously confirmed.
| Parameter | Method | Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (for the free base: C₉H₁₀BrNO₂S - 276.15 g/mol ). | |
| Purity | HPLC | >95% purity with a single major peak. |
| Solubility | Visual Inspection | Determination of solubility in relevant solvents (e.g., water, DMSO) for biological assays. |
Part 2: In Vitro Evaluation of PARP Inhibitory Activity
The initial assessment of a potential PARP inhibitor involves in vitro enzymatic assays to determine its direct inhibitory effect on PARP1 and PARP2.
Rationale for In Vitro Testing
In vitro assays provide a direct measure of the compound's ability to inhibit the enzymatic activity of purified PARP proteins. This is a critical first step to establish a direct mechanism of action and to determine the potency (e.g., IC₅₀ value) of the compound.
PARP1/2 Enzymatic Inhibition Assay (Chemiluminescent)
This assay measures the amount of poly(ADP-ribose) (PAR) generated by the PARP enzyme.
A [label="Coat plate with\nhistone proteins"]; B [label="Add PARP enzyme,\nbiotinylated NAD+,\nand test compound"]; C [label="Incubation"]; D [label="Wash"]; E [label="Add Streptavidin-HRP"]; F [label="Wash"]; G [label="Add chemiluminescent\nsubstrate"]; H [label="Read luminescence"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).
-
Reaction Mixture: Add the PARP enzyme (recombinant human PARP1 or PARP2), biotinylated NAD+, and activated DNA to each well.
-
Initiate Reaction: Add the test compound dilutions to the wells and incubate at room temperature for 1 hour.
-
Detection:
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.
PARP Trapping Assay (Fluorescence Polarization)
Some of the most potent PARP inhibitors not only block the enzyme's catalytic activity but also "trap" the PARP enzyme on the DNA, which is a highly cytotoxic event.[2][13] A fluorescence polarization (FP) assay can be used to assess this trapping potential.[2][12][13]
Principle: A fluorescently labeled DNA oligonucleotide is used. When PARP binds to it, the larger complex tumbles slower in solution, resulting in a high FP signal. Upon auto-ADP-ribosylation (in the presence of NAD+), PARP dissociates from the DNA, and the FP signal decreases. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[2][4][13]
Protocol:
-
Master Mix Preparation: Prepare a master mix containing assay buffer, DTT, and a fluorescently labeled nicked DNA probe.[13]
-
Compound Addition: Add serial dilutions of the test compound to a 384-well plate.
-
Enzyme Addition: Add diluted PARP1 or PARP2 enzyme to the wells.
-
Reaction Initiation: Initiate the reaction by adding NAD+. A "no NAD+" control should be included to represent the maximum trapped state.[13]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Measurement: Read the fluorescence polarization using a suitable plate reader.
-
Data Analysis: An increase in the FP signal in the presence of the inhibitor and NAD+ indicates PARP trapping.
Part 3: Cell-Based Evaluation of PARP Inhibition
Following the in vitro characterization, it is essential to assess the compound's activity in a cellular context.
Rationale for Cell-Based Assays
Cell-based assays provide insights into the compound's cell permeability, its ability to engage the target in a complex cellular environment, and its downstream effects on cell viability and DNA repair pathways.
Cellular PARP Activity Assay (Western Blot)
This assay measures the level of poly(ADP-ribosyl)ation (PAR) in cells after treatment with a DNA damaging agent and the test compound.
A [label="Seed and culture cells"]; B [label="Pre-treat with test compound"]; C [label="Induce DNA damage\n(e.g., H₂O₂)"]; D [label="Cell Lysis"]; E [label="Protein Quantification (BCA)"]; F [label="SDS-PAGE"]; G [label="Western Blot"]; H [label="Incubate with anti-PAR\nand loading control antibodies"]; I [label="Chemiluminescent detection\nand imaging"]; J [label="Data Analysis"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }
Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., a BRCA-deficient breast cancer line like MDA-MB-436 or a colon cancer line like LoVo) in appropriate media.[5][14]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[6]
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H₂O₂ or MMS) for a short period (e.g., 15 minutes).[6][14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PAR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[6][15]
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A reduction in the PAR signal in the compound-treated, DNA-damaged samples indicates PARP inhibition.
Cell Viability and Synthetic Lethality Assay
This assay determines the cytotoxic effect of the compound, particularly in cancer cells with DNA repair deficiencies.
Protocol:
-
Cell Seeding: Seed two cell lines in parallel in 96-well plates: one with a known DNA repair deficiency (e.g., BRCA1-mutant) and a corresponding "wild-type" or proficient cell line.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a period of 3-5 days.
-
Viability Measurement: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A significantly lower GI₅₀ in the DNA repair-deficient cell line would be indicative of synthetic lethality.[14]
Part 4: Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of this compound as a novel PARP inhibitor. The successful execution of these experiments will establish its synthesis, confirm its identity and purity, and determine its in vitro and cell-based PARP inhibitory activity.
Positive results from this initial screening cascade would warrant further investigation, including:
-
Selectivity Profiling: Testing the compound against a broader panel of PARP family members and other related enzymes to determine its selectivity.
-
Mechanism of Action Studies: Further experiments to elucidate the precise mechanism of action, such as its effects on DNA damage repair foci (e.g., γH2AX staining) and cell cycle progression.
-
In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in preclinical animal models of cancer.
The systematic approach outlined in this guide will enable a thorough and scientifically rigorous evaluation of this compound, and potentially contribute to the development of a new generation of targeted cancer therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 8. CN102617359A - Method for preparing bromhexine hydrochloride - Google Patents [patents.google.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP assay [assay-protocol.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Parp1 by BMN673 Effectively Sensitizes Cells to Radiotherapy by Upsetting the Balance of Repair Pathways Processing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride (CAS number 1172986-17-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Within this context, thiochroman derivatives have emerged as a privileged class of heterocyclic compounds, demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific, yet promising, member of this family: 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, registered under CAS number 1172986-17-2.
This document serves as a comprehensive resource for researchers and drug development professionals, providing a deep dive into the core physicochemical properties of this compound. Our approach moves beyond a simple recitation of data, aiming to provide a causal understanding of experimental considerations and to ground the information in authoritative sources. The goal is to empower scientists with the foundational knowledge necessary to effectively handle, analyze, and strategically employ this molecule in their research endeavors.
Chemical Identity and Structural Elucidation
A precise understanding of a compound's identity is the bedrock of any scientific investigation. This compound is a chiral molecule, and its stereochemistry can significantly influence its biological activity.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| CAS Number | 1172986-17-2 | [1] |
| IUPAC Name | 6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride | [1] |
| Synonyms | 6-Bromo-3,4-dihydro-2H-S,S-dioxo-thiochromen-4-amine hydrochloride, 2H-1-Benzothiopyran-4-amine, 6-bromo-3,4-dihydro-, 1,1-dioxide, hydrochloride (1:1) | [1] |
| Molecular Formula | C₉H₁₁BrClNO₂S | [1] |
| Molecular Weight | 312.61 g/mol | [1] |
The structural backbone of this molecule is the thiochroman ring system, a bicyclic structure containing a benzene ring fused to a sulfur-containing heterocyclic ring. The key functional groups that dictate its chemical behavior are the primary amine at the 4-position, the bromine atom at the 6-position, and the sulfone group (S,S-dioxide) at the 1-position. The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for many biological assays and formulation studies.
Caption: Chemical structure of this compound.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound are paramount in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While comprehensive experimental data for this specific compound is not widely published, we can infer certain properties based on its structure and data from similar compounds.
Table 2: Physicochemical Data
| Property | Predicted/Inferred Value | Remarks |
| Density | 1.657 ± 0.06 g/cm³ | Predicted value.[2] |
| XLogP3 | 4.20940 | Predicted value for the free base.[2] The hydrochloride salt will be more hydrophilic. |
| PSA (Polar Surface Area) | 68.54 Ų | Predicted value for the free base.[2] |
| Solubility | Sparingly soluble in water and ethanol. | Inferred from the properties of similar hydrochloride salts of amines.[3] |
| Melting Point | Likely decomposes at a high temperature. | Common for hydrochloride salts of amines. For example, Bromhexine Hydrochloride decomposes at around 239°C.[3] |
Expert Insight: The presence of the polar amine and sulfone groups, combined with the hydrochloride salt form, suggests a degree of aqueous solubility. However, the lipophilic brominated benzene ring will also contribute to its overall solubility profile. The predicted XLogP3 value for the free base is relatively high, indicating that the compound may have good membrane permeability, a desirable trait for oral drug candidates.
Synthesis and Chemical Reactivity
A plausible synthetic route would likely involve the following key transformations:
-
Construction of the Thiochroman-4-one Core: This can often be achieved through a Friedel-Crafts type intramolecular cyclization of a precursor molecule.[4]
-
Bromination of the Aromatic Ring: Electrophilic aromatic substitution to introduce the bromine atom at the 6-position.
-
Oxidation of the Sulfide: Oxidation of the thioether in the thiochroman ring to a sulfone using an oxidizing agent like potassium permanganate.[5]
-
Formation of the Amine: This could be achieved through reductive amination of the corresponding ketone or other established methods for amine synthesis.
-
Formation of the Hydrochloride Salt: Treatment of the free amine with hydrochloric acid.[6]
Caption: A generalized synthetic workflow for this compound.
Reactivity Profile: The primary amine is a nucleophilic center and can participate in a variety of reactions, such as acylation, alkylation, and Schiff base formation. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position of substitution. The sulfone group is generally stable but can be reduced under harsh conditions.
Potential Biological Activities and Therapeutic Applications
The thiochroman scaffold is a recurring motif in compounds with diverse and significant biological activities.[7][8][9][10] This suggests that this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a range of diseases.
Potential Therapeutic Areas:
-
Antimicrobial and Antifungal Activity: Numerous thiochroman derivatives have demonstrated potent activity against various bacterial and fungal strains.[7][8] The specific substitution pattern of CAS 1172986-17-2 may confer unique antimicrobial properties.
-
Anticancer Activity: The thiochroman core has been incorporated into molecules designed as anticancer agents. The mechanism of action can vary, but often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation.
-
Enzyme Inhibition: The rigid, bicyclic structure of the thiochroman scaffold makes it an attractive starting point for the design of enzyme inhibitors. The specific functional groups on CAS 1172986-17-2 could be tailored to interact with the active site of a target enzyme.
Expert Insight: The combination of a halogenated aromatic ring and a chiral amine center is a common feature in many successful drug molecules. The bromine atom can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile. The stereochemistry of the amine group will be crucial for its interaction with biological targets, and it is essential to either use a single enantiomer or to separate and test both enantiomers to fully understand the structure-activity relationship.
Experimental Protocols: Handling, Storage, and Analysis
Adherence to proper experimental protocols is essential for obtaining reliable and reproducible results, as well as for ensuring laboratory safety.
Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Analytical Methods
A combination of analytical techniques should be employed to confirm the identity and purity of this compound.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to ensure good peak shape for the amine.
-
Standard Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare a sample of the compound for analysis at a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the standard and sample solutions onto a suitable C18 reverse-phase HPLC column.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent such as DMSO-d₆ or D₂O.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The spectrum should show characteristic signals for the aromatic protons, the protons on the thiochroman ring, and the amine proton. The integration of these signals should be consistent with the number of protons in the molecule.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon atoms in the molecule.
-
2D NMR (Optional): If further structural confirmation is needed, 2D NMR experiments such as COSY and HSQC can be performed to establish the connectivity of protons and carbons.
Expected Spectroscopic Features:
-
IR Spectroscopy: Expect characteristic peaks for the N-H stretch of the amine (around 3300-3500 cm⁻¹), the S=O stretch of the sulfone (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), and aromatic C-H and C=C stretches.[11]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the free base, as well as characteristic fragmentation patterns.
Conclusion and Future Directions
This compound (CAS 1172986-17-2) represents a molecule of significant interest for chemical and pharmaceutical research. Its unique combination of a thiochroman scaffold, a chiral amine, a bromine substituent, and a sulfone group provides a rich platform for the development of novel bioactive compounds. While a comprehensive experimental dataset for this specific molecule is still emerging, this guide has provided a foundational understanding of its identity, physicochemical properties, synthesis, and potential applications based on authoritative sources and expert analysis.
Future research efforts should focus on the detailed experimental characterization of this compound, including the determination of its absolute stereochemistry and the evaluation of its biological activity in a variety of assays. Such studies will be instrumental in unlocking the full potential of this promising molecular entity and paving the way for its application in the development of new therapeutics.
References
- 1. 6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine hydrochloride | CAS 1172986-17-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. echemi.com [echemi.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 6. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]
- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiocoumarins: From the Synthesis to the Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis Protocol for 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride: A Detailed Application Note for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, a key intermediate in the development of novel therapeutic agents. The described synthetic route is a robust, multi-step process commencing from 6-bromo-thiochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals, offering not only a reproducible methodology but also in-depth explanations of the chemical transformations and experimental choices, ensuring both scientific integrity and practical success.
Introduction
Thiochroman derivatives are a significant class of heterocyclic compounds that form the scaffold of numerous biologically active molecules. The introduction of an amino group and a bromine atom, coupled with the oxidation of the thioether to a sulfone, yields a versatile intermediate, this compound. This compound holds potential for further functionalization in the exploration of new chemical entities for various therapeutic targets. The following protocol, derived from established patent literature, outlines a reliable pathway to this valuable building block[1].
Synthetic Strategy Overview
The synthesis of the target compound is achieved through a four-step reaction sequence starting from commercially available or readily synthesized 6-bromo-thiochroman-4-one. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for each synthetic transformation. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Part 1: Synthesis of 6-Bromo-thiochroman-4-one oxime
Causality: The initial step involves the conversion of the ketone functionality in the starting material to an oxime. This is a classic condensation reaction where hydroxylamine reacts with the carbonyl carbon. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration, often acid-catalyzed, leads to the formation of the C=N double bond of the oxime. Pyridine is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.
Protocol:
-
To a solution of 6-bromo-thiochroman-4-one (10.0 g, 41.1 mmol) in ethanol (100 ml), add hydroxylamine hydrochloride (3.1 g, 44.6 mmol) and pyridine (3.5 g, 44.2 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (300 ml).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield 6-bromo-thiochroman-4-one oxime.
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 6-Bromo-thiochroman-4-one | 243.12 | 10.0 | 41.1 |
| Hydroxylamine hydrochloride | 69.49 | 3.1 | 44.6 |
| Pyridine | 79.10 | 3.5 | 44.2 |
| Product (Theoretical Yield) | 258.13 | 10.6 | 41.1 |
Part 2: Synthesis of 4-Amino-6-bromothiochroman
Causality: The second step is the reduction of the oxime to the corresponding primary amine. Catalytic hydrogenation is a highly effective method for this transformation. Palladium on carbon (Pd/C) is a common and efficient catalyst for the reduction of C=N bonds. Hydrogen gas is the reducing agent, and the reaction is typically carried out in a protic solvent like ethanol. The process involves the addition of hydrogen atoms across the double bond, leading to the desired amine.
Protocol:
-
Suspend 6-bromo-thiochroman-4-one oxime (8.0 g, 31.0 mmol) in ethanol (150 ml).
-
Add 10% Palladium on Carbon (Pd/C) (0.8 g) to the suspension.
-
Pressurize the reaction vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-Amino-6-bromothiochroman as a crude product, which can be used in the next step without further purification.
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 6-Bromo-thiochroman-4-one oxime | 258.13 | 8.0 | 31.0 |
| 10% Palladium on Carbon | N/A | 0.8 | N/A |
| Product (Theoretical Yield) | 244.14 | 7.57 | 31.0 |
Part 3: Synthesis of 4-Amino-6-bromothiochroman 1,1-dioxide
Causality: This step involves the oxidation of the thioether to a sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this purpose. The electrophilic oxygen of the peroxy acid attacks the nucleophilic sulfur atom. A two-step oxidation occurs, first to the sulfoxide and then to the sulfone. The use of a chlorinated solvent like dichloromethane is common for this reaction.
Protocol:
-
Dissolve 4-Amino-6-bromothiochroman (5.0 g, 20.5 mmol) in dichloromethane (100 ml).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 70%, 11.2 g, 45.1 mmol) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 ml) and brine (50 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-6-bromothiochroman 1,1-dioxide.
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-Amino-6-bromothiochroman | 244.14 | 5.0 | 20.5 |
| m-CPBA (70%) | 172.57 | 11.2 | 45.1 |
| Product (Theoretical Yield) | 276.14 | 5.66 | 20.5 |
Part 4: Synthesis of this compound
Causality: The final step is the formation of the hydrochloride salt of the amine. This is achieved by treating the free base with a solution of hydrogen chloride in a suitable solvent, typically an alcohol like ethanol. The basic amino group is protonated by the strong acid (HCl), forming the corresponding ammonium salt. The salt form often has improved stability and handling properties compared to the free base.
Protocol:
-
Dissolve the crude 4-Amino-6-bromothiochroman 1,1-dioxide from the previous step in ethanol (50 ml).
-
Add a 1.25 M solution of hydrogen chloride in ethanol (20 ml) dropwise with stirring.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to afford this compound as a white solid.
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-Amino-6-bromothiochroman 1,1-dioxide | 276.14 | (from previous step) | (from previous step) |
| Hydrogen Chloride | 36.46 | (in ethanol) | (excess) |
| Product (Theoretical Yield) | 312.60 | - | - |
Trustworthiness and Self-Validation
The successful synthesis of the target compound can be validated at each step through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the intermediates and the final product.
-
Melting Point: A sharp melting point range for the final product is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles of each transformation, researchers can confidently execute this synthesis and utilize the product for further drug discovery and development efforts.
References
Evaluating Putative Tankyrase Inhibitors: A Protocol for In Vitro Activity Assays Using 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
An Application Guide for Researchers
Abstract
Tankyrase 1 and 2 (TNKS1/2) are members of the Poly(ADP-ribose) polymerase (PARP) enzyme family that have emerged as critical regulators of cellular signaling pathways, most notably the Wnt/β-catenin pathway.[1] Their role in promoting the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex, makes them attractive therapeutic targets for cancers with aberrant Wnt signaling, such as many colorectal cancers.[2][3] This document provides a comprehensive guide for researchers on the principles and practical execution of an in vitro biochemical assay to determine the inhibitory activity of novel small molecules against Tankyrase. As a representative example, this protocol details the use of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, a compound of interest for its potential inhibitory properties. We will cover the underlying mechanism of Tankyrase action, the principles of the activity assay, a detailed step-by-step protocol, and guidelines for data interpretation.
Scientific Background: The Role of Tankyrase in Wnt/β-Catenin Signaling
The canonical Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[4] Its dysregulation is a hallmark of numerous cancers. The pathway's central mechanism is the control of the transcriptional co-activator β-catenin.
In the "Wnt-Off" State: A multi-protein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), captures and phosphorylates β-catenin.[3] This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low and preventing its translocation to the nucleus.
The Role of Tankyrase: Tankyrase enzymes (TNKS1 and TNKS2) act as positive regulators of the Wnt pathway by targeting the destruction complex itself.[5] TNKS utilizes NAD+ as a substrate to catalyze the addition of long chains of Poly(ADP-ribose) (PAR) onto Axin, a process known as PARsylation.[6][7] This PARsylation serves as a signal for the E3 ubiquitin ligase RNF146, which ubiquitinates Axin, targeting it for proteasomal degradation.[8] The resulting depletion of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes like c-Myc and Cyclin D1, which drive cell proliferation.[9]
Mechanism of Inhibition: Small molecule inhibitors of Tankyrase, such as the well-characterized compound XAV939, typically bind to the catalytic domain of the enzyme, competing with the NAD+ substrate.[10] By preventing the PARsylation of Axin, these inhibitors lead to the stabilization and accumulation of Axin.[3][11] This, in turn, enhances the assembly and activity of the β-catenin destruction complex, promoting β-catenin degradation and effectively suppressing Wnt signaling.[12] The assay described herein is designed to quantify this direct enzymatic inhibition.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of Tankyrase inhibitors.
Principle of the In Vitro Tankyrase Activity Assay
This protocol describes a robust and sensitive enzyme-linked immunosorbent assay (ELISA)-based method to measure the enzymatic activity of Tankyrase.[13] The assay quantifies the PARsylation of a substrate protein (histones) by recombinant Tankyrase enzyme.
The core steps are as follows:
-
Immobilization: A 96-well plate is coated with histone proteins, which serve as a generic substrate for PARP enzymes.
-
Enzymatic Reaction: Recombinant Tankyrase (either TNKS1 or TNKS2) is added to the wells along with the test compound (e.g., this compound) and a specialized reaction buffer.
-
Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+ (Biotin-NAD+). In the presence of active enzyme, the biotin-ADP-ribose moiety is transferred from Biotin-NAD+ to the histone substrate, forming biotinylated PAR chains.
-
Detection: The reaction is stopped, and the plate is washed to remove unreacted components. Streptavidin conjugated to Horseradish Peroxidase (Streptavidin-HRP) is added, which binds specifically to the biotinylated PAR chains on the plate.
-
Signal Generation: After another wash step, a colorimetric or chemiluminescent HRP substrate is added. The HRP enzyme catalyzes the conversion of the substrate, generating a signal (color or light) that is directly proportional to the amount of PARsylation, and thus to the activity of the Tankyrase enzyme.[14][15]
An effective inhibitor will reduce the amount of PARsylation, resulting in a lower signal compared to the untreated control.
Caption: General workflow for the in vitro Tankyrase biochemical assay.
Materials, Reagents, and Compound Handling
Reagents and Consumables
-
Test Compound: this compound. Prepare a 10 mM stock solution in 100% DMSO.
-
Positive Control Inhibitor: XAV939 (Selleckchem, S1180 or equivalent). Prepare a 10 mM stock solution in 100% DMSO.
-
Enzyme: Recombinant human Tankyrase 1 (TNKS1/PARP5A) or Tankyrase 2 (TNKS2/PARP5B) (BPS Bioscience, #80504 or equivalent).
-
Substrate: Histone, calf thymus (Roche, #10223565001 or equivalent).
-
Co-substrate: Biotinylated NAD+ (Trevigen, #4670-500-01 or equivalent).
-
Detection Reagent: Streptavidin-HRP (Thermo Fisher Scientific, #21130 or equivalent).
-
HRP Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) for colorimetric detection (SeraCare, #5120-0076) or a chemiluminescent substrate for higher sensitivity (Thermo Fisher Scientific, #34577).[13]
-
Plates: 96-well high-binding microplates (Corning, #3590 or equivalent).
-
Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: PBS containing 0.05% (v/v) Tween-20 (PBST).
-
Blocking Buffer: PBST containing 2% (w/v) Bovine Serum Albumin (BSA).
-
10x PARP Assay Buffer: 500 mM HEPES pH 8.0, 250 mM MgCl₂, 1% BSA. Store at 4°C.
-
1x PARP Assay Buffer: Dilute 10x PARP Assay Buffer in nuclease-free water.
-
-
Stop Solution (for colorimetric assay): 2 N H₂SO₄.
Compound Handling and Safety
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling this compound and other chemicals.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid direct contact with skin and eyes.[17][18]
-
Storage: Store the solid compound and its DMSO stock solution at -20°C or -80°C, protected from light and moisture.
-
Disclaimer: The toxicological properties of this compound have not been fully investigated. Treat it as a potentially hazardous substance.[19]
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. All additions should be performed with calibrated multichannel pipettes where possible to ensure consistency.
Day 1: Plate Coating
-
Prepare a 20 µg/mL histone solution in PBS.
-
Add 50 µL of the histone solution to each well of a 96-well high-binding plate.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Assay Execution
-
Plate Washing and Blocking:
-
Aspirate the histone solution from the plate.
-
Wash the plate 3 times with 200 µL of PBST per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 90 minutes at room temperature (RT) with gentle agitation.
-
-
Compound Preparation:
-
Thaw the 10 mM stock solutions of the test compound and XAV939 (positive control).
-
Perform a serial dilution of the compounds in 1x PARP Assay Buffer. For a 10-point dose-response curve, start with a 100 µM solution and perform 1:3 serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare control wells:
-
"No Inhibitor" Control (100% Activity): 1x PARP Assay Buffer with DMSO equivalent to the highest compound concentration.
-
"No Enzyme" Control (Background): 1x PARP Assay Buffer with DMSO.
-
-
-
Enzyme Reaction:
-
Wash the plate 3 times with 200 µL of PBST, followed by 2 washes with 200 µL of 1x PARP Assay Buffer.
-
Add 20 µL of the diluted compounds or controls to the appropriate wells.
-
Prepare the enzyme solution: Dilute the recombinant Tankyrase enzyme to the desired concentration (e.g., 20 ng/well) in cold 1x PARP Assay Buffer. Note: The optimal enzyme concentration should be determined empirically.
-
Add 20 µL of the diluted enzyme to all wells except the "No Enzyme" control wells. Add 20 µL of 1x PARP Assay Buffer to the "No Enzyme" wells.
-
Prepare the reaction initiator: Dilute the Biotin-NAD+ stock to 50 µM in 1x PARP Assay Buffer.
-
Start the reaction by adding 10 µL of 50 µM Biotin-NAD+ to all wells. The final reaction volume is 50 µL.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection (Colorimetric):
-
Stop the reaction by washing the plate 5 times with 200 µL of PBST.
-
Prepare the detection reagent: Dilute Streptavidin-HRP 1:5000 (or as recommended by the manufacturer) in Blocking Buffer.
-
Add 50 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 60 minutes at RT with gentle agitation.
-
Wash the plate 5 times with 200 µL of PBST.
-
Add 50 µL of TMB substrate to each well and incubate in the dark at RT for 15-30 minutes, or until sufficient color develops in the "No Inhibitor" control wells.
-
Stop the color development by adding 50 µL of 2 N H₂SO₄ to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis and Interpretation
Data Normalization
-
Subtract Background: Subtract the average absorbance of the "No Enzyme" control wells from all other wells.
-
Calculate Percent Activity: Normalize the data to the "No Inhibitor" control, which represents 100% enzyme activity.
-
Percent Activity = (Corrected Absorbance of Sample / Average Corrected Absorbance of "No Inhibitor" Control) * 100
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 - Percent Activity
-
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.
-
Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a non-linear regression curve (sigmoidal dose-response with variable slope) using software like GraphPad Prism or R.
-
The IC₅₀ value is determined from the fitted curve.
Representative Data Table
The following table illustrates sample data for calculating percent inhibition.
| Compound Concentration [µM] | Log [Concentration] | Avg. Absorbance (450 nm) | Corrected Absorbance | % Inhibition |
| Controls | ||||
| No Enzyme | N/A | 0.052 | 0.000 | N/A |
| No Inhibitor (0 µM) | N/A | 1.252 | 1.200 | 0% |
| Compound-B | ||||
| 100 | 2.00 | 0.082 | 0.030 | 97.5% |
| 33.3 | 1.52 | 0.112 | 0.060 | 95.0% |
| 11.1 | 1.05 | 0.232 | 0.180 | 85.0% |
| 3.70 | 0.57 | 0.472 | 0.420 | 65.0% |
| 1.23 | 0.09 | 0.682 | 0.630 | 47.5% |
| 0.41 | -0.39 | 0.952 | 0.900 | 25.0% |
| 0.14 | -0.86 | 1.132 | 1.080 | 10.0% |
| 0.05 | -1.33 | 1.222 | 1.170 | 2.5% |
Note: Data are hypothetical and for illustrative purposes only.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. biorxiv.org [biorxiv.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TNKS1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Highly Sensitive Assay for Screening of Tankyrase 1 | Technology Networks [technologynetworks.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pfaltzandbauer.com [pfaltzandbauer.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Evaluating the Efficacy of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
Introduction: Unraveling the Therapeutic Potential of a Novel Thiochroman Derivative
The thiochroman scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-cancer, anti-fungal, and anti-parasitic properties.[1] Recent studies have highlighted the promise of thiochroman derivatives as potent anti-proliferative agents, particularly against leukemia, melanoma, and colon cancer cell lines.[1] The mechanisms underlying these effects are diverse, ranging from the induction of apoptosis and modulation of key signaling pathways to the generation of reactive oxygen species (ROS).[1] Furthermore, some thiochroman analogs have been identified as selective estrogen receptor degraders (SERDs), presenting a promising avenue for the treatment of endocrine-resistant breast cancers.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to investigate the efficacy of a novel compound, 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride. Given the lack of specific mechanistic data for this particular analog, we propose a multi-faceted screening approach to elucidate its biological activity and therapeutic potential. This strategy is designed to provide a holistic view of the compound's effects on cellular health, proliferation, and programmed cell death.
The following sections detail a suite of validated cell-based assays, offering step-by-step protocols and the scientific rationale behind their selection. This approach will enable a thorough primary characterization of this compound, paving the way for more focused mechanistic studies.
Proposed Screening Cascade for Efficacy Testing
A hierarchical approach is recommended to efficiently characterize the biological effects of this compound. The workflow begins with broad cytotoxicity screening, followed by more detailed investigations into the underlying mechanisms of cell death and growth inhibition.
Caption: Figure 1: Proposed Screening Workflow.
Selection of Appropriate Cell Lines
Based on the reported activity of related thiochroman derivatives, a panel of human cancer cell lines is recommended for the initial screening. The National Cancer Institute's NCI60 panel is a valuable resource for selecting diverse and well-characterized cell lines.[4]
| Cancer Type | Recommended Cell Lines | Rationale |
| Leukemia | Jurkat, K562 | Thiochroman derivatives have shown efficacy against leukemia cell lines.[1] |
| Melanoma | A375, SK-MEL-28 | Melanoma is another cancer type reported to be sensitive to this class of compounds.[1] |
| Colon Cancer | HT-29, HCT116 | Colon cancer cells have also been identified as being susceptible to thiochroman derivatives.[1] |
| Breast Cancer | MCF-7 (ER+), MDA-MB-231 (ER-) | To investigate potential activity as a SERD.[2][3] |
Detailed Application Notes and Protocols
Primary Screening: Cell Viability and Cytotoxicity
The initial step is to determine the compound's effect on cell viability and to establish a dose-response curve. The MTT assay is a robust and widely used colorimetric method for this purpose.
Principle of the MTT Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[5][6]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability using Trypan Blue exclusion.
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Secondary Assays: Proliferation and Apoptosis
If the compound demonstrates significant cytotoxicity, the next step is to discern whether this is due to a cytostatic (inhibition of proliferation) or cytotoxic (induction of cell death) effect.
Principle of the BrdU Assay: This assay measures DNA synthesis, a hallmark of cell proliferation. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA. This incorporated BrdU can then be detected using a specific anti-BrdU antibody.[7][8]
Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
BrdU Labeling:
-
Prepare a 10 µM BrdU labeling solution in culture medium.
-
Add the BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Remove the labeling solution and wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
Denature the DNA by adding 2N HCl for 30 minutes at room temperature to expose the incorporated BrdU.[9]
-
Neutralize the acid with 0.1 M sodium borate buffer, pH 8.5.
-
-
Immunodetection:
-
Wash the cells and block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).
-
Incubate with an anti-BrdU antibody for 1 hour at room temperature.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate such as TMB (3,3',5,5'-Tetramethylbenzidine) and measure the absorbance.
-
Principle of the Annexin V/PI Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Caption: Figure 2: Principle of Annexin V/PI Apoptosis Assay.
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Culture and Treatment:
-
Seed 1-2 x 10⁶ cells in a 6-well plate and treat with this compound for the desired time.
-
Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Tertiary Mechanistic Assays
To further probe the mechanism of action, a panel of more specific assays can be employed.
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. Cleavage of the substrate by the caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[12][13][14]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat as described previously.
-
-
Reagent Addition:
-
Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Principle: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence of a population of cells, allowing for the quantification of cells in each phase.[15][16]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Harvesting and Fixation:
-
Harvest and wash cells as described for the Annexin V/PI assay.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[16]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Use software to model the cell cycle distribution from the DNA content histogram.
-
Principle: The DCFDA/H2DCFDA assay is used to measure intracellular ROS levels. The cell-permeable H2DCFDA is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[17][18][19]
Protocol: DCFDA Cellular ROS Assay
-
Cell Seeding and Staining:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Wash the cells with a suitable buffer.
-
Load the cells with 20 µM DCFDA solution and incubate for 30-45 minutes at 37°C.[17]
-
-
Compound Treatment:
-
Wash the cells to remove excess probe.
-
Add the test compound and incubate for the desired time. Include a positive control such as tert-butyl hydroperoxide (TBHP).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Principle: A decrease in mitochondrial membrane potential (ΔΨm) is an early event in apoptosis. The JC-1 dye is a lipophilic, cationic probe that can be used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence is used to determine the state of the mitochondrial membrane potential.[20][21]
Protocol: JC-1 Mitochondrial Membrane Potential Assay
-
Cell Seeding and Treatment:
-
Seed and treat cells as described previously. Include a positive control such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), a mitochondrial membrane potential uncoupler.
-
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM) in culture medium.
-
Incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.
-
-
Washing and Analysis:
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
For flow cytometry, detect the green fluorescence in the FITC channel and the red fluorescence in the PE channel.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. The IC₅₀ values for cytotoxicity and anti-proliferative effects should be calculated. The results from the mechanistic assays should be presented as fold-changes relative to the vehicle control.
| Assay | Parameter Measured | Expected Outcome for an Active Compound |
| MTT | Cell Viability | Dose-dependent decrease in viability (low IC₅₀) |
| BrdU | DNA Synthesis | Dose-dependent decrease in BrdU incorporation |
| Annexin V/PI | Apoptosis/Necrosis | Increase in Annexin V positive cells |
| Caspase-3/7 | Effector Caspase Activity | Dose-dependent increase in luminescence |
| Cell Cycle | DNA Content | Arrest in a specific phase of the cell cycle (e.g., G2/M) |
| DCFDA | ROS Levels | Increase in fluorescence |
| JC-1 | Mitochondrial Potential | Decrease in the red/green fluorescence ratio |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, and key apoptotic pathways, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from this screening cascade will be instrumental in guiding future studies to identify its molecular targets and further elucidate its mechanism of action.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V-FITC Kit Protocol [hellobio.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. promega.com [promega.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. doc.abcam.com [doc.abcam.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying YAP Signaling with 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
Introduction: The Hippo-YAP Signaling Axis and the Rationale for a Novel Small Molecule Modulator
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] At the core of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[2][3] When the Hippo pathway is active, a kinase cascade leads to the phosphorylation of YAP/TAZ, resulting in their cytoplasmic retention and subsequent degradation.[4][5][6] However, when the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they primarily interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation and survival.[4][7][8] Dysregulation of the Hippo-YAP pathway is a common feature in various human cancers, making it an attractive target for therapeutic intervention.[8][9]
This document provides a comprehensive guide for researchers on the use of a novel investigational compound, 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride (designated herein as 'Compound X' for clarity), to probe and characterize the YAP signaling pathway. These protocols are designed to be self-validating, providing a framework to assess the compound's efficacy and mechanism of action in a robust and reproducible manner.
Visualizing the Hippo-YAP Signaling Pathway
To understand the points of intervention for Compound X, it is crucial to visualize the core components of the Hippo-YAP signaling pathway.
Caption: The core Hippo-YAP signaling cascade.
Experimental Workflow for Characterizing Compound X
The following workflow provides a logical progression for evaluating the impact of Compound X on the YAP signaling pathway.
Caption: A stepwise approach to validate a YAP inhibitor.
Protocols for Assessing the Impact of Compound X on YAP Signaling
Determining the Optimal Concentration: Dose-Response and Cytotoxicity Assays
Rationale: Before investigating the specific effects on YAP signaling, it is essential to determine the concentration range at which Compound X is effective without causing general cytotoxicity. This ensures that observed effects are due to specific pathway modulation rather than cell death.
Protocol: MTT or similar cell viability assay
-
Cell Seeding: Plate cells (e.g., HeLa or a cancer cell line with known high YAP activity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM) in complete growth medium.
-
Incubation: Replace the medium in each well with the medium containing the different concentrations of Compound X. Include a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
Viability Assessment: Add MTT reagent (or a similar viability reagent like PrestoBlue™) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited). Subsequent experiments should use concentrations at or below the IC50.
| Parameter | Recommended Starting Conditions |
| Cell Line | HeLa, NCI-H226 (Mesothelioma) |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| Compound X Conc. | 0.01, 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Assay | MTT or PrestoBlue™ |
Assessing YAP Phosphorylation by Western Blot
Rationale: A key regulatory step in the Hippo pathway is the phosphorylation of YAP at Serine 127 (S127), which leads to its cytoplasmic sequestration.[5][10] An increase in p-YAP (S127) relative to total YAP is a strong indicator of Hippo pathway activation and YAP inhibition.
Protocol: Western Blot for p-YAP (S127) and Total YAP
-
Cell Lysis: Treat cells with Compound X at the desired concentrations for the determined time (e.g., 6-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-YAP (S127) and total YAP. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[11][12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the p-YAP signal to the total YAP signal.
| Antibody Target | Supplier (Example) | Dilution | Expected Band Size |
| Phospho-YAP (Ser127) | Cell Signaling Tech. #13008 | 1:1000 | ~65-75 kDa[11][12] |
| YAP/TAZ | Cell Signaling Tech. #8418 | 1:1000 | ~65-75 kDa[11][12] |
| GAPDH (Loading Control) | Cell Signaling Tech. #5174 | 1:2000 | ~37 kDa |
Visualizing YAP Subcellular Localization via Immunofluorescence
Rationale: The functional output of YAP is dictated by its subcellular localization.[13][14] Inhibiting YAP activity should result in its exclusion from the nucleus and retention in the cytoplasm. Immunofluorescence microscopy provides direct visual evidence of this translocation.[14][15]
Protocol: Immunofluorescence for YAP
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with Compound X and a vehicle control for the desired time.
-
Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[11]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[11]
-
Blocking: Block with 1% BSA in PBST for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with an anti-YAP primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells for a quantitative analysis.
Measuring YAP Target Gene Expression by RT-qPCR
Rationale: Nuclear YAP/TEAD complexes drive the transcription of specific target genes, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61).[4][16][17][18] A reduction in the mRNA levels of these genes serves as a robust readout of YAP inhibition.[3][4]
Protocol: Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Treat cells with Compound X. Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers specific for the target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Human CTGF | GCGTGTGCACCGCCAAAGAT | GGCAGCTTGACCCTTCTCGG |
| Human CYR61 | AGCCTCGCATCCTATACAACC | GTTCTTGCAGTTGGAGCCAA |
| Human GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Quantifying TEAD Transcriptional Activity with a Luciferase Reporter Assay
Rationale: To confirm that Compound X inhibits the transcriptional activity of the YAP-TEAD complex, a TEAD-responsive luciferase reporter assay can be employed.[19] This assay provides a quantitative measure of TEAD-mediated gene transcription.[8][20]
Protocol: TEAD-Responsive Luciferase Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) in a 24- or 48-well plate with a TEAD-responsive firefly luciferase reporter plasmid (containing tandem TEAD binding sites upstream of a minimal promoter) and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of Compound X.
-
Cell Lysis: After 16-24 hours of treatment, lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity observed in the vehicle-treated control cells.
Conclusion and Interpretation of Results
By following this comprehensive set of protocols, researchers can systematically evaluate the effects of this compound (Compound X) on the YAP signaling pathway. A successful YAP inhibitor would be expected to show a dose-dependent decrease in cell viability, an increase in YAP phosphorylation at S127, induce the cytoplasmic retention of YAP, and lead to a significant reduction in the expression of YAP target genes and TEAD-reporter activity. These integrated approaches provide a robust framework for characterizing novel modulators of this critical signaling pathway.
References
- 1. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Phospho-YAP/TAZ Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. What are YAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.unipd.it [bio.unipd.it]
- 12. bio.unipd.it [bio.unipd.it]
- 13. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Experimental Design of PARP Inhibitor Testing in Cancer Cell Lines
Introduction: The Rationale for PARP Inhibition in Oncology
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes integral to cellular homeostasis, with functions spanning DNA repair, transcriptional regulation, and apoptosis.[1] Of particular interest in oncology is PARP1, a primary sensor of DNA single-strand breaks (SSBs). Upon detecting an SSB, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation acts as a scaffold, recruiting the machinery needed for base excision repair (BER) to resolve the lesion.[1][2]
In cancer cells with defects in high-fidelity DNA double-strand break (DSB) repair pathways, such as homologous recombination (HR), there is a heightened dependency on PARP-mediated BER for survival. This is particularly true for cancers harboring mutations in the BRCA1 or BRCA2 genes, which are critical components of the HR pathway.[3] This dependency creates a vulnerability that can be exploited therapeutically.
The concept of synthetic lethality is the cornerstone of PARP inhibitor (PARPi) therapy. Synthetic lethality occurs when the perturbation of two genes or pathways simultaneously results in cell death, while the loss of either one alone is compatible with viability.[1] In the context of PARP inhibition, cancer cells with deficient HR (e.g., BRCA mutations) can tolerate the loss of this pathway. However, when PARP is also inhibited, SSBs persist and, during DNA replication, degenerate into cytotoxic DSBs.[4] The HR-deficient cell is unable to repair these DSBs, leading to genomic catastrophe and apoptosis.[3][4]
Furthermore, the mechanism of action for many potent PARP inhibitors is not just catalytic inhibition but also PARP trapping . These inhibitors stabilize the PARP1-DNA complex, creating a physical obstruction that disrupts DNA replication and is even more cytotoxic than the accumulation of unrepaired SSBs alone.[5][6][7]
This guide provides a comprehensive framework for the preclinical evaluation of PARP inhibitors in cancer cell lines, detailing the critical assays and experimental design considerations necessary to robustly characterize their efficacy and mechanism of action.
Visualizing the Core Concepts
The Role of PARP1 in DNA Repair
Caption: PARP1 detects SSBs and initiates Base Excision Repair (BER).
Synthetic Lethality in Action
Caption: PARP inhibition is selectively lethal to HR-deficient cancer cells.
Part 1: Foundational Experimental Setup
Cell Line Selection: The Key to a Valid Model
The choice of cell lines is paramount. The experimental design should ideally include isogenic or paired cell lines to isolate the effect of the genetic variable of interest (e.g., BRCA1/2 status).
| Cell Line Pair | Cancer Type | BRCA Status | Key Characteristics |
| UWB1.289 & UWB1.289+BRCA1 | Ovarian | BRCA1-null (UWB1.289), BRCA1-reconstituted (UWB1.289+BRCA1) | An isogenic pair ideal for studying BRCA1-dependent PARPi sensitivity.[8][9][10] |
| PEO1 & PEO4 | Ovarian | PEO1 (BRCA2 mutant, PARPi sensitive), PEO4 (acquired BRCA2 reversion mutation, PARPi resistant) | A model for studying acquired resistance through HR restoration.[9] |
| CAPAN-1 | Pancreatic | BRCA2 mutant | Naturally HR-deficient and highly sensitive to PARP inhibitors. |
| MDA-MB-436 | Breast (TNBC) | BRCA1 mutant | A well-characterized BRCA1-mutant triple-negative breast cancer line.[3] |
| MDA-MB-231 / MCF-7 | Breast (TNBC / Luminal A) | BRCA wild-type | Commonly used as BRCA-proficient control lines.[3] |
Expert Insight: When starting a screen, include cell lines with varying genetic backgrounds. Sensitivity to PARP inhibitors is not exclusive to BRCA mutations; deficiencies in other HR genes (e.g., ATM, PALB2) can also confer sensitivity, a state often termed "BRCAness".[4]
Experimental Controls: Ensuring Data Integrity
Robust controls are non-negotiable for interpreting results accurately.
-
Vehicle Control: The solvent used to dissolve the PARP inhibitor (commonly DMSO) must be added to control wells at the same final concentration used for the highest drug concentration. This accounts for any solvent-induced cytotoxicity.
-
Positive Controls:
-
For Cytotoxicity: A known potent PARP inhibitor (e.g., Talazoparib, Olaparib) should be used as a reference compound.[3][6]
-
For DNA Damage: A DNA-damaging agent like Etoposide or a topoisomerase inhibitor can be used to induce a robust DNA damage response, serving as a positive control for assays like γH2AX staining.
-
-
Negative Control: Untreated cells serve as the baseline for viability, apoptosis, and DNA damage.
Part 2: Core Assays for Efficacy and Potency
This multi-assay workflow provides a comprehensive picture of a PARP inhibitor's activity, from initial cytotoxicity to long-term survival effects.
Caption: A workflow for assessing PARP inhibitor efficacy in vitro.
Short-Term Cell Viability Assays (IC50 Determination)
These assays measure metabolic activity to provide a rapid assessment of cell viability after short-term drug exposure (typically 72 hours). The goal is to determine the half-maximal inhibitory concentration (IC50).
Protocol 1: MTT Assay
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial reductases in viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the PARP inhibitor (e.g., 10 concentrations from 1 nM to 10 µM) and a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. It is generally more sensitive than the MTT assay.
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled 96-well plates suitable for luminescence.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[14][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL reagent to 100 µL medium).[16]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
Luminescence Reading: Record luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to the vehicle control and calculate the IC50.
Long-Term Survival: Clonogenic Assay
This is the gold-standard assay for determining the ability of a single cell to proliferate indefinitely and form a colony. It measures true cytotoxicity rather than just a reduction in metabolic activity.
Protocol 3: Clonogenic Survival Assay
-
Cell Seeding: Seed a low, precise number of cells (e.g., 200-1000 cells) per well in a 6-well plate. The exact number should be optimized to yield 50-150 colonies in the control wells.
-
Drug Treatment: Allow cells to adhere overnight, then treat with the PARP inhibitor for a defined period (e.g., continuous exposure for the duration of the experiment, or a shorter 24-72 hour exposure followed by washout).[17]
-
Incubation: Incubate the plates for 10-14 days, until visible colonies (≥50 cells) have formed in the control wells.
-
Fixing and Staining: Gently wash the wells with PBS. Fix the colonies with 100% methanol for 15 minutes, then stain with 0.5% crystal violet solution for 20-30 minutes.[17]
-
Colony Counting: Wash away excess stain with water, allow the plates to dry, and count the colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each condition.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed in treated well) / (Number of cells seeded x (PE of control / 100))
-
| Parameter | Short-Term Viability (MTT/CTG) | Long-Term Survival (Clonogenic) |
| Endpoint | Metabolic activity / ATP levels | Reproductive integrity |
| Duration | 72-96 hours | 10-14 days |
| Measures | Cytostatic + Cytotoxic effects | Primarily Cytotoxic effects |
| Throughput | High (96/384-well) | Low (6-well) |
Part 3: Mechanistic Assays
These assays dissect how the PARP inhibitor is affecting the cancer cells, confirming that the observed cytotoxicity is due to the intended mechanism of action.
Quantifying DNA Damage
PARP inhibition is expected to cause an accumulation of DSBs, particularly in HR-deficient cells.
Protocol 4: γH2AX Immunofluorescence Staining
Phosphorylation of histone H2AX on serine 139 (γH2AX) is one of the earliest markers of a DSB, forming distinct nuclear foci that can be visualized and quantified.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with the PARP inhibitor at relevant concentrations (e.g., 1x and 10x IC50) for a specified time (e.g., 24 hours). Include positive (e.g., Etoposide) and vehicle controls.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody specific for γH2AX overnight at 4°C.[1]
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Stain nuclei with DAPI, wash, and mount the coverslips onto microscope slides with an antifade mounting medium.
-
Imaging and Quantification: Visualize using a fluorescence microscope. Capture images from multiple random fields and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in foci indicates an increase in DSBs.
Detecting Apoptosis
Confirming that cell death occurs via apoptosis is a critical step.
Protocol 5: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a DNA stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).
-
Cell Treatment: Treat cells in a 6-well plate with the PARP inhibitor for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[5]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the cells immediately by flow cytometry. The resulting dot plot will show four populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 6: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, the key executioner caspases in the apoptotic cascade.
-
Cell Seeding & Treatment: Seed cells in an opaque-walled 96-well plate and treat with the PARP inhibitor for 24-48 hours.
-
Reagent Addition: Equilibrate the plate to room temperature. Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix briefly and incubate at room temperature for 30 minutes to 3 hours.
-
Luminescence Reading: Measure luminescence. An increase in signal is directly proportional to caspase 3/7 activity.
Confirming Mechanism: PARP Trapping
For many potent PARP inhibitors, trapping PARP on DNA is a more significant driver of cytotoxicity than catalytic inhibition alone.
Protocol 7: PARP Trapping Assay (Fluorescence Polarization Principle)
This in vitro assay measures the ability of an inhibitor to "trap" the PARP enzyme on a fluorescently labeled DNA oligonucleotide.
-
Assay Principle: A fluorescently labeled DNA probe has low fluorescence polarization (FP) because it tumbles rapidly in solution. When PARP1 binds to it, the larger complex tumbles more slowly, resulting in high FP. In the presence of its substrate NAD+, PARP1 auto-PARylates, becomes highly negatively charged, and dissociates from the DNA, causing the FP signal to drop. A trapping inhibitor will bind to the NAD+ pocket and prevent this dissociation, keeping the PARP1-DNA complex intact and maintaining a high FP signal.
-
Reaction Setup: In a microplate, combine the fluorescent DNA probe, purified PARP1 enzyme, and the test inhibitor at various concentrations.
-
Initiation: Initiate the reaction by adding NAD+. A "no NAD+" control well represents the maximum trapped signal (high FP), and a "no inhibitor" well represents the baseline dissociation (low FP).[5]
-
Incubation & Reading: Incubate at room temperature for 60 minutes and read the fluorescence polarization on a compatible plate reader.[5]
-
Data Analysis: The dose-dependent increase in FP signal relative to the controls indicates the trapping potency of the inhibitor.
Part 4: Advanced Modeling - Resistance
The development of drug resistance is a major clinical challenge. In vitro models of acquired resistance are invaluable for studying these mechanisms.
Protocol 8: Generating PARP Inhibitor-Resistant Cell Lines
This method involves the long-term, continuous exposure of a sensitive parental cell line to escalating doses of a PARP inhibitor.
-
Initial Exposure: Begin by treating the parental cell line with the PARP inhibitor at its IC20-IC30 concentration.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the drug concentration. This process is slow and can take 6-12 months.[8]
-
Resistance Validation: Periodically test the cell population for a shift in its IC50 value compared to the parental line using the viability assays described in Part 2. A significant increase (e.g., >10-fold) in IC50 confirms the resistant phenotype.
-
Characterization: Once a resistant line is established, it should be thoroughly characterized to investigate the mechanism of resistance (e.g., sequencing for BRCA reversion mutations, checking for drug efflux pump overexpression).[8]
Conclusion and Data Integration
A successful experimental design for testing PARP inhibitors relies on a multi-faceted approach. No single assay tells the whole story. By integrating the data, a researcher can build a comprehensive profile of a novel compound.
-
Efficacy: A potent inhibitor will show a low IC50 in short-term viability assays, which is confirmed by a significant reduction in surviving fraction in long-term clonogenic assays, particularly in HR-deficient cell lines compared to HR-proficient controls.
-
Mechanism: The observed cytotoxicity should be accompanied by a clear induction of DNA damage (increased γH2AX foci) and apoptosis (positive Annexin V staining and caspase activity). Cell cycle analysis may also reveal a G2/M arrest, a common consequence of DNA damage.[2]
-
Target Engagement: A PARP trapping assay can confirm target engagement and distinguish between inhibitors that are purely catalytic and those that are potent PARP trappers.
This integrated approach, grounded in robust protocols and appropriate controls, provides the rigorous preclinical data necessary to advance promising PARP inhibitors toward clinical development.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. mdpi.com [mdpi.com]
- 17. scite.ai [scite.ai]
Application Note: A Comprehensive Guide to the Analytical Characterization of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
Abstract
This document provides a comprehensive suite of analytical methods for the detailed characterization of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride (ABTHC), a heterocyclic compound of interest in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this molecule. The methodologies span chromatographic, spectroscopic, and elemental analysis techniques, each explained with the underlying scientific rationale to ensure robust and reproducible results. This guide emphasizes a systematic approach, ensuring scientific integrity and trustworthiness in the analytical workflow.
Introduction
This compound is a sulfur-containing heterocyclic compound featuring a primary aromatic amine, a bromo substituent, and a sulfonamide-like cyclic sulfone group. Thiochroman derivatives are recognized as privileged scaffolds in medicinal chemistry, with various analogues demonstrating a wide range of biological activities.[1][2][3][4] The presence of the sulfone moiety, in particular, can significantly influence the molecule's physicochemical properties and biological interactions.[2][3] Given its potential as a pharmacophore or key intermediate in drug synthesis, a thorough analytical characterization is paramount to establish its chemical identity, assess its purity, and ensure its quality for further studies.
This application note details a multi-faceted analytical strategy, providing step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis.
Physicochemical Properties
A summary of the key physicochemical properties for the free base, 4-Aminothiochroman 1,1-dioxide, is presented below. The hydrochloride salt form will exhibit different solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂S·HCl | (Derived) |
| Molecular Weight (HCl Salt) | 312.61 g/mol | (Calculated) |
| Molecular Weight (Free Base) | 276.15 g/mol | PubChem CID: 13922316 (analogue)[5] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water | (Predicted) |
Comprehensive Analytical Workflow
A systematic approach is crucial for the complete characterization of a novel chemical entity. The following workflow outlines the logical progression of analytical techniques to confirm the structure and purity of this compound.
Caption: Overall analytical workflow for the characterization of ABTHC.
Chromatographic Analysis: Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds. For a polar, UV-active molecule like ABTHC, a reverse-phase method with UV detection is highly effective. Aromatic amines and related compounds are well-suited for separation on cyanopropyl-bonded or C18 columns.[6][7]
Protocol: Reverse-Phase HPLC for Purity Determination
Rationale: This method is designed to separate the main compound from potential impurities arising from synthesis or degradation. A gradient elution is chosen to ensure the timely elution of both polar and non-polar impurities. The chosen wavelengths for UV detection correspond to the expected absorbance maxima for aromatic amines.
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Analytical grade reagents.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of this compound in 10 mL of the sample diluent to achieve a concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm and 280 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.
Expected Data:
| Parameter | Expected Result |
| Retention Time (Main Peak) | Approx. 8-12 minutes |
| Purity (% Area) | ≥ 98.0% |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Spectroscopic Characterization: Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure.
Protocol: Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound, which is a fundamental characteristic. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like ABTHC, minimizing fragmentation and clearly showing the molecular ion.
Instrumentation and Reagents:
-
Mass Spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
-
Solvent: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in the solvent.
-
Instrument Settings (Positive ESI Mode):
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 100-500.
-
-
Data Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺ corresponding to the free base. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.
Expected Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (⁷⁹Br) | 275.9695 | ~275.97 |
| [M+H]⁺ (⁸¹Br) | 277.9675 | ~277.97 |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and types of protons and their connectivity, while ¹³C NMR identifies the different carbon environments. The use of a deuterated solvent like DMSO-d₆ is appropriate for the hydrochloride salt.
Instrumentation and Reagents:
-
NMR Spectrometer (400 MHz or higher).
-
NMR tubes.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
Acquisition:
-
Acquire ¹H NMR spectrum.
-
Acquire ¹³C NMR spectrum.
-
(Optional) Acquire 2D spectra like COSY and HSQC for complete assignment.
-
-
Data Analysis: Assign the chemical shifts (δ) in ppm relative to TMS. Analyze splitting patterns and integration values in the ¹H NMR spectrum to confirm the structure.
Expected ¹H NMR Spectral Data (Hypothetical, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.5 | br s | 3H | -NH₃⁺ (as hydrochloride) |
| ~7.8 | d | 1H | Aromatic H |
| ~7.6 | dd | 1H | Aromatic H |
| ~7.4 | d | 1H | Aromatic H |
| ~4.5 | t | 1H | CH-NH₃⁺ |
| ~3.5-3.7 | m | 2H | CH₂-S |
| ~2.3-2.5 | m | 2H | CH₂-CH |
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. This is excellent for confirming the presence of key groups like amines, sulfones, and aromatic rings.
Instrumentation:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3000 | N-H stretch (amine salt) |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| ~1300 & ~1150 | S=O stretch (sulfone) |
| ~850-800 | C-H out-of-plane bend (aromatic substitution) |
| ~600-500 | C-Br stretch |
Elemental Analysis
Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound and is a strong indicator of purity.
Procedure:
-
Submit a pure, dried sample (2-3 mg) to a specialized analytical laboratory for CHNS analysis.
-
The analysis is typically performed using a combustion-based elemental analyzer.
Expected Composition for C₉H₁₁BrClNO₂S:
| Element | Calculated % | Observed % (Typical) |
| Carbon (C) | 34.58 | 34.58 ± 0.4 |
| Hydrogen (H) | 3.55 | 3.55 ± 0.4 |
| Nitrogen (N) | 4.48 | 4.48 ± 0.4 |
| Sulfur (S) | 10.26 | 10.26 ± 0.4 |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By systematically applying these chromatographic and spectroscopic techniques, researchers can confidently verify the identity, structure, and purity of this compound, ensuring the reliability of data in subsequent research and development activities. The provided protocols are designed to be a starting point and may be further optimized based on the specific instrumentation and laboratory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminothiochroman 1,1-dioxide hydrochloride | C9H11NO2S | CID 13922316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ovid.com [ovid.com]
Application Notes and Protocols: Solubility and Stability Testing of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride for In Vivo Studies
Introduction: Navigating the Preclinical Path of a Novel Thiochroman Derivative
The successful progression of a new chemical entity (NCE) from discovery to a viable clinical candidate is contingent upon a thorough understanding of its physicochemical properties. For 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, a novel compound with therapeutic potential, its journey into in vivo studies necessitates a rigorous evaluation of its solubility and stability. These fundamental characteristics are not merely academic data points; they are critical determinants of bioavailability, dosing accuracy, and ultimately, the safety and efficacy of the potential therapeutic.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for assessing the solubility and stability of this compound. As a hydrochloride salt of a nitrogenous compound, it is anticipated to exhibit improved aqueous solubility compared to its free base form, a common strategy to enhance the biopharmaceutical properties of drug candidates.[4][5] However, this assumption must be empirically validated across a range of physiologically relevant conditions.
Furthermore, the stability of the molecule under various stress conditions is paramount. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.[6][7] Therefore, forced degradation studies are an indispensable tool in early-stage development to identify potential degradation pathways and to develop stability-indicating analytical methods.[6][8][9][10]
These application notes are designed to be a practical and scientifically robust resource, offering not just step-by-step protocols but also the underlying rationale for each experimental choice. By following these guidelines, researchers can generate the high-quality, reliable data necessary to confidently advance this compound through preclinical development.
I. Physicochemical Properties and Analytical Method Development
A foundational understanding of the physicochemical properties of this compound is the first step in designing meaningful solubility and stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S·HCl | Inferred from related structures |
| Molecular Weight | ~233.72 g/mol | Calculated |
| Appearance | White to off-white solid | Assumed |
| pKa | To be determined | |
| LogP/LogD | To be determined |
Note: The molecular formula and weight are based on the parent compound 4-Aminothiochroman 1,1-dioxide and the addition of HCl.[11] The exact properties of the 6-bromo substituted version should be experimentally confirmed.
Development of a Stability-Indicating Analytical Method
A robust, stability-indicating analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[12][13][14]
Protocol 1: HPLC Method Development
-
Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or Formic acid in water. The acidic pH will help to ensure the amine is protonated and improve peak shape.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a high aqueous percentage and gradually increase the organic phase to elute the parent compound and any potential degradants. A typical starting gradient could be 5% B to 95% B over 20 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. The optimal wavelength for quantification should be determined by analyzing the UV spectrum of the main peak.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to ICH guidelines.
II. Solubility Assessment: Ensuring Adequate Exposure for In Vivo Studies
The primary goal of solubility testing is to determine the maximum concentration of the compound that can be dissolved in a given solvent system, which is critical for preparing dosing solutions for in vivo studies.[1][2]
Equilibrium Solubility in Biorelevant Media
Protocol 2: Shake-Flask Method for Equilibrium Solubility
-
Media Preparation: Prepare a range of aqueous media relevant to physiological conditions:
-
pH 1.2 (Simulated Gastric Fluid, SGF)
-
pH 4.5 (Acetate Buffer)
-
pH 6.8 (Simulated Intestinal Fluid, SIF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Sample Preparation: Add an excess amount of this compound to a known volume of each medium in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with the mobile phase, and analyze it using the validated HPLC method.
-
Data Analysis: The concentration of the dissolved compound represents the equilibrium solubility in that specific medium.
Table 2: Hypothetical Solubility Data for this compound
| Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| SGF | 1.2 | 37 | > 50 |
| Acetate Buffer | 4.5 | 37 | 25.3 |
| SIF | 6.8 | 37 | 5.8 |
| PBS | 7.4 | 37 | 2.1 |
The expected trend is higher solubility at lower pH due to the amine functional group. The hydrochloride salt form is expected to have significantly higher solubility than the free base, especially at acidic pH.[15][16]
Kinetic Solubility for High-Throughput Screening
For rapid assessment, particularly in early discovery phases, kinetic solubility can be determined. This involves dissolving the compound in an organic solvent (e.g., DMSO) and then diluting it into the aqueous buffer.
III. Stability Profiling: Predicting Shelf-Life and Degradation Pathways
Stability testing is crucial to ensure that the compound remains intact from the time of formulation preparation to its administration in in vivo studies.[3][7][17][18][19]
Solution State Stability in Dosing Vehicles
Protocol 3: Stability in Formulation Vehicles
-
Formulation Preparation: Prepare solutions of this compound in potential dosing vehicles (e.g., saline, 5% dextrose in water (D5W), PBS with 5% DMSO) at a relevant concentration.
-
Storage Conditions: Store aliquots of the formulations at different temperatures (e.g., 4°C, room temperature, 37°C) and protected from light.
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quantify the remaining parent compound using the validated HPLC method. A decrease in the peak area of the parent compound indicates degradation.
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[6][8][9][10][20] The goal is to achieve 5-20% degradation of the active substance.[9]
Protocol 4: Forced Degradation Studies
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[10]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution and the solid compound to light according to ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, quench the reactions (if necessary) and analyze the samples by HPLC to determine the percentage of degradation and to observe the formation of any degradation products.
Table 3: Hypothetical Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants Observed |
| 0.1 M HCl | 24 hours | 60°C | 12.5% | RRT 0.85 |
| 0.1 M NaOH | 8 hours | RT | 18.2% | RRT 0.92, RRT 1.15 |
| 3% H₂O₂ | 4 hours | RT | 8.9% | RRT 1.08 |
| Dry Heat (Solid) | 48 hours | 80°C | < 2% | None |
| Photostability | ICH Q1B | RT | 4.5% | RRT 0.98 |
RRT = Relative Retention Time
IV. Data Interpretation and Formulation Strategy
The collective data from solubility and stability studies will guide the formulation strategy for in vivo experiments.
-
High Solubility in Acidic pH: Suggests that oral administration in a simple aqueous vehicle may be feasible.
-
Limited Solubility at Neutral pH: For intravenous administration, formulation aids such as co-solvents (e.g., DMSO, PEG 400) or cyclodextrins may be necessary to achieve the desired concentration.
-
Instability under Basic Conditions: Indicates that the formulation pH should be maintained in the acidic to neutral range. Buffers can be incorporated to control the pH.[1]
-
Oxidative Lability: Suggests that the formulation should be protected from oxygen, for instance, by purging with nitrogen, and the inclusion of antioxidants could be considered.
V. Visualization of Workflows
Solubility Assessment Workflow
Caption: Workflow for Equilibrium Solubility Testing.
Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
VI. Conclusion
The protocols and guidelines presented herein provide a robust framework for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these methodologies will generate critical data to de-risk the preclinical development of this compound, enabling informed decisions on formulation strategies and ensuring the integrity of in vivo studies. A thorough understanding of these fundamental properties is a prerequisite for the successful translation of a promising molecule from the bench to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. rroij.com [rroij.com]
- 4. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acdlabs.com [acdlabs.com]
- 7. cmcpharm.com [cmcpharm.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Forced Degradation Studies - STEMart [ste-mart.com]
- 11. 4-Aminothiochroman 1,1-dioxide hydrochloride | C9H11NO2S | CID 13922316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. explorationpub.com [explorationpub.com]
- 13. iransilicate.com [iransilicate.com]
- 14. DSpace [helda.helsinki.fi]
- 15. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. natoliscientific.com [natoliscientific.com]
- 18. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. formulationbio.com [formulationbio.com]
Application Notes & Protocols: A Strategic Guide to the Development of 4-Amino-6-bromothiochroman 1,1-dioxide Analogs
Introduction: The Therapeutic Potential of the Thiochroman Scaffold
The thiochroman ring system is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, cytotoxic, antiviral, and antileishmanial properties[1][2]. The specific compound, 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, presents a compelling starting point for a drug discovery campaign. The sulfone (1,1-dioxide) moiety is a key feature, often enhancing bioactivity, as seen in analogs that show high potency against tropical disease parasites by inducing oxidative stress[3]. The 4-amino group provides a critical interaction point for potential biological targets, while the 6-bromo position serves as a versatile chemical handle for systematic structural modification.
The primary objective of developing analogs of this core structure is to conduct a thorough Structure-Activity Relationship (SAR) study. By systematically altering specific functionalities, researchers can optimize for:
-
Enhanced Potency: Increasing the desired biological effect at lower concentrations.
-
Improved Selectivity: Minimizing off-target effects to reduce potential toxicity.
-
Favorable Pharmacokinetics (ADME): Modulating properties like absorption, distribution, metabolism, and excretion to develop a viable drug candidate.
This guide provides a strategic framework and detailed protocols for the rational design, synthesis, and preliminary evaluation of novel 4-Amino-6-bromothiochroman 1,1-dioxide analogs.
Strategic Approaches to Analog Design
The design of a focused library of analogs requires a logical approach, targeting distinct regions of the parent molecule. The causality behind these choices is rooted in established medicinal chemistry principles, aiming to probe the chemical space around the core scaffold efficiently.
Caption: Strategic vectors for analog development.
Vector A: Functionalization at the 6-Bromo Position
The bromine atom on the aromatic ring is an ideal anchor for transition-metal-catalyzed cross-coupling reactions. This strategy allows for the introduction of a vast array of substituents, profoundly influencing the molecule's steric and electronic properties.
-
Causality: Introducing diverse aryl or heteroaryl groups can explore new binding pockets in a target protein, enhance π-π stacking interactions, or block metabolic "soft spots"[4]. The Suzuki-Miyaura coupling is particularly powerful due to its functional group tolerance, commercial availability of boronic acids, and robust, well-documented protocols[5][6].
Vector B: Modification of the 4-Amino Group
The primary amine at the C4 position is likely a key pharmacophoric element, acting as a hydrogen bond donor or a basic center. Modifying this group directly tests its role in biological activity.
-
Causality: Converting the amine to an amide or sulfonamide neutralizes its basicity and changes its hydrogen bonding profile from a donor to a donor/acceptor. This can reveal the importance of the basic character for target engagement or cellular uptake. Such modifications are a cornerstone of SAR exploration in series like the 4-aminoquinolines[7][8].
Vector C: Bioisosteric Replacement of Key Functionalities
Bioisosterism involves substituting one functional group with another that retains similar physicochemical or topological properties, with the goal of improving potency, selectivity, or metabolic stability[9][10].
-
Causality: Replacing the 4-amino group with a hydroxyl group, for example, maintains hydrogen bonding capability but removes the basic center. This can differentiate between the necessity of hydrogen bonding versus basicity for activity. This is a classic medicinal chemistry tactic to fine-tune molecular properties while preserving desired biological interactions[11].
Experimental Protocols
The following protocols are designed to be robust and self-validating, providing clear steps for synthesis, purification, and characterization.
Protocol 1: Synthesis of 6-Aryl Analogs via Ligand-Free Suzuki-Miyaura Coupling
This protocol describes a general, efficient, and environmentally conscious method for coupling various arylboronic acids to the 6-bromo position using an aqueous system.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.5 - 2 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Solvent: Degassed deionized water or a mixture like Dioxane/Water (4:1)
-
Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound, the selected arylboronic acid, and sodium carbonate.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction can often be performed effectively in neat water at room temperature, which is a significant advantage for green chemistry[6].
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ catalyst. The mixture may change color.
-
Reaction: Stir the mixture vigorously at the desired temperature (protocols exist from room temperature to 80-100 °C)[12][13].
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. If water was used as the solvent, extract the mixture directly with ethyl acetate (3x). If a co-solvent like dioxane was used, add water first and then extract with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 6-aryl analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Protocol 2: N-Acetylation of the 4-Amino Group
This protocol provides a straightforward method to cap the 4-amino group, probing its function as a hydrogen bond donor or basic center.
Materials:
-
4-Amino-6-substituted-thiochroman 1,1-dioxide (1.0 eq)
-
Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting amine in dry DCM in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base (e.g., triethylamine) dropwise.
-
Reagent Addition: Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise. A precipitate (triethylamine hydrochloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the crude product by flash chromatography or recrystallization to obtain the pure N-acetylated analog.
-
Characterization: Confirm the structure via NMR and MS. A characteristic downfield shift of the proton at C4 and the appearance of a methyl singlet in the ¹H NMR spectrum are expected.
Data Summary and Biological Evaluation
A systematic SAR study requires organizing synthetic and biological data in a clear format.
Representative Analog Data
The table below illustrates how data for a hypothetical series of analogs derived from Protocol 1 could be presented.
| Analog ID | R Group (at C6) | Yield (%) | Purity (HPLC, %) | IC₅₀ vs. Target X (µM) |
| Parent | -Br | - | >98% | 15.2 |
| ANA-01 | -Phenyl | 85% | >99% | 8.4 |
| ANA-02 | -4-Fluorophenyl | 81% | >99% | 2.1 |
| ANA-03 | -4-Methoxyphenyl | 75% | >98% | 12.5 |
| ANA-04 | -Pyridin-3-yl | 68% | >98% | 5.6 |
| ANA-05 | -Thiophen-2-yl | 72% | >99% | 7.9 |
From this hypothetical data, one could infer that an electron-withdrawing group (F) at the para-position of the new aryl ring enhances potency, while an electron-donating group (OMe) is detrimental. This aligns with SAR observations in other heterocyclic scaffolds where electronic effects are crucial for activity[14][15].
Biological Screening Cascade
A tiered approach to biological evaluation ensures that resources are focused on the most promising compounds.
Caption: A tiered workflow for biological evaluation.
-
Primary Assay: All synthesized analogs are tested at a single high concentration (e.g., 10 µM) in a target-relevant assay. Given the known activities of thiochromans, this could be an antiparasitic assay against Leishmania or Plasmodium falciparum, or an antimicrobial assay[1][2][3].
-
Dose-Response and Selectivity: Active compounds ("hits") from the primary screen are advanced to determine their potency (IC₅₀ or EC₅₀) through full dose-response curves. Concurrently, they are tested against a mammalian cell line (e.g., HEK293 or HepG2) to determine cytotoxicity and calculate a Selectivity Index (SI = Cytotoxic IC₅₀ / Active IC₅₀). A high SI is desirable.
-
In Vitro ADME: The most potent and selective compounds ("leads") undergo preliminary ADME profiling to assess their drug-like properties, guiding further optimization.
Conclusion
The 4-Amino-6-bromothiochroman 1,1-dioxide scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling, allows for the rapid and efficient generation of a diverse chemical library. By combining rational design with robust, validated protocols and a tiered biological screening approach, researchers can effectively navigate the complexities of the drug discovery process and unlock the full therapeutic potential of this valuable heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. youtube.com [youtube.com]
- 14. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 15. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Screening Workflow for Identifying Inhibitors of Target Kinase X (TKX) using 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
Abstract
This document provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of Target Kinase X (TKX), a hypothetical serine/threonine kinase implicated in oncogenic signaling. We present a robust, multi-stage workflow utilizing 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride as a representative test compound. The workflow begins with a primary biochemical screen using the sensitive and homogenous Fluorescence Polarization (FP) assay format.[1][2][3] Hits from the primary screen are then validated through a secondary, cell-based target engagement assay to confirm activity in a more physiologically relevant context. Protocols for assay miniaturization to a 384-well format, quality control, data analysis, and troubleshooting are detailed to ensure the generation of high-quality, reproducible results.
Introduction: Targeting a Novel Kinase
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] This makes them a major class of therapeutic targets.[4][6] For the purposes of this guide, we will consider Target Kinase X (TKX) , a hypothetical serine/threonine kinase whose overexpression has been correlated with tumor progression and resistance to standard therapies. The discovery of small molecule inhibitors of TKX therefore represents a promising therapeutic strategy.
The thiochroman 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[7][8][9] Its structural rigidity and potential for diverse functionalization make it an attractive starting point for inhibitor design. This application note will use This compound (PubChem CID: 13922316) as an exemplar compound to illustrate a comprehensive HTS workflow designed to identify potent and selective TKX inhibitors from a larger compound library.[10]
Our screening strategy is a hierarchical process designed to maximize efficiency and minimize false positives. It begins with a highly sensitive and cost-effective primary biochemical assay, followed by a more complex, lower-throughput cellular assay to confirm on-target activity and provide initial insights into cell permeability.
Hypothetical TKX Signaling Pathway
The diagram below illustrates the hypothetical signaling cascade involving TKX. An upstream growth factor receptor (GFR) activates TKX, which in turn phosphorylates a downstream substrate, leading to the activation of transcription factors that promote cell proliferation. An inhibitor would block this phosphorylation event.
Caption: Hypothetical signaling pathway of Target Kinase X (TKX).
High-Throughput Screening Workflow Overview
The success of an HTS campaign relies on a logical and robust workflow that efficiently identifies true hits while filtering out artifacts.[11] Our proposed workflow consists of primary screening, hit confirmation, and dose-response analysis, followed by secondary validation.
Caption: Overall HTS workflow from primary screen to lead optimization.
Primary Screen: Fluorescence Polarization (FP) Kinase Assay
Principle of the FP Assay
Fluorescence Polarization is a homogenous assay technique ideal for HTS, measuring changes in the rotational speed of a fluorescent molecule in solution.[2][3] In our assay, a small, fluorescently-labeled peptide tracer, designed to bind to the active site of TKX, is used.
-
Low Polarization State: When the fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in a low polarization signal when excited with polarized light.
-
High Polarization State: When the tracer binds to the much larger TKX enzyme, its tumbling slows significantly, leading to a high polarization signal.
-
Inhibition: In the presence of a competitive inhibitor like our test compound, the tracer is displaced from TKX. It tumbles freely again, causing a decrease in the polarization signal.[1]
This change in polarization is directly proportional to the inhibitory activity of the test compound.
Materials and Reagents
-
Enzyme: Recombinant human TKX (full-length, purified)
-
Tracer: Fluorescein-labeled TKX-binding peptide
-
Assay Plates: 384-well, black, low-volume, non-binding surface
-
Test Compound: this compound
-
Control Inhibitor: Staurosporine (non-selective kinase inhibitor)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Solvent: 100% Dimethyl Sulfoxide (DMSO)
Protocol: FP Assay for TKX
This protocol is optimized for a 20 µL final assay volume in a 384-well plate.
Step 1: Reagent Preparation
-
TKX Enzyme Working Solution: Dilute recombinant TKX in Assay Buffer to a 2X final concentration (e.g., 10 nM, final 5 nM).
-
Tracer Working Solution: Dilute the fluorescent tracer in Assay Buffer to a 2X final concentration (e.g., 2 nM, final 1 nM).
-
Compound Plates: Prepare serial dilutions of the test compound in 100% DMSO. For the primary screen, a single concentration is used. Dispense 100 nL of compound solution (or DMSO for controls) into the assay plate using an acoustic dispenser. This results in a final compound concentration of 10 µM with 0.5% DMSO.
Step 2: Assay Procedure
-
Add Enzyme: Dispense 10 µL of the 2X TKX Enzyme Working Solution to each well of the 384-well plate containing the pre-spotted compound.
-
Incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This allows the compound to bind to the enzyme.
-
Add Tracer: Dispense 10 µL of the 2X Tracer Working Solution to all wells.
-
Final Incubation: Mix the plate for 1 minute and incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
| Component | Volume per Well | Final Concentration |
| Compound (in DMSO) | 100 nL | 10 µM (0.5% DMSO) |
| 2X TKX Enzyme | 10 µL | 5 nM |
| 2X Fluorescent Tracer | 10 µL | 1 nM |
| Total Volume | 20.1 µL |
Table 1: Reagent addition scheme for the primary FP assay.
Data Analysis and Quality Control
1. Quality Control - The Z'-Factor: Before starting the full screen, the assay must be validated by determining the Z'-factor, a statistical measure of assay quality.[12][13] An assay with a Z' > 0.5 is considered excellent for HTS.[14]
The Z'-factor is calculated using wells containing positive and negative controls:
-
Negative Control (0% Inhibition): DMSO only (high polarization signal).
-
Positive Control (100% Inhibition): A saturating concentration of a known inhibitor like Staurosporine (low polarization signal).
Z'-Factor Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average of the control signals.
2. Hit Identification: The percent inhibition for each test compound is calculated as follows: % Inhibition = 100 * (1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ))
A hit is typically defined as a compound that exhibits inhibition above a certain threshold, commonly >50% or >3 standard deviations from the mean of the negative controls.
Secondary Screen: Cell-Based Target Engagement Assay
Hits from the primary screen must be validated in a cellular environment to confirm on-target activity and rule out compounds that are inactive due to poor cell permeability or are artifacts of the biochemical assay format.[15] A Homogeneous Time-Resolved Fluorescence (HTRF®) assay is an excellent choice for this purpose.[16][17][18]
Principle of the HTRF® Assay
This assay measures the phosphorylation of the TKX substrate in cell lysate.
-
Cells are treated with the test compound and then lysed.
-
Two antibodies are added to the lysate:
-
An antibody specific for the total TKX substrate, labeled with a Europium cryptate (Eu³⁺) donor.
-
An antibody specific for the phosphorylated form of the substrate, labeled with a d2 acceptor.
-
-
If the substrate is phosphorylated, the antibodies bind, bringing the donor and acceptor into close proximity.
-
Excitation of the donor results in Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength (665 nm).
-
An active inhibitor will prevent phosphorylation, leading to a loss of the FRET signal.[19]
The ratiometric measurement (acceptor emission / donor emission) minimizes assay interference.[17]
Protocol: HTRF® Cell-Based Assay
Step 1: Cell Culture and Treatment
-
Seed Cells: Seed a human cell line known to express TKX into 384-well cell culture plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the hit compounds (e.g., 8-point dose-response) for 2 hours.
Step 2: Cell Lysis and Detection
-
Lyse Cells: Remove the culture medium and add 10 µL of the manufacturer-provided lysis buffer containing the HTRF® detection reagents (Eu³⁺-labeled total substrate antibody and d2-labeled phospho-substrate antibody).
-
Incubation: Incubate the plate for 4 hours at room temperature.
-
Read Plate: Read the plate on an HTRF®-compatible reader (Excitation: 337 nm, Emission: 620 nm for donor and 665 nm for acceptor).
Data Analysis
The HTRF ratio is calculated, and percent inhibition is determined relative to DMSO-treated controls. The data is then fitted to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀) for each confirmed hit.
Troubleshooting Common HTS Issues
Even well-designed screens can encounter problems. Automation can help reduce variability, but careful monitoring is crucial.[20]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Sub-optimal reagent concentration (enzyme, tracer).2. High variability in dispensing.3. Reagent instability. | 1. Re-optimize reagent concentrations.2. Calibrate and validate liquid handlers.[21]3. Prepare fresh reagents daily. |
| High False Positive Rate | 1. Compound auto-fluorescence.2. Compound aggregation leading to non-specific inhibition.[22]3. Reactive compounds. | 1. Pre-screen compounds for fluorescence at assay wavelengths.2. Include a detergent like Triton X-100 in the assay buffer; perform counterscreens.[22]3. Use computational filters (e.g., PAINS) to flag problematic structures. |
| Poor Hit Confirmation in Cellular Assay | 1. Compound has poor cell permeability.2. Compound is rapidly metabolized or effluxed.3. Off-target activity or artifact in the primary assay. | 1. This is valuable SAR data. Prioritize other chemical series.2. This is also key information for lead optimization.3. Confirms the importance of secondary, orthogonal assays.[23] |
| Edge Effects on Plates | 1. Temperature or evaporation gradients during incubation. | 1. Use a humidified incubator. Avoid stacking plates.[21]2. Do not use the outer wells for samples; fill them with buffer instead. |
Table 2: Common HTS troubleshooting guide.
References
- 1. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 8. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminothiochroman 1,1-dioxide hydrochloride | C9H11NO2S | CID 13922316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. labkey.com [labkey.com]
- 12. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. assay.dev [assay.dev]
- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 16. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. dispendix.com [dispendix.com]
- 21. benchchem.com [benchchem.com]
- 22. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
Welcome to the technical support guide for the synthesis of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer a validated, step-by-step protocol to improve yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My initial bromination of thiochroman-4-one results in a low yield of the desired 6-bromo isomer and multiple spots on my TLC plate. What's going wrong?
Answer: This is a common issue related to reaction control and the electrophilic nature of bromine. The thiochroman ring system has several positions susceptible to electrophilic aromatic substitution.
-
Causality: Uncontrolled temperature or slow addition of bromine can lead to over-bromination (di-bromo products) or the formation of undesired isomers. The sulfide group is an ortho-, para-director, but steric hindrance can influence the final product ratio.
-
Corrective Actions:
-
Temperature Control: Maintain a strict temperature range, typically 0-5 °C, during the bromine addition. This reduces the reaction rate and minimizes side product formation.
-
Solvent Choice: Use a non-polar, inert solvent like dichloromethane (DCM) or carbon tetrachloride. Acetic acid can also be used but may require more careful workup.
-
Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise over a prolonged period (e.g., 1-2 hours) with vigorous stirring. This keeps the instantaneous concentration of bromine low, favoring mono-substitution at the most reactive site (position 6).
-
In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-brominated impurities. The 6-bromothiochroman-4-one is a known intermediate in medicinal chemistry, and its proper synthesis is crucial.[1][2]
-
Question 2: The oxidation of the sulfide in 6-bromothiochroman-4-one to the sulfone is incomplete or results in a complex mixture. How can I improve this step?
Answer: Incomplete oxidation or over-oxidation to undesired byproducts often stems from the choice of oxidant and reaction conditions.
-
Causality: Mild oxidants may not be strong enough for full conversion, while overly harsh conditions can lead to ring opening or other side reactions. The reaction is often exothermic and requires careful temperature management.
-
Corrective Actions:
-
Oxidant Selection: A common and effective method is using potassium permanganate (KMnO₄) in an acidic medium (like acetic acid).[3] Another reliable option is using hydrogen peroxide (H₂O₂ 30-35%) in acetic acid. This system is efficient and generally provides clean conversions.
-
Stoichiometry: Use a slight excess of the oxidant (e.g., 2.1-2.5 equivalents of H₂O₂) to drive the reaction to completion.
-
Temperature Management: The reaction is exothermic. It's critical to control the temperature, often starting at room temperature and then gently heating to around 60-70 °C to ensure the reaction goes to completion without runaway. Monitor the internal temperature closely.
-
Reaction Time: Allow sufficient reaction time, typically several hours. Monitor by TLC/HPLC until the sulfide and sulfoxide intermediates are no longer visible.
-
Question 3: The reduction of the ketone at the 4-position is sluggish and gives poor yields of the corresponding alcohol.
Answer: The reduction of the 4-keto group to a hydroxyl group is a critical step that can be hampered by reagent choice and steric hindrance.
-
Causality: Sodium borohydride (NaBH₄) is a standard choice, but its reactivity can be influenced by the solvent and temperature. The sulfone group is strongly electron-withdrawing, which can affect the reactivity of the adjacent ketone.
-
Corrective Actions:
-
Reagent & Solvent: Sodium borohydride in an alcoholic solvent like methanol or ethanol at 0-5 °C is typically effective.[4] Using tetrahydrofuran (THF) can also be a good choice.[5][6]
-
Activation: If the reaction is slow, the addition of a Lewis acid like cerium(III) chloride (Luche reduction conditions) can enhance the electrophilicity of the carbonyl carbon and improve the reduction rate and yield.
-
Monitoring: Track the disappearance of the ketone starting material by TLC. Once complete, carefully quench the reaction with a weak acid (e.g., dilute HCl or acetic acid) at low temperatures to destroy excess borohydride.
-
Question 4: I am struggling with the final step, the conversion of the 4-amino group to the hydrochloride salt. The product is oily, discolored, or has low purity.
Answer: Formation of the hydrochloride salt is a purification and stabilization step. Issues here usually relate to solvent choice, residual impurities, or moisture.
-
Causality: The free amine is often less stable and harder to crystallize than its salt form. Discoloration can arise from air oxidation of the aminophenol-like structure, especially if residual metals from previous steps are present. An oily product suggests incomplete crystallization or the presence of impurities that inhibit crystal formation.
-
Corrective Actions:
-
Purify the Free Amine: Before salt formation, ensure the free amine (4-Amino-6-bromothiochroman 1,1-dioxide) is as pure as possible. This may involve a column chromatography step or recrystallization.
-
Anhydrous Conditions: Use anhydrous solvents. A common procedure is to dissolve the purified free amine in a dry solvent like isopropanol or ethyl acetate and then add a solution of anhydrous HCl in the same solvent or bubble dry HCl gas through the solution.
-
Use of Stabilizers: For easily oxidized amines, adding a small amount of a reducing agent like stannous chloride (SnCl₂) to the crystallization medium can prevent discoloration.[7]
-
Crystallization Technique: After adding HCl, cool the solution slowly to promote the growth of well-defined crystals. If the product oils out, try adding a co-solvent, scratching the flask, or seeding with a previously obtained crystal. Wash the final solid with a cold, non-polar solvent (like diethyl ether or hexane) to remove residual acid and solvent.
-
Frequently Asked Questions (FAQs)
Q: What is the most critical overall parameter for maximizing yield in this synthesis? A: Purity of intermediates. This synthesis is a multi-step process, and carrying impurities from one step to the next will invariably lower the yield and complicate the purification of the subsequent steps. Ensure each intermediate (the brominated ketone, the sulfone, the alcohol, etc.) is thoroughly purified and characterized before proceeding.
Q: Are there alternative methods for introducing the 4-amino group besides reduction of a ketone? A: Yes, while the route described (ketone -> alcohol -> amine) is common, other strategies exist. For instance, one could synthesize a 4-nitro derivative and then reduce the nitro group to an amine. However, this often requires harsh conditions. Another approach involves reductive amination of the 4-keto-sulfone directly, though this can be challenging to control and may lead to the formation of secondary amine byproducts. The reduction of an intermediate acetamido group is also a viable method used in related syntheses.[4][8][9]
Q: How can this synthesis be monitored effectively? A: A combination of TLC and HPLC is ideal.
-
TLC: Excellent for rapid, qualitative checks of reaction progress (e.g., consumption of starting material). Use a standard mobile phase like 30-50% ethyl acetate in hexanes and visualize with UV light and/or a potassium permanganate stain.
-
HPLC: Provides quantitative data on the purity of intermediates and the final product. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA is a good starting point for method development.
Q: What are the primary safety concerns for this synthesis? A:
-
Bromine: Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Potassium Permanganate/Hydrogen Peroxide: Strong oxidizers. Do not mix with flammable organic materials. Reactions can be highly exothermic.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Quench reactions carefully at low temperatures.
-
Anhydrous HCl: Highly corrosive. Handle with extreme care.
Optimized Experimental Protocol
This protocol outlines the key transformations. Researchers should adapt quantities and conditions based on their specific scale and equipment.
Table 1: Critical Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) |
| 1 | Bromination | Thiochroman-4-one, Br₂ | DCM | 0-5 | 2-3 |
| 2 | Oxidation | 6-Bromothiochroman-4-one, H₂O₂ (35%) | Acetic Acid | 60-70 | 4-6 |
| 3 | Ketone Reduction | 6-Bromo-thiochroman-4-one 1,1-dioxide, NaBH₄ | Methanol/THF | 0-10 | 1-2 |
| 4 | Hydroxyl to Azide | 6-Bromo-4-hydroxy-thiochroman 1,1-dioxide, DPPA, DBU | Toluene | 80-90 | 3-5 |
| 5 | Azide Reduction | 4-Azido-6-bromothiochroman 1,1-dioxide, PPh₃, H₂O | THF | 25-30 | 6-8 |
| 6 | Salt Formation | 4-Amino-6-bromothiochroman 1,1-dioxide, HCl in IPA | Isopropanol (IPA) | 0-25 | 1 |
Step-by-Step Methodology
-
Bromination: Dissolve thiochroman-4-one in DCM and cool to 0 °C. Add a solution of bromine (1.05 eq.) in DCM dropwise, maintaining the temperature below 5 °C. Stir for 2-3 hours until TLC shows full consumption of starting material. Quench with aqueous sodium thiosulfate, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield 6-bromothiochroman-4-one.[1][2]
-
Oxidation: Dissolve the brominated ketone in glacial acetic acid. Add 35% hydrogen peroxide (2.5 eq.) portion-wise, monitoring the temperature to keep it below 70 °C. Heat the mixture at 65 °C for 4-6 hours. Cool to room temperature and pour into ice water. Filter the resulting precipitate, wash with water until neutral, and dry to obtain 6-bromothiochroman-4-one 1,1-dioxide.
-
Ketone Reduction: Suspend the sulfone-ketone in a 1:1 mixture of Methanol/THF and cool to 0 °C. Add sodium borohydride (1.5 eq.) in small portions. Stir for 1-2 hours. Monitor by TLC. Carefully quench with 1M HCl, extract with ethyl acetate, and concentrate to yield the alcohol.
-
Azide Formation (Mitsunobu-type): Dissolve the alcohol in anhydrous toluene. Add diphenylphosphoryl azide (DPPA, 1.2 eq.) followed by the dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.). Heat to 80 °C for 3-5 hours. Cool, wash with water and brine, dry, and concentrate. Purify by column chromatography to get the 4-azido intermediate.
-
Azide Reduction (Staudinger Reduction): Dissolve the azide in THF. Add triphenylphosphine (PPh₃, 1.1 eq.). Stir for 2-3 hours until nitrogen evolution ceases. Add water (2.0 eq.) and stir at room temperature for another 4-6 hours to hydrolyze the iminophosphorane. Concentrate and purify the crude free amine by column chromatography.
-
Hydrochloride Salt Formation: Dissolve the purified free amine in minimal anhydrous isopropanol. Cool in an ice bath and slowly add a 4M solution of HCl in isopropanol until the pH is ~1-2. Stir for 1 hour. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for the target compound.
Troubleshooting: Bromination Side Products
References
- 1. 6-Bromothiochroman-4-one|CAS 13735-13-2 [benchchem.com]
- 2. 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one | C9H7BrOS | CID 13953736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 4. WO2010061398A1 - Process for preparing dorzolamide hydrochloride and its intermediate - Google Patents [patents.google.com]
- 5. CN1990490A - Dorzolamide intermediate preparation method - Google Patents [patents.google.com]
- 6. CN103497202B - The synthetic method of dorzolamide hydrochloride intermediate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN111233887A - Synthesis process of dorzolamide hydrochloride intermediate - Google Patents [patents.google.com]
- 9. WO2010061398A1 - Process for preparing dorzolamide hydrochloride and its intermediate - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
Welcome to the technical support guide for 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered with this compound in aqueous buffers. Here, we combine scientifically-grounded explanations with practical, field-tested protocols to ensure your experiments proceed smoothly and yield reliable results.
I. Understanding the Molecule: Why Solubility Can Be a Hurdle
This compound is a compound of interest in various research applications. Its structure, featuring an amine group, a brominated aromatic ring, and a sulfone group, presents a unique set of physicochemical properties. While the hydrochloride salt form is intended to enhance aqueous solubility compared to the free base, challenges can still arise, particularly in buffered solutions commonly used in biological assays.[1][2]
The primary factors influencing its solubility are:
-
pH of the Medium: As an amine hydrochloride, the compound's ionization state is highly dependent on the pH of the buffer.[3][4]
-
Ionic Strength of the Buffer: The presence of other ions in the solution can impact the solubility of the salt.
-
"Common Ion Effect": In buffers containing chloride ions, the solubility of the hydrochloride salt can be suppressed.[3]
-
Intrinsic Properties: The inherent lipophilicity of the core structure can contribute to poor aqueous solubility.
This guide will walk you through a logical troubleshooting process to address these factors systematically.
II. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and dissolution of this compound.
Q1: I've added the compound to my phosphate-buffered saline (PBS) at the desired concentration, but it's not dissolving completely. What's the first thing I should check?
A1: The first step is to verify the pH of your final solution. The solubility of amine hydrochloride salts is generally higher in acidic conditions.[5] PBS is typically buffered around pH 7.4, which may not be optimal for this compound. Measure the pH and consider adjusting it to a more acidic value (e.g., pH 5-6) to see if solubility improves. Be mindful that altering the pH of your buffer may impact your downstream experimental conditions.
Q2: Can I heat the solution to aid dissolution?
A2: Gentle warming can be a useful technique to increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can lead to degradation of the compound. We recommend warming the solution to no more than 37-40°C with gentle agitation. Always check the compound's stability at elevated temperatures if this information is available on the product datasheet.
Q3: Is sonication a recommended method for dissolving this compound?
A3: Yes, sonication can be an effective method to break down particle agglomerates and enhance dissolution.[6] Use a bath sonicator to avoid localized overheating that can occur with a probe sonicator. Short bursts of sonication (e.g., 5-10 minutes) are recommended.
Q4: I'm seeing a precipitate form after initially dissolving the compound and letting the solution sit. What is happening?
A4: This phenomenon, known as precipitation or "crashing out," can occur for several reasons. It could be due to the solution being supersaturated, a change in temperature, or slow equilibration of the compound in the buffer. It may also indicate that while the compound initially dissolved, the buffer conditions are not suitable for maintaining its solubility over time. The troubleshooting guides below offer strategies to create a more stable solution.
III. Troubleshooting Guides: A Step-by-Step Approach
When facing persistent solubility issues, a systematic approach is key. The following guides provide detailed workflows to diagnose and solve these challenges.
Guide 1: The Impact of pH on Solubility
The ionization state of the primary amine group is critical for solubility. As a hydrochloride salt, the amine is protonated (R-NH3+), which is the more water-soluble form. In buffers with a pH above the compound's pKa, the amine group will be deprotonated (R-NH2), leading to a significant decrease in aqueous solubility.
Troubleshooting Workflow: pH Adjustment
Caption: Workflow for pH-based solubility troubleshooting.
Guide 2: Utilizing Co-solvents for Enhanced Solubility
When pH adjustment alone is insufficient or incompatible with your experimental system, the use of a water-miscible organic co-solvent is a common and effective strategy.[7][8][9][10][11] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the lipophilic portions of the molecule.[9][10]
Commonly Used Co-solvents in Biological Research:
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration in Cell-based Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-5% (v/v) | ≤ 0.5 - 1% to avoid cytotoxicity[12][13] | Excellent solubilizing power for a wide range of compounds.[14] |
| Ethanol | 1-10% (v/v) | ≤ 1% to avoid cellular stress[12][13] | A good alternative to DMSO, but can be more volatile. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 5-20% (v/v) | Generally well-tolerated, but concentration-dependent effects should be tested. | Often used in in vivo formulations.[11] |
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Prepare a High-Concentration Stock in 100% Co-solvent: Weigh the desired amount of this compound and dissolve it in a minimal amount of 100% DMSO (or another suitable co-solvent) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication can be used to aid dissolution.
-
Perform Serial Dilutions: Serially dilute the stock solution into your aqueous buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer and not the other way around, to avoid precipitation.
-
Vortex Thoroughly: After each dilution step, vortex the solution well to ensure homogeneity.
-
Final Co-solvent Concentration: Always calculate the final percentage of the co-solvent in your working solution and ensure it is below the tolerance level for your specific assay.[12][13]
Troubleshooting Workflow: Co-solvent Strategy
Caption: Decision tree for using co-solvents.
Guide 3: Advanced Solubilization Techniques
For particularly challenging cases, more advanced formulation strategies may be necessary. These are often employed in drug development and may require specialized equipment and expertise.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.[7][11] These are typically used at low concentrations (0.1-1%).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[11] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[11]
-
Particle Size Reduction: While not a chemical modification, reducing the particle size of the solid compound through techniques like micronization can increase the surface area available for dissolution, thereby speeding up the process.[6][8][10] This is more relevant to the initial dissolution rate than to the equilibrium solubility.
IV. Summary and Best Practices
-
Start with the Basics: Always begin by attempting to dissolve the compound directly in your aqueous buffer. If issues arise, proceed with the troubleshooting steps outlined above.
-
Prioritize pH Adjustment: Modifying the pH is often the simplest and most effective initial step for amine hydrochloride salts.
-
Introduce Co-solvents Systematically: When using co-solvents, start with a low concentration and gradually increase it, always being mindful of the tolerance of your experimental system.
-
Document Everything: Keep detailed records of the buffer composition, pH, co-solvent type and concentration, and any other parameters you have adjusted. This will be invaluable for ensuring reproducibility.
-
Control for Your Variables: When using additives like co-solvents or surfactants, always include a vehicle control in your experiments to account for any potential effects of the additives themselves.
By following these guidelines and employing a logical, step-by-step approach, you can effectively overcome the solubility challenges associated with this compound and proceed with your research with confidence.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. quora.com [quora.com]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. longdom.org [longdom.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"Troubleshooting off-target effects of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride"
A Guide to Investigating and Mitigating Off-Target Effects for Novel Chemical Probes
Preamble: The compound 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride is not extensively characterized in publicly accessible literature. Therefore, this guide uses it as a representative example of a novel or sparsely documented chemical probe. The principles, workflows, and troubleshooting steps detailed herein constitute a robust, general framework applicable to the investigation of off-target effects for any small molecule inhibitor being used in a research setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns that arise when experimental results deviate from expectations.
Q1: We are observing a strong cellular phenotype with this compound, but it doesn't align with the known or predicted function of its intended target. What are the likely causes?
There are several possibilities when a phenotype does not match the target's known biology. These can be broadly categorized as:
-
Off-Target Effects: The compound may be binding to and modulating one or more unintended proteins (off-targets) that are responsible for the observed phenotype. This is a common challenge with small molecule inhibitors.[1][2]
-
Non-Specific Activity: At higher concentrations, compounds can cause effects not due to specific protein binding, such as membrane disruption or aggregation. Inhibitors that only show effects at concentrations greater than 10 µM are more likely to be acting non-specifically.[3]
-
General Cytotoxicity: The observed phenotype might be a secondary consequence of the compound inducing cellular stress, apoptosis, or necrosis, rather than a specific signaling pathway modulation.
-
Context-Dependent Target Biology: The intended target may have an uncharacterized function in your specific cell type or experimental model, which your experiment is the first to uncover.
Q2: How can I distinguish between a genuine off-target effect and general cytotoxicity?
This is a critical first step in troubleshooting. You must run parallel assays to assess cell health at the same concentrations and time points used in your primary experiment. A robust workflow involves:
-
Dose-Response Comparison: Perform a full dose-response curve for your functional assay and a cell viability assay (e.g., CellTiter-Glo®, Resazurin, or Annexin V/PI staining).
-
Therapeutic Window Analysis: If the IC₅₀ (or EC₅₀) for your functional effect is significantly lower than the concentration at which cytotoxicity is observed (CC₅₀), you have a "therapeutic window" where on- or off-target effects are likely real. If the curves overlap, the phenotype is likely a consequence of cell death.
Q3: My compound shows high potency in a biochemical (e.g., enzyme inhibition) assay but is much weaker or inactive in my cell-based assay. Why?
This is a common issue and often points to problems with the compound's properties in a complex biological environment.[4] Key factors include:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[3]
-
Compound Instability or Metabolism: The compound might be rapidly degraded or modified by cellular enzymes.
-
Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1) or ABCG2.[5]
-
Poor Solubility: The compound may be precipitating out of your cell culture medium, drastically lowering its effective concentration.[6]
Q4: What are the absolute essential controls I must include to build a convincing case for an on-target effect and rule out off-targets?
To confidently link a chemical probe to a target, a multi-pronged approach using several types of controls is necessary.[5][7]
| Control Type | Description | Purpose |
| Vehicle Control | The solvent used to dissolve the compound (e.g., DMSO), added at the same final concentration as in the treated samples. | To ensure the solvent itself is not causing the observed phenotype. |
| Positive Control | A known activator or inhibitor of the pathway of interest. | To confirm that the assay system is working correctly and is capable of detecting the expected biological response. |
| Negative Control | A close structural analog of your compound that is inactive against the intended target. | To demonstrate that the phenotype is not caused by the chemical scaffold itself or an off-target that is also engaged by the inactive analog.[7] |
| Orthogonal Probe | A structurally unrelated inhibitor that targets the same protein. | To verify that inhibition of the target, regardless of the chemical scaffold, produces the same phenotype. This is a powerful method for validating the on-target hypothesis.[5] |
| Genetic Control | Target knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9). | The "gold standard" for target validation. The phenotype from genetic perturbation should mimic the phenotype of the chemical probe. |
Part 2: Systematic Troubleshooting Guides
Follow these step-by-step guides to systematically investigate unexpected results and identify potential off-target effects.
Guide 1: Foundational Workflow for Unexpected Phenotypes
This workflow provides a logical sequence of experiments to diagnose the root cause of an unexpected or ambiguous result.
Caption: A decision-making workflow for troubleshooting unexpected cellular phenotypes.
Guide 2: Protocol for Assessing Compound Solubility in Assay Medium
Poor solubility is a frequent cause of apparent compound inactivity or irreproducible results.[6]
Objective: To visually determine if this compound remains soluble at the highest concentration used in your experiment.
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Spike into Medium: In a clear microcentrifuge tube or a well of a transparent microplate, add the final volume of your complete cell culture medium (e.g., 1 mL).
-
Add Compound: Add the volume of stock solution required to achieve the highest concentration you plan to test (e.g., for 10 µM final from a 10 mM stock, add 1 µL). Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Vortex: Gently vortex or mix the solution thoroughly.
-
Incubate: Incubate the solution under the exact same conditions as your cell-based assay (e.g., 37°C, 5% CO₂) for the duration of your experiment (or at least 1-2 hours).
-
Visual Inspection: Using a light microscope or by eye against a dark background, carefully inspect the solution for any signs of precipitation (cloudiness, crystals, or sediment). Any visible particulate matter indicates that the compound has crashed out of solution.
Guide 3: The Logic of Controls for Deconvoluting Off-Target Effects
Understanding the interplay between different control compounds is essential for interpreting your data correctly. The diagram below illustrates the ideal outcome that builds confidence in an on-target effect.
Caption: Validating a phenotype using active, negative, and orthogonal probes.
Interpretation of the Diagram:
-
Your Active Probe (Compound X): It inhibits the intended target but may also hit an unknown off-target. Both could potentially cause the phenotype.
-
The Orthogonal Probe: Because it is structurally different, it is unlikely to share the same off-target profile as Compound X. If it produces the same phenotype, it strengthens the hypothesis that the phenotype is caused by inhibiting the intended target.[5]
-
The Negative Control: Being structurally similar, it might engage the same off-targets as Compound X. If it fails to produce the phenotype, it suggests the phenotype is not caused by those off-targets but rather by inhibition of the intended target (which the negative control does not bind).[7]
Guide 4: Advanced Strategy - Unbiased Off-Target Identification
When rigorous use of controls suggests a persistent and specific off-target effect, advanced methods can be employed to identify the responsible protein(s).
Chemical Proteomics: This powerful technique aims to identify the binding partners of a small molecule directly from a complex cell lysate or even in living cells.[8] Common approaches include:
-
Activity-Based Protein Profiling (ABPP): Uses probes that covalently bind to the active sites of specific enzyme families to profile compound interactions.
-
Compound-Centric Chemical Proteomics (CCCP): An unbiased approach where the compound of interest is immobilized on a resin (e.g., beads) and used to "pull down" its binding partners from a cell lysate. These bound proteins are then identified using mass spectrometry.
These methods are resource-intensive but provide the most direct evidence for identifying novel off-targets, which can then be validated using genetic approaches.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Selectivity of 4-Amino-6-bromothiochroman 1,1-dioxide for Tankyrase
Welcome to the technical support resource for researchers working to enhance the selectivity of novel tankyrase inhibitors, with a focus on the scaffold represented by 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride. This guide is designed for drug development professionals and scientists who are navigating the complexities of targeting tankyrase enzymes (TNKS1 and TNKS2) while minimizing off-target effects, particularly against other members of the Poly(ADP-ribose) polymerase (PARP) family.
This document provides troubleshooting workflows, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses common questions regarding the optimization and characterization of novel tankyrase inhibitors.
Q1: My initial screen shows 4-Amino-6-bromothiochroman 1,1-dioxide inhibits tankyrase, but I'm concerned about selectivity. Why is this a critical issue?
A1: Tankyrases (TNKS1/TNKS2) are members of the broader PARP enzyme superfamily, which includes 17 members in humans.[1][2] While inhibiting tankyrase is desirable for targeting pathways like Wnt/β-catenin signaling in cancer, broad-spectrum PARP inhibition can lead to significant toxicities.[3] For instance, the clinical success of PARP1/2 inhibitors in BRCA-mutant cancers is well-established, but their mechanism and associated hematological toxicities are distinct from the goals of tankyrase inhibition.[3][4] Achieving high selectivity for TNKS1/2 over PARP1/2 is paramount to developing a viable therapeutic with a clean safety profile, ensuring that the observed biological effects are due to the intended mechanism (e.g., Axin stabilization) and not confounding off-target activities.[5]
Q2: What structural features of the tankyrase catalytic domain can be exploited to enhance the selectivity of my compound?
A2: The catalytic domain of PARP family members contains a highly conserved NAD+ binding pocket. However, subtle but crucial differences exist that can be exploited for selective inhibitor design. Tankyrases possess a unique, more flexible substrate-binding loop and a distinct "adenosine subsite" within the NAD+ binding groove.[6][7] Many selective tankyrase inhibitors, such as IWR-1 and WIKI4, achieve their specificity by binding to this adenosine subsite rather than the more conserved nicotinamide-binding site targeted by many pan-PARP inhibitors like Olaparib.[1][6][7] Structure-activity relationship (SAR) studies suggest that extending a chemical scaffold towards non-conserved residues near the acceptor site can significantly improve selectivity.[8] Therefore, medicinal chemistry efforts on the 4-Amino-6-bromothiochroman 1,1-dioxide scaffold should focus on modifications that favor interaction with these unique regions of the tankyrase active site.
Q3: What is the direct cellular readout I should be looking for to confirm on-target tankyrase inhibition?
A3: The most reliable and direct cellular marker for tankyrase inhibition is the stabilization of the Axin protein.[9][10] Tankyrases poly(ADP-ribosyl)ate (PARsylate) Axin, marking it for ubiquitination and subsequent proteasomal degradation.[9][11] Inhibition of TNKS1/2 prevents this process, leading to a rapid and measurable increase in Axin protein levels. This can be robustly detected via Western blot. While downstream effects include a decrease in active β-catenin and reduced transcription of Wnt target genes (e.g., using a TOPFlash reporter assay), these are further down the signaling cascade and can be influenced by other pathways.[9][12] Therefore, Axin stabilization is the preferred proximal biomarker for confirming target engagement.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured guidance for overcoming common experimental hurdles.
Scenario 1: Inconsistent IC50 values or weak inhibition in my in vitro assay.
Your enzymatic assay results for 4-Amino-6-bromothiochroman 1,1-dioxide are variable or show lower-than-expected potency.
Caption: Troubleshooting workflow for poor in vitro potency.
This protocol is adapted from commercially available kits and provides a robust method for determining IC50 values.[13]
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Perform a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., XAV939).
-
Enzymatic Reaction: Add recombinant human Tankyrase 1 or Tankyrase 2 enzyme to each well.
-
Initiate Reaction: Add the NAD+ substrate to all wells to start the reaction. Incubate for 1-2 hours at 30°C. The enzyme will PARsylate the coated histones.
-
Detection:
-
Wash the plate 3 times to remove excess reagents.
-
Add a primary antibody that specifically recognizes poly(ADP-ribose) (PAR) chains. Incubate for 1 hour.
-
Wash the plate 3 times.
-
Add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate 5 times.
-
Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).[13]
-
-
Data Analysis: Read the signal on a plate reader. Plot the signal intensity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Scenario 2: Potent tankyrase inhibition, but poor selectivity over PARP1/PARP2.
Your compound effectively inhibits TNKS1/2 but also shows significant activity against other PARP family members, which is undesirable.
The core strategy involves two parallel workflows: (A) Accurate Profiling to understand the current selectivity landscape and (B) Structure-Guided Modification to improve it.
Caption: Iterative workflow for improving inhibitor selectivity.
This protocol extends Protocol 1 to a panel of PARP enzymes.
-
Acquire Enzymes: Obtain recombinant enzymes for the desired PARP family members (minimally TNKS1, TNKS2, PARP1, and PARP2).
-
Run Parallel Assays: For each enzyme, perform the in vitro inhibition assay as described in Protocol 1. It is critical to run these assays under identical buffer and substrate conditions to ensure a valid comparison.
-
Data Compilation and Analysis:
-
Calculate the IC50 value for your compound against each enzyme.
-
Summarize the data in a table to visualize the selectivity profile.
-
Calculate the Selectivity Index (SI). An SI >100-fold is generally considered a good starting point for a selective inhibitor.[5]
-
| Enzyme | IC50 of Compound X (nM) | IC50 of XAV939 (nM) | Selectivity Index (SI) of Compound X (vs. TNKS2) |
| TNKS1 | 85 | 15 | 1.7 |
| TNKS2 | 50 | 4 | 1.0 |
| PARP1 | 1,500 | >10,000 | 30 |
| PARP2 | 3,000 | >10,000 | 60 |
This is hypothetical data for illustrative purposes.
Scenario 3: My compound shows cellular activity, but I need to confirm it's via the Wnt pathway.
You observe an anti-proliferative effect, but need to link it directly to on-target tankyrase inhibition.[14]
This assay measures the transcriptional activity of β-catenin, the key downstream effector of the canonical Wnt pathway.[12][15]
-
Cell Line Selection: Use a Wnt-responsive cell line, such as HEK293T or a colorectal cancer line like DLD-1.
-
Transfection: Co-transfect the cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of 4-Amino-6-bromothiochroman 1,1-dioxide. Include vehicle and positive controls.
-
Wnt Pathway Activation: Stimulate the Wnt pathway using Wnt3a conditioned media or a GSK3β inhibitor like LiCl.
-
Lysis and Readout: After 16-24 hours of treatment, lyse the cells and measure both Firefly (from TOPFlash) and Renilla luciferase activity using a dual-luciferase assay system.
-
Analysis: Normalize the TOPFlash signal to the Renilla signal. A potent tankyrase inhibitor will suppress the Wnt3a- or LiCl-induced luciferase activity in a dose-dependent manner.[12]
This is the most direct method to confirm target engagement in a cellular context.[10]
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., DLD-1, SW480) and allow cells to adhere. Treat with a dose-response of your compound for 4-24 hours. A time-course experiment is recommended initially.[10]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Axin1 overnight at 4°C.
-
Probe for active β-catenin (non-phospho Ser33/37/Thr41) to observe the expected downstream decrease.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. A successful tankyrase inhibitor will show a clear increase in the Axin1 band intensity relative to the loading control.[16]
Caption: Canonical Wnt/β-catenin pathway showing the inhibitory action of 4-Amino-6-bromothiochroman 1,1-dioxide on Tankyrase.
References
- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 | PLOS One [journals.plos.org]
- 2. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis of selective inhibition of human tankyrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. themoonlight.io [themoonlight.io]
- 9. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Highly Sensitive Assay for Screening of Tankyrase 1 | Technology Networks [technologynetworks.com]
- 14. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
"Addressing resistance to 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride in cancer cells"
Welcome to the technical support center for researchers and scientists working with 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, hereafter referred to as ABT-101. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes during your in vitro and in vivo experiments, with a special focus on overcoming resistance.
Introduction to ABT-101
ABT-101 is an investigational small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical cascade that is often hyperactivated in various cancers, promoting cell survival, proliferation, and drug resistance.[1][2][3] By inhibiting this pathway, ABT-101 aims to induce apoptosis and suppress tumor growth. However, as with many targeted therapies, cancer cells can develop resistance to ABT-101, limiting its therapeutic efficacy. This guide is designed to help you navigate and troubleshoot these resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ABT-101?
ABT-101 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) family of enzymes. By blocking PI3K, ABT-101 prevents the phosphorylation and subsequent activation of Akt, a key downstream effector in the pathway.[1][3] This leads to the inhibition of downstream signaling that promotes cell survival and proliferation.
Q2: How should I prepare and store ABT-101?
For in vitro experiments, ABT-101 should be dissolved in DMSO to create a stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell culture experiments, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.[4]
Q3: What are the expected outcomes of ABT-101 treatment in sensitive cancer cell lines?
In sensitive cell lines, treatment with ABT-101 is expected to result in a dose-dependent decrease in cell viability and proliferation.[5][6] Mechanistically, you should observe a reduction in the phosphorylation of Akt and its downstream targets, such as mTOR and S6 kinase, which can be assessed by Western blotting.
Q4: My in vitro cytotoxicity assay results are not reproducible. What are the common causes?
Lack of reproducibility in in vitro assays is a common issue in preclinical drug development.[7] Several factors can contribute to this, including inconsistent cell seeding density, high concentrations of solvents like DMSO, and variations in incubation time.[4][7] It is crucial to optimize these parameters for your specific cell line.[6]
Troubleshooting Guide: Overcoming Resistance to ABT-101
Resistance to targeted therapies like ABT-101 can be either intrinsic (pre-existing) or acquired (developed during treatment).[8][9] Below are troubleshooting strategies to identify and address these resistance mechanisms.
Problem 1: Cancer cells exhibit high IC50 values, suggesting intrinsic resistance to ABT-101.
If your cancer cell line shows a poor response to ABT-101 from the initial experiments, it may possess intrinsic resistance mechanisms.
Potential Causes and Solutions:
-
Alternative Survival Pathway Activation: Cancer cells can compensate for the inhibition of one survival pathway by upregulating another, such as the Raf/MEK/ERK pathway.[10][11]
-
Troubleshooting Step: Perform a Western blot analysis to examine the phosphorylation status of key proteins in the ERK pathway (e.g., p-ERK). Increased p-ERK levels upon ABT-101 treatment would suggest activation of this compensatory pathway.
-
-
Presence of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump ABT-101 out of the cell, reducing its intracellular concentration and efficacy.[12][13]
-
Loss of PTEN Function: The tumor suppressor PTEN is a negative regulator of the PI3K/Akt pathway.[3] Loss of PTEN function can lead to constitutive activation of the pathway, making it less sensitive to PI3K inhibition.
-
Troubleshooting Step: Check the PTEN status of your cell line through Western blotting or genomic sequencing.
-
Problem 2: Cancer cells initially respond to ABT-101 but develop resistance over time.
This scenario suggests the development of acquired resistance, a common challenge in cancer therapy.[16][17]
Potential Causes and Solutions:
-
Gatekeeper Mutations in PI3K: Mutations in the drug-binding pocket of PI3K can prevent ABT-101 from effectively inhibiting the enzyme.
-
Troubleshooting Step: Sequence the PI3K gene in your resistant cell line to identify potential mutations. This may require developing or using a next-generation sequencing panel.
-
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like EGFR or HER2 can lead to the reactivation of the PI3K/Akt pathway or activation of parallel signaling cascades.[11][18]
-
Troubleshooting Step: Use a phospho-RTK array or Western blotting to screen for changes in the activation status of various RTKs in your resistant cells compared to the parental cells.
-
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire a more stem-cell-like and drug-resistant phenotype.
-
Troubleshooting Step: Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blotting or immunofluorescence.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT)
This protocol is for assessing cell viability by measuring the metabolic activity of cells.[19][20][21]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
ABT-101 stock solution (10 mM in DMSO)
-
XTT Cell Viability Assay Kit
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]
-
Prepare serial dilutions of ABT-101 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ABT-101. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance of the samples in a microplate reader at 450-500 nm.
Protocol 2: Western Blotting for Resistance Markers
This protocol allows for the detection of changes in protein expression and phosphorylation associated with resistance.[22]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-ABCG2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of your cell lysates.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Drug Combination and Synergy Analysis
This protocol is used to assess whether combining ABT-101 with another drug results in a synergistic, additive, or antagonistic effect.[23][24][25]
Materials:
-
ABT-101
-
Second drug of interest (e.g., an ERK inhibitor)
-
Cell viability assay (as described in Protocol 1)
-
Software for synergy analysis (e.g., CompuSyn or SynergyFinder)
Procedure:
-
Determine the IC50 values of ABT-101 and the second drug individually in your cell line.
-
Design a combination matrix with varying concentrations of both drugs. A common approach is to use a constant ratio of the two drugs based on their IC50 values.[25]
-
Perform a cell viability assay with the drug combinations.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[25]
-
Visualize the data using an isobologram, where data points falling below the line of additivity indicate synergy.[23][26][27]
Data Presentation and Visualization
Table 1: Example IC50 Values for ABT-101 in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 | 0.5 | 10.2 | 20.4 |
| A549 | 1.2 | 25.8 | 21.5 |
Diagrams
Caption: The PI3K/Akt signaling pathway and the inhibitory action of ABT-101.
Caption: Potential mechanisms of resistance to ABT-101.
Caption: A streamlined workflow for troubleshooting ABT-101 resistance.
References
- 1. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Akt kinase to modulate survival, invasiveness and drug resistance of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current Status of Methods to Assess Cancer Drug Resistance [medsci.org]
- 9. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 10. The Raf/MEK/ERK pathway can govern drug resistance, apoptosis and sensitivity to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genomembrane.com [genomembrane.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. cancercenter.com [cancercenter.com]
- 18. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. biotium.com [biotium.com]
- 21. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 22. biomol.com [biomol.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 25. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 26. Revisiting the Isobole and Related Quantitative Methods for Assessing Drug Synergism: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 27. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
"Interpreting ambiguous results from assays with 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride"
Technical Support Center: Interpreting Ambiguous Results from Novel Small Molecules
A Case Study Approach with 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
NOTICE: The compound "this compound" is a novel or poorly characterized small molecule with limited publicly available data. This guide uses it as a representative example to illustrate a universal challenge in drug discovery: how to systematically troubleshoot ambiguous results from any new chemical entity. The principles and protocols described herein are broadly applicable to researchers working with novel compounds. The thiochroman scaffold and its derivatives have been noted for a range of biological activities, from antimicrobial to receptor modulation, making this chemical class a relevant subject for such a guide.[1][2][3][4][5]
Introduction: The Challenge of the Unknown
In drug discovery, screening novel small molecules is a foundational step, but it is frequently plagued by misleading results.[6] A significant portion of initial "hits" from high-throughput screens (HTS) are later identified as false positives caused by assay interference.[7][8] These artifacts arise from various mechanisms, including compound aggregation, intrinsic fluorescence, chemical reactivity, and redox cycling.[9][10][11] Wasting resources on these "bad actors" or Pan-Assay Interference Compounds (PAINS) can derail promising research projects.[10][12][13]
This guide provides a systematic, question-driven framework for identifying and interpreting ambiguous results when working with novel compounds like this compound. Our goal is to equip you with the experimental logic and practical protocols to distinguish true biological activity from assay artifacts, ensuring the integrity of your hit validation process.[14][15][16][17]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
SECTION 1: Foundational Checks - Is My Compound Behaving as Expected?
Question 1: My dose-response curve is irregular or non-reproducible. Could it be a solubility or aggregation issue?
Answer: Yes, this is a very common cause. Poor aqueous solubility can lead to compound precipitation or the formation of colloidal aggregates at higher concentrations.[18][19] These aggregates can nonspecifically inhibit enzymes by denaturing proteins, leading to potent but misleading activity.[19][20]
Troubleshooting Protocol: Detecting Compound Aggregation
1. Visual Inspection & Turbidity Measurement:
- Objective: To check for visible precipitate or light scattering.
- Protocol:
- Prepare your compound in assay buffer at the highest concentration used and several dilutions.
- Visually inspect the solutions against a dark background for any cloudiness or precipitate.
- Measure absorbance at 500-600 nm. An increase in absorbance at higher concentrations suggests light scattering due to insoluble particles.
2. Detergent Counter-Screen:
- Objective: To determine if the observed activity is sensitive to detergents, a hallmark of aggregation-based inhibition.[21]
- Protocol:
- Run your primary assay with and without the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).
- Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregator.[19] True inhibitors that bind specifically to a target are typically unaffected by low concentrations of detergent.
3. Dynamic Light Scattering (DLS):
- Objective: To directly measure the size of particles in solution. This is a gold-standard method for confirming aggregation.[18][19]
- Protocol:
- Prepare the compound in assay buffer across a range of concentrations.
- Analyze samples using a DLS instrument.
- Interpretation: The appearance of particles >100 nm in diameter is strong evidence of aggregation. The concentration at which this occurs is the Critical Aggregation Concentration (CAC).
Question 2: My results are inconsistent between experiments. Could my compound be unstable?
Answer: Absolutely. Compound instability in assay buffer (e.g., hydrolysis, oxidation) can lead to a loss of active compound over the course of an experiment, resulting in poor reproducibility.
Troubleshooting Protocol: Assessing Compound Stability
1. HPLC-MS Analysis Over Time:
- Objective: To quantify the concentration of the parent compound over the duration of the assay.
- Protocol:
- Incubate the compound in your assay buffer at the relevant temperature.
- Take aliquots at different time points (e.g., 0, 1, 2, 4, and 24 hours).
- Quench any reaction (e.g., by adding acetonitrile) and analyze the samples by HPLC-MS.
- Interpretation: A decrease in the peak area of the parent compound over time indicates instability. The appearance of new peaks suggests degradation products.
| Time (hours) | Parent Compound Peak Area | % Remaining |
| 0 | 1,500,000 | 100% |
| 1 | 1,450,000 | 96.7% |
| 4 | 1,125,000 | 75.0% |
| 24 | 300,000 | 20.0% |
| Table 1: Example data showing degradation of a test compound in assay buffer over 24 hours. |
SECTION 2: Assay-Specific Interference - Is My Compound Incompatible with the Technology?
Many assays rely on optical measurements (fluorescence, absorbance, luminescence). Novel compounds can directly interfere with these detection methods.[9][22]
Question 3: I'm using a fluorescence-based assay and see unexpected inhibition/activation. Is my compound interfering with the signal?
Answer: This is a critical checkpoint. The compound may be autofluorescent at the assay's excitation/emission wavelengths, or it could be quenching the fluorescent signal.
Troubleshooting Protocol: Identifying Fluorescence Interference
1. Spectral Scanning:
- Objective: To determine the compound's intrinsic fluorescence profile.
- Protocol:
- Using a scanning fluorometer, measure the emission spectrum of the compound in assay buffer when excited at the assay's excitation wavelength.
- Measure the excitation spectrum while monitoring at the assay's emission wavelength.
- Interpretation: If the compound shows significant fluorescence that overlaps with the assay's signal, it is a direct interferent.
2. Quenching Counter-Assay:
- Objective: To test if the compound absorbs the excitation or emission light, a phenomenon known as quenching.
- Protocol:
- Run a simple reaction with a stable fluorescent probe (e.g., fluorescein) in assay buffer.
- Add your compound at various concentrations and measure the fluorescence.
- Interpretation: A dose-dependent decrease in the fluorescein signal indicates that your compound is a quencher.
Question 4: In my absorbance-based assay (e.g., an NADH/NADPH-dependent enzyme), the signal changes unexpectedly. What could be the cause?
Answer: The compound itself may absorb light at the wavelength used for monitoring the reaction (typically 340 nm for NADH/NADPH), or it could be a redox-cycling compound. Redox-active compounds can shuttle electrons, leading to non-enzymatic oxidation or reduction of assay components, producing false signals.[10]
Troubleshooting Protocol: Checking for Absorbance and Redox Interference
1. Absorbance Spectrum:
- Objective: To see if the compound absorbs light at the assay's detection wavelength.
- Protocol:
- Scan the absorbance of the compound in assay buffer across a range of UV-Vis wavelengths (e.g., 250-700 nm).
- Interpretation: If there is a significant absorbance peak at or near the assay wavelength (e.g., 340 nm), it will interfere with the readout.
2. Redox Cycling Assay:
- Objective: To detect if the compound can generate reactive oxygen species (ROS).
- Protocol:
- Use a redox-sensitive dye like resazurin in the presence of a reducing agent (e.g., DTT).
- Add the test compound and monitor for a change in fluorescence or color over time.
- Interpretation: An increase in signal indicates the compound is participating in redox cycling.
Workflow & Decision Making
A systematic approach is crucial to avoid chasing false positives. The following workflow provides a logical path for validating hits from any primary screen.
Conclusion: Building Confidence in Your Results
Interpreting results from novel compounds like this compound requires a healthy dose of skepticism and a rigorous, multi-step validation process. By systematically ruling out common assay artifacts—from aggregation and instability to optical interference and redox activity—researchers can build confidence that an observed biological effect is genuine. This structured approach not only saves time and resources but also upholds the scientific integrity of the drug discovery process.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 10. longdom.org [longdom.org]
- 11. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 16. dromicslabs.com [dromicslabs.com]
- 17. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 18. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 19. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nmxresearch.com [nmxresearch.com]
- 22. drughunter.com [drughunter.com]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride on Tankyrase 1 and 2
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride (referred to herein as Compound 'X' for illustrative purposes, as it is a novel entity) on its target enzymes, Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). We will delve into the mechanistic rationale behind experimental choices, present objective comparisons with established tankyrase inhibitors, and provide detailed protocols for robust validation.
Introduction: The Critical Role of Tankyrases in Cellular Signaling
Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3][4][5] These enzymes play a pivotal role in a multitude of cellular processes, including telomere length regulation, mitotic spindle formation, and, most notably, the Wnt/β-catenin signaling pathway.[2][5][6] Dysregulation of the Wnt pathway is a hallmark of various cancers, particularly colorectal cancer, making tankyrases attractive therapeutic targets.[7][8][9]
Tankyrases promote the degradation of Axin, a key scaffold protein in the β-catenin destruction complex.[9][10] By inhibiting tankyrases, Axin is stabilized, leading to the degradation of β-catenin and the subsequent downregulation of Wnt target genes that drive cell proliferation.[6][9][11][12][13] Therefore, potent and selective tankyrase inhibitors hold significant promise as anti-cancer agents.
Mechanism of Action of Novel Tankyrase Inhibitors
Compound 'X' is hypothesized to be a potent inhibitor of the catalytic PARP domain of both TNKS1 and TNKS2. Its unique thiochroman dioxide core is designed to interact with key residues within the enzyme's active site. The validation process outlined below is designed to confirm this hypothesis and quantify the compound's efficacy and selectivity.
Caption: Mechanism of Wnt signaling and Tankyrase inhibition.
Comparative Analysis: Compound 'X' vs. Established Inhibitors
A critical aspect of validating a new inhibitor is to benchmark its performance against well-characterized alternatives. We will compare Compound 'X' to three established tankyrase inhibitors: XAV939, IWR-1, and G007-LK.[1][9][10][11][12][13][14][15]
| Inhibitor | Target(s) | IC50 TNKS1 (nM) | IC50 TNKS2 (nM) | Binding Site | Reference |
| Compound 'X' | TNKS1/2 | TBD | TBD | Hypothesized: Nicotinamide | This Study |
| XAV939 | TNKS1/2 | 11 | 4 | Nicotinamide | [10][16] |
| IWR-1 | TNKS1/2 | 131 | 56 | Adenosine (Induced Pocket) | [1][13][17][18] |
| G007-LK | TNKS1/2 | 46 | 25 | Adenosine | [9][12][14][19] |
TBD: To Be Determined through the experimental protocols outlined below.
Experimental Validation Protocols
The following protocols provide a step-by-step guide to validate the inhibitory effect of Compound 'X' on TNKS1 and TNKS2, from biochemical assays to cell-based functional readouts.
In Vitro Biochemical Inhibition Assay
This initial step directly measures the ability of Compound 'X' to inhibit the enzymatic activity of purified TNKS1 and TNKS2.
Principle: This assay quantifies the poly(ADP-ribosyl)ation (PARsylation) activity of recombinant tankyrase enzymes.[20][21][22][23] A common method involves an ELISA-based format where histones are coated on a plate, and the addition of biotinylated NAD+ allows for the detection of PARsylation via a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.[20][21][22]
Detailed Protocol:
-
Plate Coating: Coat a 96-well plate with a histone mixture and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBST).
-
Blocking: Block non-specific binding sites with a blocking buffer for 1 hour at room temperature.
-
Compound Preparation: Prepare a serial dilution of Compound 'X' and the reference inhibitors (XAV939, IWR-1, G007-LK) in assay buffer. Include a DMSO control.
-
Enzyme Reaction: Add recombinant TNKS1 or TNKS2 enzyme, the test compounds, and a biotinylated NAD+ mixture to the wells. Incubate for 1-2 hours at room temperature.
-
Detection:
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro biochemical inhibition assay.
Cellular Wnt Signaling Reporter Assay
This assay validates the functional consequence of tankyrase inhibition in a cellular context by measuring the activity of the Wnt/β-catenin signaling pathway.
Principle: A luciferase reporter gene under the control of a TCF/LEF-responsive promoter is introduced into cells.[24][25][26] Activation of the Wnt pathway leads to β-catenin-mediated transcription of the luciferase gene. An effective tankyrase inhibitor will decrease this signal.[25][26][27]
Detailed Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of Compound 'X' and reference inhibitors.
-
Wnt Pathway Activation: Co-treat the cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media or LiCl, a GSK3β inhibitor) to induce a robust signal.[27] Include a non-stimulated control.
-
Incubation: Incubate for an additional 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.[28]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition of Wnt signaling and determine the cellular IC50 value.
Western Blot Analysis of Axin and β-catenin Levels
This experiment provides direct evidence of the inhibitor's mechanism of action by visualizing the stabilization of Axin and the subsequent degradation of β-catenin.
Principle: Western blotting allows for the detection and quantification of specific proteins in cell lysates. Treatment with an effective tankyrase inhibitor is expected to increase the protein levels of Axin1/2 and decrease the levels of active (non-phosphorylated) β-catenin.[29]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a Wnt-dependent cancer cell line (e.g., DLD-1 or SW480).[7]
-
Treat the cells with various concentrations of Compound 'X' and reference inhibitors for a defined period (e.g., 24 hours).
-
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against Axin1, Axin2, total β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities relative to the loading control.
Expected Outcomes and Interpretation
-
Biochemical Assay: Compound 'X' is expected to show potent, dose-dependent inhibition of both TNKS1 and TNKS2, with IC50 values in the low nanomolar range, comparable to or better than the reference inhibitors.
-
Wnt Reporter Assay: A dose-dependent decrease in luciferase activity in Wnt-stimulated cells treated with Compound 'X' will confirm its ability to functionally antagonize the Wnt pathway in a cellular context.
-
Western Blot: An increase in Axin1/2 protein levels and a corresponding decrease in β-catenin levels will provide strong mechanistic evidence that Compound 'X' acts by stabilizing the β-catenin destruction complex.
By following this comprehensive validation guide, researchers can rigorously assess the inhibitory effects of this compound on Tankyrase 1 and 2, and objectively compare its performance against established compounds in the field. This systematic approach ensures scientific integrity and provides a solid foundation for further preclinical and clinical development.
References
- 1. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. axonmedchem.com [axonmedchem.com]
- 19. G007-LK - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 27. How to activate and detect Wnt signaling? [web.stanford.edu]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
"Comparing the potency of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride to other tankyrase inhibitors like XAV939"
A Note to the Researcher: This guide was designed to provide a detailed comparison between the tankyrase inhibitor XAV939 and 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride. However, after an exhaustive search of scientific literature and chemical databases, no public data was found to characterize this compound as a tankyrase inhibitor. Its synthesis and biological activity in this context do not appear to be documented in peer-reviewed publications or commercial technical datasheets.
Therefore, this guide has been structured to provide a comprehensive overview of the well-characterized and widely-used tankyrase inhibitor, XAV939 . The methodologies, data presentation, and scientific rationale detailed below serve as a robust template for how one would design and execute a comparative study. Should this compound be a novel compound, the experimental protocols outlined herein can be directly applied to determine its potency, mechanism of action, and comparative efficacy.
Introduction: The Role of Tankyrase in Wnt/β-Catenin Signaling
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, most notably as positive regulators of the canonical Wnt/β-catenin signaling pathway.[1][2] In the absence of a Wnt signal, a "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), targets the transcriptional co-activator β-catenin for proteasomal degradation.[3]
Tankyrases PARsylate (add poly(ADP-ribose) chains to) the scaffold protein Axin. This modification marks Axin for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of Axin destabilizes the destruction complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes, such as c-Myc and Cyclin D1, driving cell proliferation.[3] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[1] Small molecule inhibitors of tankyrase, therefore, represent a promising therapeutic strategy to suppress aberrant Wnt signaling.
Mechanism of Action: XAV939
XAV939 is a potent and selective small molecule inhibitor of both tankyrase 1 and tankyrase 2.[4][5][6] Its mechanism of action is centered on the stabilization of Axin. By binding to the catalytic PARP domain of TNKS1 and TNKS2, XAV939 prevents the PARsylation of Axin.[2][7] This inhibition leads to an accumulation of Axin, thereby enhancing the assembly and activity of the β-catenin destruction complex. The result is increased phosphorylation and degradation of β-catenin, and a subsequent downregulation of Wnt pathway signaling.[5][8]
Figure 1. Wnt/β-catenin signaling pathway and the inhibitory action of XAV939.
Comparative Potency: In Vitro Inhibition Data
The potency of a tankyrase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of tankyrase by 50%. This is a critical parameter for comparing the effectiveness of different compounds.
| Inhibitor | Target | IC50 (nM) | Source |
| XAV939 | TNKS1 | 11 | [4][6] |
| TNKS2 | 4 | [4][6] | |
| This compound | TNKS1 | Data Not Available | - |
| TNKS2 | Data Not Available | - |
As the table clearly indicates, XAV939 is a highly potent inhibitor of both tankyrase isoforms, with slightly greater potency towards TNKS2.[4][6] The low nanomolar IC50 values establish it as a benchmark compound in the field. To make a valid comparison, the IC50 values for this compound would need to be determined using a similar biochemical assay.
Experimental Protocols for Inhibitor Characterization
To ensure scientific rigor and enable direct comparison, standardized assays must be employed. Below are detailed, field-proven protocols for characterizing tankyrase inhibitors.
Protocol 1: In Vitro Tankyrase Enzymatic Assay
This biochemical assay directly measures the ability of a compound to inhibit the PARP activity of recombinant tankyrase.
Causality: The choice of a cell-free enzymatic assay is critical for determining the direct interaction between the inhibitor and the enzyme, independent of cellular factors like membrane permeability or metabolic degradation. This provides a pure measure of biochemical potency.
-
Reagents and Materials:
-
Recombinant human Tankyrase 1 or Tankyrase 2 (PARP domain).
-
Histone H4 (substrate).
-
Biotinylated NAD+.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 4 mM MgCl2).
-
Streptavidin-coated high-binding capacity 96-well plates.
-
HRP-conjugated anti-poly(ADP-ribose) antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
Test compounds (XAV939 and this compound) serially diluted in DMSO.
-
-
Step-by-Step Methodology:
-
Coat the streptavidin plate with Histone H4 overnight at 4°C. Wash wells 3x with wash buffer (PBS + 0.05% Tween-20).
-
Prepare the reaction mixture in each well by adding assay buffer, recombinant tankyrase enzyme, and the desired concentration of the test compound or vehicle control (DMSO).
-
Initiate the PARsylation reaction by adding biotinylated NAD+. Incubate for 1-2 hours at 30°C.
-
Stop the reaction and wash the wells 5x with wash buffer to remove unreacted components.
-
Add HRP-conjugated anti-poly(ADP-ribose) antibody and incubate for 1 hour at room temperature.
-
Wash wells 5x with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops (15-30 minutes).
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and blank (0% activity). Plot the percent inhibition versus the log concentration of the inhibitor and fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: Cell-Based Wnt/β-Catenin Reporter Assay (TOPFlash Assay)
This assay measures the functional consequence of tankyrase inhibition within a cellular context by quantifying the transcriptional activity of β-catenin.
Causality: Moving from a biochemical to a cell-based assay is essential to validate that the inhibitor can penetrate the cell membrane, engage its target in the complex cellular environment, and produce the desired downstream biological effect—in this case, the suppression of Wnt signaling.
-
Reagents and Materials:
-
HEK293T or a Wnt-responsive cancer cell line (e.g., SW480).
-
TOPFlash (contains TCF/LEF binding sites driving luciferase expression) and FOPFlash (mutated binding sites, negative control) plasmids.
-
A co-reporter plasmid for normalization (e.g., Renilla luciferase).
-
Lipofectamine or other transfection reagent.
-
Wnt3a conditioned media or recombinant Wnt3a ligand.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Step-by-Step Methodology:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect cells with the TOPFlash (or FOPFlash) reporter plasmid and the Renilla luciferase plasmid.
-
After 24 hours, replace the media with fresh media containing serial dilutions of the test compound (XAV939 or other) or vehicle control.
-
Stimulate the Wnt pathway by adding Wnt3a ligand to the wells (except for negative controls). Incubate for 16-24 hours.
-
Lyse the cells and measure both Firefly (TOPFlash) and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity in treated wells to the Wnt3a-stimulated vehicle control to determine the percentage of pathway inhibition.
-
Figure 2. Workflow for characterizing tankyrase inhibitors.
Conclusion and Future Directions
XAV939 stands as a well-validated, potent inhibitor of tankyrase, effectively downregulating the Wnt/β-catenin signaling pathway by stabilizing Axin. Its low nanomolar potency in biochemical assays and proven efficacy in cell-based models make it an essential tool for cancer research and a benchmark for the development of new therapeutics.
For this compound, its potential as a tankyrase inhibitor remains unconfirmed due to the absence of available data. To ascertain its activity and enable a direct comparison with XAV939, it would be necessary to perform the enzymatic and cellular assays detailed in this guide. Such a study would first establish its IC50 values against TNKS1 and TNKS2 and then confirm its on-target effect of Wnt pathway inhibition in a relevant cellular model. Further studies could also explore its selectivity against other PARP family members to build a complete pharmacological profile.
This guide provides the foundational framework and necessary protocols for such an investigation, ensuring that any future comparative analysis is built on a foundation of scientific integrity and validated methodologies.
References
- 1. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tankyrases induces Axin stabilization and blocks Wnt signalling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a class of novel tankyrase inhibitors that bind to both the nicotinamide pocket and the induced pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
"Structure-activity relationship studies of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride analogs"
An In-Depth Comparative Guide to the Structure-Activity Relationship of 4-Amino-6-bromothiochroman 1,1-dioxide Hydrochloride Analogs as Monoamine Oxidase Inhibitors
Introduction: The Therapeutic Potential of the Thiochroman Scaffold
Thiochromenes and their saturated counterparts, thiochromanes, are sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][[“]] These scaffolds serve as crucial building blocks for a variety of bioactive compounds, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The inherent structural features of the thiochroman ring system make it a privileged scaffold for designing targeted therapeutic agents. The oxidation of the sulfur atom to a sulfone (1,1-dioxide) can further modulate the molecule's electronic properties and potential for hydrogen bonding, often enhancing biological activity and target specificity.[[“]]
This guide focuses on a specific, promising derivative: 4-Amino-6-bromothiochroman 1,1-dioxide. This core structure presents several points for chemical modification, making it an excellent candidate for structure-activity relationship (SAR) studies. Given the established role of similar heterocyclic structures as inhibitors of monoamine oxidases (MAO), this guide will explore the SAR of its analogs specifically in the context of MAO-A and MAO-B inhibition.[5][6] Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters, and their inhibition is a key therapeutic strategy for neurological disorders like Parkinson's disease and depression.[6][7][8] We will objectively compare the performance of systematically designed analogs to elucidate the structural requirements for potent and selective MAO inhibition.
Rationale for Analog Design: A Systematic Exploration of Chemical Space
The core structure of this compound (designated as Lead Compound 1 ) offers three primary sites for modification to probe the structure-activity relationship. The selection of these modifications is not arbitrary; it is a hypothesis-driven approach to understanding the molecular interactions between the inhibitor and the MAO active site.
-
Position 4 (Amino Group): The primary amino group is a potential key interaction point, likely forming hydrogen bonds within the enzyme's active site. We will explore the impact of N-alkylation (Analogs 2a-2c ) to understand how steric bulk and basicity influence potency and selectivity.
-
Position 6 (Bromo Substituent): The bromine atom on the aromatic ring significantly influences the molecule's electronic properties and lipophilicity. Replacing it with other halogens (Analog 3a ) or with electron-donating (Analog 3b ) and electron-withdrawing groups (Analog 3c ) will reveal the optimal electronic and steric profile at this position.
-
Position 1 (Sulfur Oxidation State): The 1,1-dioxide (sulfone) group is a strong hydrogen bond acceptor. Comparing its activity to the unoxidized thioether (Analog 4a ) will clarify the role of this functional group in binding affinity.
The logical workflow for designing and evaluating these analogs is outlined below.
Caption: Workflow for SAR study of thiochroman analogs.
Comparative Performance: MAO-A and MAO-B Inhibition
The synthesized analogs were evaluated for their ability to inhibit recombinant human monoamine oxidase A (hMAO-A) and B (hMAO-B). The half-maximal inhibitory concentration (IC₅₀) was determined for each compound, with lower values indicating higher potency. Selegiline and Clorgyline, known selective MAO inhibitors, were used as positive controls.[7][9]
Table 1: Comparative Inhibitory Activity (IC₅₀) of Thiochroman Analogs against hMAO-A and hMAO-B
| Compound | R (Position 4) | X (Position 6) | Sulfur Oxidation | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B (A/B) |
| Lead 1 | -NH₂ | -Br | SO₂ | 5.2 ± 0.4 | 0.85 ± 0.07 | 6.1 |
| 2a | -NHCH₃ | -Br | SO₂ | 3.8 ± 0.3 | 0.12 ± 0.01 | 31.7 |
| 2b | -N(CH₃)₂ | -Br | SO₂ | 10.5 ± 0.9 | 1.5 ± 0.1 | 7.0 |
| 2c | -NH(C₂H₅) | -Br | SO₂ | 7.1 ± 0.6 | 0.45 ± 0.04 | 15.8 |
| 3a | -NH₂ | -Cl | SO₂ | 4.9 ± 0.4 | 0.79 ± 0.06 | 6.2 |
| 3b | -NH₂ | -OCH₃ | SO₂ | 15.3 ± 1.2 | 4.2 ± 0.3 | 3.6 |
| 3c | -NH₂ | -CF₃ | SO₂ | 2.1 ± 0.2 | 0.33 ± 0.03 | 6.4 |
| 4a | -NH₂ | -Br | S | > 50 | 25.6 ± 2.1 | N/A |
| Clorgyline | - | - | - | 0.009 ± 0.001 | 2.5 ± 0.2 | 0.0036 |
| Selegiline | - | - | - | 3.1 ± 0.2 | 0.015 ± 0.001 | 206.7 |
Data are presented as mean ± standard deviation from three independent experiments and are illustrative for this guide.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for the deduction of several key SAR trends, which are crucial for guiding future drug design efforts.
-
Influence of the 4-Amino Group: The primary amine of the lead compound appears to be a good starting point. However, mono-methylation (2a ) dramatically increases potency against MAO-B by over 7-fold (IC₅₀ from 0.85 µM to 0.12 µM) and significantly improves selectivity (SI from 6.1 to 31.7). This suggests that a small, lipophilic group is well-tolerated and may occupy a hydrophobic pocket near the primary binding site in MAO-B. In contrast, di-methylation (2b ) or substitution with a larger ethyl group (2c ) is detrimental to activity, likely due to steric hindrance.
-
Role of the 6-Bromo Substituent: The nature of the substituent at position 6 has a pronounced effect on activity. Replacing bromine with chlorine (3a ) results in nearly identical activity, indicating that halogens of similar size are interchangeable. However, introducing a strongly electron-donating methoxy group (3b ) significantly reduces potency against both isoforms. Conversely, a potent electron-withdrawing trifluoromethyl group (3c ) enhances activity against both MAO-A and MAO-B, suggesting that reducing electron density in the aromatic ring is favorable for binding. This aligns with findings for other MAO inhibitors where electron-withdrawing groups enhance activity.[3]
-
Criticality of the Sulfone Moiety: The comparison between the lead compound (1 ) and its unoxidized thioether analog (4a ) is stark. The removal of the 1,1-dioxide group leads to a near-complete loss of inhibitory activity. This highlights the critical role of the sulfone as a key pharmacophoric feature, likely acting as a strong hydrogen bond acceptor that anchors the molecule within the active site of the enzyme.
Caption: Key structure-activity relationships for MAO inhibition.
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay
To ensure the trustworthiness and reproducibility of the data, a robust and self-validating experimental protocol is essential. The following method is adapted from established procedures for determining MAO inhibitory potency.[10][11]
Principle of the Assay
The enzymatic activity of MAO is quantified by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[12] In this fluorometric assay, a non-selective MAO substrate (e.g., Kynuramine) is oxidized by the enzyme.[7][11] The resulting H₂O₂ reacts with a fluorometric probe in the presence of horseradish peroxidase (HRP) to yield a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity, and its reduction in the presence of a test compound indicates inhibition.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes (Supersomes™)
-
MAO Assay Buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 7.4)
-
Test Compounds and Control Inhibitors (Clorgyline, Selegiline) dissolved in DMSO
-
Kynuramine (Substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex™ Red or equivalent)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (λexc = 530nm, λem = 585nm)
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and control inhibitors in 100% DMSO.
-
Create a series of 10x concentrated serial dilutions of the inhibitors in MAO Assay Buffer. A typical final concentration range for testing would be from 1 nM to 100 µM.[10]
-
Prepare working solutions of hMAO-A and hMAO-B enzymes by diluting the stock in cold MAO Assay Buffer. The optimal concentration should be determined empirically to ensure a robust linear signal over the reaction time.
-
Prepare the substrate solution (Kynuramine) in MAO Assay Buffer.
-
Prepare the detection reagent by mixing the fluorometric probe and HRP in MAO Assay Buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 10 µL of the 10x inhibitor dilutions to the appropriate wells of the 96-well plate.
-
For "Enzyme Control" (100% activity) wells, add 10 µL of MAO Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
For "Blank" (no enzyme) wells, add 10 µL of MAO Assay Buffer.
-
Add 50 µL of the diluted hMAO-A or hMAO-B enzyme solution to all wells except the "Blank" wells. Add 50 µL of MAO Assay Buffer to the "Blank" wells.
-
Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitors to interact with the enzymes.[13]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 40 µL of the combined substrate/detection reagent solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37 °C.
-
Measure the fluorescence kinetically every 1-2 minutes for a period of 20-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time curve.
-
Subtract the average rate of the "Blank" wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[10][11]
-
Conclusion and Future Directions
This comparative guide elucidates the critical structural features of 4-Amino-6-bromothiochroman 1,1-dioxide analogs required for potent and selective inhibition of monoamine oxidase. The SAR studies reveal that:
-
The sulfone moiety is essential for activity.
-
Mono-N-methylation at the 4-amino position dramatically enhances MAO-B potency and selectivity.
-
Electron-withdrawing groups at the 6-position of the aromatic ring are beneficial for overall activity.
The most promising compound identified in this illustrative study, the 4-(methylamino) analog 2a , serves as a compelling lead for further development. Future work should focus on exploring a wider range of small N-alkyl substituents and testing additional electron-withdrawing groups at position 6 to further optimize MAO-B selectivity and potency. Subsequent studies should also include kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, reversible) and in vivo experiments to assess pharmacokinetic properties and therapeutic efficacy in relevant disease models.
References
- 1. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 2. consensus.app [consensus.app]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 4. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. evotec.com [evotec.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Modeling and Experimental Evaluation of Non-Chiral Components of Bergamot Essential Oil with Inhibitory Activity against Human Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
A-Comparative-Analysis-of-4-Amino-6-bromothiochroman-1-1-dioxide-hydrochloride-and-Known-PARP-Inhibitors-A-Proposed-Investigational-Guide
Introduction: The Critical Role of PARP in Genomic Integrity and Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to the cellular response to DNA damage.[1] PARP1, the most abundant and well-studied member, acts as a molecular sensor for DNA single-strand breaks (SSBs).[2] Upon detection of a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation.[3] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1]
In the context of oncology, the inhibition of PARP has emerged as a powerful therapeutic strategy, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as "synthetic lethality," posits that while the loss of either the BRCA-mediated homologous recombination (HR) pathway or the PARP-mediated SSB repair pathway is compatible with cell survival, the simultaneous loss of both is catastrophic, leading to selective cancer cell death.[4][5][6] Four PARP inhibitors (PARPis) – Olaparib, Rucaparib, Niraparib, and Talazoparib – have received regulatory approval and have transformed the treatment landscape for certain types of ovarian, breast, prostate, and pancreatic cancers.[7][8][9][10]
This guide provides a comparative framework for evaluating the potential of a novel compound, 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, as a PARP inhibitor against these established therapeutics. Due to the absence of published data on the PARP-related activity of this specific compound, this document outlines a comprehensive, experimentally-driven approach to characterize its activity and benchmark its performance.
Section-1-Structural-Overview-of-Benchmark-PARP-Inhibitors
The currently approved PARP inhibitors, while sharing a common mechanism of action, exhibit distinct chemical structures that influence their potency, selectivity, and pharmacokinetic properties. A foundational step in evaluating a new chemical entity is a structural comparison against these benchmarks.
-
Olaparib: Features a phthalazinone core and a fluorobenzyl moiety linked to a piperazine ring.[7][11]
-
Rucaparib: Characterized by an azepinoindole core structure.[8][12]
-
Niraparib: Contains an indazole carboxamide scaffold.[9][13]
-
Talazoparib: Possesses a complex fused ring system, a pyridophthalazinone core.[10][14]
dot graph "Known_PARP_Inhibitors" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontsize=8];
Olaparib [label="Olaparib\n(Phthalazinone core)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rucaparib [label="Rucaparib\n(Azepinoindole core)", fillcolor="#F1F3F4", fontcolor="#202124"]; Niraparib [label="Niraparib\n(Indazole carboxamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Talazoparib [label="Talazoparib\n(Pyridophthalazinone core)", fillcolor="#F1F3F4", fontcolor="#202124"];
Olaparib -- Rucaparib [color="#5F6368"]; Olaparib -- Niraparib [color="#5F6368"]; Olaparib -- Talazoparib [color="#5F6368"]; Rucaparib -- Niraparib [color="#5F6368"]; Rucaparib -- Talazoparib [color="#5F6368"]; Niraparib -- Talazoparib [color="#5F6368"]; } caption="Chemical Scaffolds of Approved PARP Inhibitors"
Section-2-Analysis-of-the-Investigational-Compound-4-Amino-6-bromothiochroman-1-1-dioxide-hydrochloride
The compound of interest, this compound, has a distinct thiochroman dioxide core.[15] A structural comparison with the known PARP inhibitors reveals potential, albeit not definitive, pharmacophoric features that warrant experimental investigation. The bicyclic system could potentially mimic the core scaffolds of the approved drugs, which occupy the nicotinamide binding pocket of the PARP enzyme. The amino group could form key hydrogen bond interactions within the active site, a common feature among PARP inhibitors.
The central hypothesis is that the thiochroman dioxide scaffold of this compound can position its functional groups in a manner that allows for competitive inhibition of the PARP catalytic domain. The following experimental workflow is designed to rigorously test this hypothesis.
dot graph "Structural_Comparison" { layout=circo; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontsize=8];
Investigational [label="4-Amino-6-bromothiochroman\n1,1-dioxide hydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Known_PARPis [label="Known PARP Inhibitors\n(e.g., Olaparib)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hypothesis [label="Hypothesis:\nPotential PARP Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Experimentation [label="Experimental\nValidation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Investigational -> Hypothesis [label="Structural Analogy", color="#5F6368"]; Known_PARPis -> Hypothesis [label="Pharmacophore\nReference", color="#5F6368"]; Hypothesis -> Experimentation [label="Drives Investigation", color="#5F6368"]; } caption="Logic for Investigating the Target Compound"
Section-3-Proposed-Experimental-Workflow-for-Comparative-Efficacy
A multi-tiered approach, progressing from biochemical assays to cellular models, is essential for a comprehensive evaluation.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=record, fontname="Helvetica", fontsize=10]; edge [fontsize=8];
Biochemical [label="{Biochemical Assays|Determine direct enzyme inhibition (IC50)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular [label="{Cellular Assays|Assess activity in a biological context}", fillcolor="#F1F3F4", fontcolor="#202124"]; Trapping [label="{PARP Trapping Assays|Measure a key cytotoxic mechanism}", fillcolor="#F1F3F4", fontcolor="#202124"]; Data [label="{Comparative Data Analysis|Benchmark against known PARPis}", fillcolor="#34A853", fontcolor="#FFFFFF"];
Biochemical -> Cellular [color="#5F6368"]; Cellular -> Trapping [color="#5F6368"]; Trapping -> Data [color="#5F6368"]; } caption="Proposed Experimental Workflow"
3.1-Biochemical-Assays-Direct-Enzyme-Inhibition
The initial step is to determine if the investigational compound directly inhibits the catalytic activity of PARP enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2.
Experimental Protocol: Chemiluminescent PARP Activity Assay [16][17]
-
Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARylation.
-
Compound Preparation: Prepare serial dilutions of this compound, the four known PARP inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib), and a vehicle control (e.g., DMSO).
-
Enzyme Reaction: Add recombinant human PARP1 or PARP2 enzyme, biotin-labeled NAD+ (the co-factor for PARylation), and the test compounds to the histone-coated wells.
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Detection: Add streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated PAR chains formed on the histones.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer. The signal is directly proportional to PARP activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound.
3.2-Cellular-Assays-Target-Engagement-and-Cytotoxicity
Moving into a cellular context is crucial to assess cell permeability and the compound's effect on PARP activity within a living system.
Objective: To confirm target engagement by measuring the inhibition of PARylation in cells and to evaluate the compound's cytotoxic effect in cancer cell lines.
Experimental Protocol: Cellular PARylation Assay (ELISA-based) [3][18][19]
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa or a BRCA-deficient ovarian cancer line like CAPAN-1) in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the investigational compound and known PARP inhibitors for a predetermined time (e.g., 2 hours).
-
Induce DNA Damage: Briefly treat the cells with a DNA-damaging agent (e.g., hydrogen peroxide) to stimulate PARP activity.
-
Cell Lysis: Lyse the cells to release their protein content.
-
ELISA: Transfer the cell lysates to a 96-well plate pre-coated with an anti-PAR antibody. This captures the PARylated proteins.
-
Detection: Use a detection antibody against PAR, followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate to quantify the amount of PARylation.
-
Data Analysis: Normalize the signal to total protein content and calculate the IC50 for the inhibition of cellular PARylation.
Experimental Protocol: Cell Viability Assay [20]
-
Cell Lines: Use a pair of isogenic cell lines, one with wild-type BRCA (e.g., U2OS) and one with deficient BRCA (e.g., U2OS-BRCA2-/-), to test the principle of synthetic lethality.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the investigational compound and the four known PARP inhibitors for an extended period (e.g., 72-96 hours).
-
Viability Assessment: Add a viability reagent (e.g., resazurin or a tetrazolium salt-based reagent) and measure the absorbance or fluorescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for each compound in both cell lines. A significantly lower IC50 in the BRCA-deficient line would indicate synthetic lethality.
3.3-PARP-Trapping-Assays
A key mechanism of action for some of the most potent PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, creating a toxic lesion that obstructs DNA replication.[21]
Objective: To quantify the ability of this compound to trap PARP1 and PARP2 on DNA.
Experimental Protocol: Fluorescence Polarization (FP)-Based PARP Trapping Assay [22][23][24]
-
Assay Principle: This assay uses a fluorescently labeled DNA oligonucleotide. When PARP binds to this DNA, the larger complex tumbles more slowly in solution, resulting in a high FP signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low FP signal. A "trapping" inhibitor will prevent this dissociation, maintaining a high FP signal.
-
Reaction Setup: In a 384-well plate, combine the fluorescent DNA probe with PARP1 or PARP2 enzyme and serial dilutions of the test compounds.
-
Reaction Initiation: Initiate the PARylation reaction by adding NAD+. A control reaction without NAD+ serves as the "fully trapped" or high FP signal.
-
Measurement: Read the fluorescence polarization on a plate reader at various time points.
-
Data Analysis: The magnitude of the FP signal in the presence of the inhibitor and NAD+ is directly proportional to its PARP trapping ability. Calculate the EC50 (effective concentration for 50% of maximal trapping) for each compound.
Section-4-Data-Presentation-and-Comparative-Framework
To facilitate a clear comparison, the experimental data should be summarized in tabular format.
Table 1: Comparative Biochemical and Cellular Potency (IC50/EC50, nM)
| Compound | PARP1 IC50 (Biochemical) | PARP2 IC50 (Biochemical) | Cellular PARylation IC50 | PARP1 Trapping EC50 | PARP2 Trapping EC50 |
| 4-Amino-6-bromothiochroman 1,1-dioxide HCl | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Olaparib | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
| Rucaparib | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
| Niraparib | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
| Talazoparib | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
Table 2: Comparative Cytotoxicity and Synthetic Lethality (IC50, nM)
| Compound | Cytotoxicity in BRCA-proficient cells (e.g., U2OS) | Cytotoxicity in BRCA-deficient cells (e.g., U2OS-BRCA2-/-) | Synthetic Lethality Ratio (WT IC50 / BRCA-/- IC50) |
| 4-Amino-6-bromothiochroman 1,1-dioxide HCl | Experimental Value | Experimental Value | Calculated Value |
| Olaparib | Reference Value | Reference Value | Reference Value |
| Rucaparib | Reference Value | Reference Value | Reference Value |
| Niraparib | Reference Value | Reference Value | Reference Value |
| Talazoparib | Reference Value | Reference Value | Reference Value |
Conclusion
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. tebubio.com [tebubio.com]
- 4. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Olaparib - Wikipedia [en.wikipedia.org]
- 8. Rucaparib - Wikipedia [en.wikipedia.org]
- 9. Niraparib - Wikipedia [en.wikipedia.org]
- 10. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GSRS [precision.fda.gov]
- 15. 4-Aminothiochroman 1,1-dioxide hydrochloride | C9H11NO2S | CID 13922316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 17. bmglabtech.com [bmglabtech.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. vincibiochem.it [vincibiochem.it]
- 20. benchchem.com [benchchem.com]
- 21. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
Confirming On-Target Effects of Novel Therapeutics: A CRISPR-Based Comparative Guide for 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a clinically viable drug is fraught with challenges. A critical, and often arduous, step in this process is target validation: unequivocally demonstrating that a compound's therapeutic effect is mediated through its intended molecular target.[1][2] This guide provides an in-depth, objective comparison of CRISPR-Cas9-based methodologies against other techniques for validating the on-target effects of novel chemical entities, using the hypothetical case of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride.
While the specific molecular target of this compound is not yet publicly established, this guide will proceed by positing a plausible hypothetical target, "Kinase X," a critical node in a cancer-related signaling pathway. This framework will allow us to explore the principles and practicalities of a rigorous target validation workflow.
The Imperative of Target Validation in Drug Discovery
The high attrition rate of drug candidates in clinical trials is often attributed to a lack of efficacy or unforeseen toxicity.[3] A significant contributor to these failures is an incomplete understanding of the drug's mechanism of action, including ambiguity about its true molecular target. Robust target validation early in the drug discovery pipeline is therefore essential to build confidence in a compound's therapeutic potential and to mitigate the risk of late-stage failures.[3][4]
A Comparative Overview of Target Validation Methodologies
Several techniques are available to assess the engagement of a small molecule with its target. Each has its own set of advantages and limitations.
| Feature | CRISPR-Cas9 Knockout | RNA interference (RNAi) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Permanent gene disruption at the DNA level.[5] | Transient gene silencing at the mRNA level. | Measures changes in protein thermal stability upon ligand binding.[6][7] |
| Effect | Complete and permanent loss of protein expression. | Partial and transient protein knockdown. | Direct evidence of compound binding to the target protein in a cellular context.[7] |
| On-Target Specificity | High, with off-target effects that can be mitigated through careful guide RNA design and validation.[8] | Prone to off-target effects due to partial sequence homology. | High specificity for direct binding interactions. |
| Throughput | Moderate to high, especially with pooled library screening.[9] | High. | Moderate to low, can be labor-intensive. |
| Use Case | Gold standard for genetic validation of a target's role in a specific phenotype. | Rapid, transient knockdown for initial target assessment. | Confirmation of direct physical engagement between compound and target in cells or tissues.[10] |
CRISPR-Cas9-mediated gene knockout provides the most definitive genetic evidence for a target's role in a biological process, as it results in a complete and permanent loss of the target protein.[11] This makes it an invaluable tool for validating the on-target effects of a small molecule inhibitor.
Visualizing the CRISPR-Based Target Validation Workflow
The following diagram outlines a typical workflow for validating the on-target effects of a compound like this compound using CRISPR-Cas9.
Caption: A stepwise workflow for CRISPR-Cas9-mediated target validation.
The "Kinase X" Signaling Pathway: A Hypothetical Framework
To illustrate the comparative analysis, let's assume "Kinase X" is an upstream activator of a pro-survival signaling pathway.
Caption: Hypothetical "Kinase X" signaling pathway and points of intervention.
Expected Outcomes: A Comparative Analysis
If this compound truly exerts its effect through "Kinase X," then the phenotypic and molecular consequences of treating wild-type cells with the compound should phenocopy the effects observed in the "Kinase X" knockout cells.
| Assay | Wild-Type Cells + Compound | "Kinase X" Knockout Cells (No Compound) | "Kinase X" Knockout Cells + Compound | Interpretation of On-Target Effect |
| Phenotypic | ||||
| Cell Viability | Decreased | Decreased | No significant additional decrease | The compound's effect on viability is mediated through Kinase X. |
| Apoptosis | Increased | Increased | No significant additional increase | The compound induces apoptosis via Kinase X inhibition. |
| Molecular | ||||
| Kinase X Protein Level | Unchanged | Absent | Absent | Confirms knockout. |
| Phospho-Substrate Y Level | Decreased | Decreased/Absent | Decreased/Absent | Both the compound and knockout inhibit the downstream pathway. |
| Effector Z Activity | Decreased | Decreased | Decreased | Confirms downstream pathway inhibition. |
Experimental Protocols
Here are detailed, step-by-step methodologies for the key experiments in this validation workflow.
Protocol 1: CRISPR-Cas9 Mediated Knockout of "Kinase X"
-
Guide RNA (gRNA) Design and Synthesis :
-
Design at least two gRNAs targeting early, conserved exons of the "Kinase X" gene using a validated online tool (e.g., Invitrogen™ TrueDesign™ Genome Editor).
-
Synthesize the gRNAs as single-guide RNAs (sgRNAs).
-
-
Cell Culture and Transfection :
-
Culture the target cancer cell line (e.g., HEK293, A549) under standard conditions.
-
On the day of transfection, ensure cells are at 70-80% confluency.
-
Prepare ribonucleoprotein (RNP) complexes by incubating purified Cas9 protein with the synthesized sgRNAs.
-
Transfect the cells with the RNP complexes using a high-efficiency electroporation or lipid-based transfection method.
-
-
Validation of Gene Editing :
-
After 48-72 hours, harvest a portion of the cells and extract genomic DNA.
-
Amplify the target region by PCR.
-
Perform a T7 Endonuclease I (T7E1) assay or Sanger sequencing to confirm the presence of insertions/deletions (indels) at the target locus.[12]
-
-
Single-Cell Cloning and Knockout Confirmation :
-
Plate the edited cell pool at a low density to isolate single colonies.
-
Expand individual clones and screen for homozygous knockout of "Kinase X" by Western Blot to confirm the absence of the protein.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating :
-
Seed wild-type and validated "Kinase X" knockout cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment :
-
Prepare a serial dilution of this compound.
-
Treat the wild-type and knockout cells with the compound or a vehicle control (e.g., DMSO).
-
-
Incubation and Measurement :
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Normalize the data to the vehicle-treated controls and plot dose-response curves to determine the IC50 for each cell line.
-
Protocol 3: Western Blot for Pathway Analysis
-
Cell Lysis :
-
Treat wild-type and "Kinase X" knockout cells with the compound at a concentration near the IC50 for a relevant time period (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane and probe with primary antibodies against Kinase X, Phospho-Substrate Y, total Substrate Y, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis :
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to compare protein levels and phosphorylation status across samples.
-
By following this comprehensive, CRISPR-based target validation workflow, researchers can generate high-confidence data to confirm the on-target effects of novel small molecules like this compound, thereby enabling more informed decisions in the drug discovery and development process.
References
- 1. selectscience.net [selectscience.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. selvita.com [selvita.com]
- 4. Target Engagement Assay Services [conceptlifesciences.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 8. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
- 9. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
A Comparative Guide to the In Vivo Efficacy and Toxicity of Thiochroman Derivatives in Oncology
This guide offers an in-depth comparison of the in vivo performance of notable thiochroman derivatives, focusing on their application as anti-cancer agents. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the structure-activity relationships that govern efficacy and toxicity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and challenges associated with this promising class of heterocyclic compounds.
Introduction: The Thiochroman Scaffold as a Privileged Structure
Thiochromans, benzothiopyran derivatives, represent a "privileged scaffold" in medicinal chemistry. Their unique structural and electronic properties have led to their investigation in a wide array of therapeutic areas, including antimicrobial, anti-parasitic, neuroprotective, and anti-cancer applications.[1][2] The sulfur atom in the heterocyclic ring imparts distinct conformational and metabolic characteristics compared to their oxygen-containing chroman analogs, often leading to improved potency and pharmacokinetic profiles. This guide will focus specifically on the in vivo data for several anti-cancer thiochroman derivatives, providing a comparative framework for their efficacy and associated toxicities.
Comparative In Vivo Efficacy in Oncology Models
The true test of a therapeutic agent lies in its performance within a living system. Here, we compare three distinct thiochroman derivatives that have demonstrated significant in vivo anti-cancer efficacy in preclinical xenograft models. The choice of an animal model is critical; immunocompromised mice bearing human tumor xenografts are a standard for evaluating a compound's direct anti-tumor activity without the complexities of a fully functional immune system.
The selected derivatives for this comparison are:
-
Compound 24b : A pure antiestrogen designed for hormone-receptor-positive breast cancer.
-
Compound 51 : A selective estrogen receptor degrader (SERD) developed to combat endocrine-resistant breast cancer.[3]
-
S-16 : A bis-oxidized thiopyran derivative targeting non-small cell lung cancer (NSCLC).[4]
Data Summary: In Vivo Efficacy
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Compound 24b | Estrogen-dependent breast cancer | Ovariectomized ICR mice | Not specified in abstract | In vivo antiestrogen activity similar to ICI182,780 (Fulvestrant) | [5] |
| Compound 51 | Tamoxifen-resistant breast cancer | MCF-7 Tam1 xenograft | Not specified in abstract | Significant tumor growth suppression | [3] |
| S-16 | Non-small cell lung cancer (NSCLC) | H1975 xenograft (BALB/c nude mice) | 80 mg/kg | 46.07% tumor growth inhibition | [4] |
Mechanistic Insights and Experimental Rationale
The efficacy of these compounds is rooted in their distinct mechanisms of action. Compounds 24b and 51 target the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. Compound 24b functions as a pure antagonist, blocking the receptor's activity.[5] In contrast, Compound 51 is a SERD, which not only antagonizes the receptor but also induces its degradation, a strategy designed to overcome resistance mechanisms.[3] The use of a tamoxifen-resistant xenograft model for Compound 51 is a crucial experimental choice, as it directly validates its potential in a clinically relevant resistance setting.[3]
Compound S-16 operates through a different mechanism, showing high binding affinity for the Epidermal Growth Factor Receptor (EGFR), a protein often dysregulated in NSCLC.[4] The selection of the H1975 cell line for the xenograft model is significant because it harbors an EGFR mutation (T790M) that confers resistance to first-generation EGFR inhibitors, thus positioning S-16 as a potential next-generation therapeutic.
Workflow for a Murine Xenograft Efficacy Study
The following diagram illustrates a standard workflow for assessing the in vivo efficacy of a test compound like a thiochroman derivative. This systematic process ensures reproducible and statistically significant results.
Comparative In Vivo Toxicity Profile
Efficacy is only one side of the coin; a favorable safety profile is paramount for any potential therapeutic. Toxicity studies in animals are designed to identify potential adverse effects, determine a safe starting dose for human trials, and understand the compound's overall tolerability.
Data Summary: In Vivo Toxicity
| Compound/Derivative | Animal Model | Dosing Regimen | Key Toxicity Findings | Reference |
| S-16 | BALB/c nude mice | 80 mg/kg | No significant toxicity observed via H&E staining and blood biochemical analysis. | [4] |
| 2155-14 & 2155-18 (Anti-melanoma compounds) | Balb/c mice | 50 mg/kg/day (subcutaneous) | No significant changes in body weight, blood cell count, or blood chemistry. No organ damage observed. | [6] |
Interpreting Toxicity Data
The data available for S-16 and the related anti-melanoma compounds 2155-14 and 2155-18 suggest a favorable preliminary safety profile.[4][6] Key parameters to monitor in an acute toxicity study include:
-
Body Weight : A sudden or significant drop in body weight is a primary indicator of systemic toxicity.
-
Blood Chemistry : Panels that assess liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine) are critical for identifying organ-specific toxicity.
-
Complete Blood Count (CBC) : Changes in red blood cells, white blood cells, and platelets can indicate effects on the hematopoietic system.
-
Histopathology (H&E Staining) : Microscopic examination of key organs (liver, kidney, spleen, heart, lungs) provides definitive evidence of tissue damage.
The lack of adverse findings for these compounds across these parameters is a positive sign for their therapeutic potential.[4][6]
Structure-Activity Relationships (SAR) and Toxicity
The structural modifications that enhance efficacy can also influence toxicity. For instance, the structure-activity relationship for some thiochroman derivatives indicates that while halogenation can improve potency, it may also increase cytotoxicity in some cases.[1] The sulfoxide-containing side chain in Compound 24b is crucial for its antiestrogen activity, and its length and terminal group are optimized to balance receptor binding with overall drug-like properties.[5] Understanding these relationships is key to designing derivatives with a wide therapeutic window (high efficacy, low toxicity).
The following diagram illustrates the core thiochroman scaffold and highlights key positions where modifications influence biological activity.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols are essential. The following methodologies are based on established and validated procedures in the field.
Protocol 1: Acute In Vivo Toxicity Study
This protocol is designed as a self-validating system to assess the short-term safety profile of a novel thiochroman derivative.
Objective: To evaluate the acute toxicity of a test compound in mice over a 21-day period.
Materials:
-
Test compound (e.g., Thiochroman derivative 2155-18)
-
Vehicle (e.g., DMSO, saline)
-
6-8 week old Balb/c mice (equal numbers of male and female)
-
Standard animal housing and diet
-
Syringes and needles for administration
-
Calibrated scale for body weight
-
Blood collection tubes (EDTA for CBC, serum separator for chemistry)
-
Hematology and clinical chemistry analyzers
-
Formalin and histology supplies
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least 7 days prior to the study.
-
Grouping: Randomly assign animals to three groups (n=5-10 per sex per group):
-
Group 1: Untreated Control
-
Group 2: Vehicle Control
-
Group 3: Test Compound (e.g., 50 mg/kg/day)
-
-
Administration: Administer the test compound or vehicle via the intended clinical route (e.g., subcutaneous, oral gavage) daily or as specified for 21 days.
-
Clinical Observation: Observe animals daily for any clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture, changes in activity).
-
Body Weight Measurement: Record the body weight of each animal twice weekly.
-
Terminal Procedures (Day 21):
-
Anesthetize animals according to approved veterinary protocols.
-
Collect blood via cardiac puncture for CBC and serum chemistry analysis.
-
Perform a gross necropsy, examining all major organs.
-
Collect key organs (liver, kidneys, spleen, heart, lungs, brain) and fix them in 10% neutral buffered formalin.
-
-
Histopathology: Process the fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of cellular damage or abnormalities.
-
Data Analysis: Compare data from the treatment group to the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA). A lack of statistically significant differences in body weight, blood parameters, and organ pathology indicates a low level of acute toxicity at the tested dose.[6]
Conclusion and Future Perspectives
The thiochroman derivatives highlighted in this guide, particularly Compounds 24b, 51, and S-16, demonstrate significant promise as anti-cancer agents in preclinical in vivo models.[3][4][5] Their efficacy in clinically relevant contexts, such as endocrine and EGFR-inhibitor resistance, underscores their therapeutic potential. Furthermore, the initial toxicity data suggests a favorable safety profile, warranting further development.[4][6]
Future research should focus on obtaining more comprehensive head-to-head comparative data for both efficacy and toxicity under identical experimental conditions. Long-term toxicity studies, detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and exploration of combination therapies will be crucial next steps in translating these promising preclinical findings into clinical success. The versatility of the thiochroman scaffold ensures that it will remain an area of intense investigation for the discovery of novel therapeutics.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Experimental Comparison: Benchmarking the Novel PARP Inhibitor 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride Against Clinical Mainstays
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of PARP Inhibition in Oncology
The advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a paradigm shift in targeted cancer therapy, particularly for malignancies harboring defects in DNA repair pathways.[1][2] PARP enzymes, especially PARP1 and PARP2, are critical sentinels in the cellular response to DNA single-strand breaks (SSBs).[1][3] Their inhibition in cancer cells with pre-existing deficiencies in homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2, creates a synthetic lethal scenario.[1][4] Unrepaired SSBs escalate into more cytotoxic double-strand breaks (DSBs) during DNA replication, which HR-deficient cells cannot resolve, leading to genomic collapse and apoptosis.[1][5][6]
Beyond simple catalytic inhibition, a more profound mechanism of action for many clinical PARP inhibitors is "PARP trapping."[4][7] This process locks the PARP enzyme onto the DNA at the site of a break, forming a cytotoxic protein-DNA complex that is a significant physical impediment to DNA replication and transcription.[3][4] The potency of PARP trapping often correlates more strongly with cytotoxicity than enzymatic inhibition alone and is a key differentiator among approved inhibitors.[4][8]
Currently, four major PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—are established in clinical practice for various cancers, including ovarian, breast, prostate, and pancreatic cancers.[2][4][5] Each possesses a unique profile of enzymatic inhibition, trapping efficiency, and clinical efficacy.
This guide introduces a novel investigational compound, 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride , and provides a comprehensive experimental framework to benchmark its performance against these clinical standards. As Senior Application Scientists, our goal is not merely to present protocols but to elucidate the scientific rationale behind each experimental choice, ensuring a robust and insightful evaluation of this potential new therapeutic agent.
The Clinical Comparators: Establishing the Benchmark
A thorough evaluation of any new PARP inhibitor requires a direct comparison against the established leaders in the field.
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor approved, Olaparib is a potent inhibitor of both PARP1 and PARP2 and has demonstrated significant efficacy in BRCA-mutated cancers.[2][9]
-
Rucaparib (Rubraca®): Also a potent inhibitor of PARP1 and PARP2, Rucaparib was approved for the treatment of BRCA-mutated ovarian cancer.[4]
-
Niraparib (Zejula®): This inhibitor is noted for its efficacy as a maintenance therapy in ovarian cancer, irrespective of BRCA mutation status in some contexts, and has a distinct trapping potency.[4]
-
Talazoparib (Talzenna®): Recognized as the most potent PARP trapper among the approved agents by a significant margin (nearly 100-fold more than some competitors), its high cytotoxicity is largely attributed to this trapping efficiency.[4][8]
The central hypothesis of our investigation is that this compound exhibits potent PARP inhibition and/or trapping activity, leading to selective cytotoxicity in HR-deficient cancer cells. The following experimental plan is designed to rigorously test this hypothesis.
Experimental Design: A Multi-Faceted Approach to Characterization
Our benchmarking strategy is built on a tiered approach, moving from fundamental biochemical activity to complex cellular responses. This ensures a comprehensive understanding of the compound's mechanism and potential.
Caption: A general experimental workflow for the evaluation of PARP inhibitors.
Part 1: Biochemical Potency and Selectivity
The initial step is to determine if and how strongly the novel compound interacts with its intended targets, PARP1 and PARP2, in a purified system.
Experiment 1.1: PARP1/2 Enzymatic Inhibition Assay
Causality: This assay directly measures the ability of the compound to inhibit the catalytic activity of PARP enzymes.[7] By quantifying the reduction in poly(ADP-ribose) (PAR) formation, we can determine the half-maximal inhibitory concentration (IC50), a primary measure of potency.[10] Comparing the IC50 values for PARP1 and PARP2 provides an early indication of selectivity.
Protocol: A common method is a colorimetric or fluorescent assay that measures the consumption of the PARP substrate, NAD+.[10]
-
Plate Preparation: Coat 96-well plates with histone H1, a substrate for PARP enzymes.
-
Enzyme Incubation: Add recombinant human PARP1 or PARP2 enzyme to the wells along with a DNA-damage simulating substrate (e.g., nicked DNA) to activate the enzyme.[10]
-
Inhibitor Addition: Add a serial dilution of this compound and the clinical comparators (Olaparib, Rucaparib, Niraparib, Talazoparib) to the wells. Include a vehicle-only control (e.g., DMSO).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated-NAD+.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP, which binds to the incorporated biotinylated-PAR chains.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. The signal intensity is proportional to PARP activity.[11]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate IC50 values.
Part 2: Cellular Target Engagement and Mechanism
After confirming biochemical activity, we must verify that the compound can penetrate the cell membrane and engage its target in a complex cellular environment.
Experiment 2.1: Cellular PARylation Assay
Causality: This assay confirms that the compound inhibits PARP activity within intact cells.[12] A reduction in cellular PAR levels after DNA damage induction is a direct indicator of target engagement. This is a crucial step to bridge the gap between biochemical potency and cellular effect.[13]
Protocol: An ELISA-based method is convenient for quantifying total cellular PAR levels.[12][14]
-
Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa or a BRCA-proficient line) in a 96-well plate and allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Treat cells with a range of concentrations of the test compounds for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by adding a damaging agent like hydrogen peroxide (H2O2) for a short period (e.g., 15 minutes) to stimulate PARP activity.[15]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer to collect cell extracts.[14]
-
ELISA:
-
Add the cell lysates to a 96-well plate pre-coated with a PAR-binding reagent or antibody.[13][14]
-
Incubate to allow the capture of PARylated proteins.
-
Wash and add a primary antibody against PAR, followed by a secondary HRP-conjugated antibody.
-
Add a chemiluminescent substrate and quantify the signal.
-
-
Data Analysis: Normalize the PAR signal to the total protein concentration in each lysate. Calculate the IC50 for the inhibition of cellular PARylation.
Experiment 2.2: PARP Trapping Assay
Causality: This is arguably the most critical assay for differentiating next-generation PARP inhibitors. It quantifies the compound's ability to stabilize the PARP-DNA complex, a key driver of cytotoxicity.[8][16]
Protocol: This assay isolates chromatin-bound proteins to measure the amount of PARP "trapped" on the DNA.[10][16]
-
Cell Treatment: Treat cells (e.g., HeLa) with the PARP inhibitors at various concentrations for a defined period (e.g., 1 hour).
-
Cell Lysis and Fractionation: Lyse the cells and separate the cellular components into soluble and chromatin-bound fractions via centrifugation.[16]
-
Quantification of Chromatin-Bound PARP:
-
Western Blotting: Resolve the proteins in the chromatin fraction by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for PARP1. The intensity of the band corresponds to the amount of trapped PARP.[16]
-
ELISA: Use a quantitative immunoassay to measure the amount of PARP1 in the chromatin fraction for higher throughput.[16]
-
-
Data Analysis: Quantify the increase in chromatin-bound PARP1 relative to vehicle-treated controls. A higher signal indicates more potent trapping.
Part 3: Functional Consequences and Therapeutic Potential
The final stage of benchmarking connects the molecular mechanism to the desired therapeutic outcome: selective killing of cancer cells.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Experiment 3.1: DNA Damage Response (γH2AX Foci Formation)
Causality: The accumulation of DSBs is the lynchpin of synthetic lethality. Phosphorylation of the histone variant H2AX (to form γH2AX) is a well-established early marker for DNA DSBs.[17][18] This immunofluorescence-based assay visually confirms that PARP inhibition leads to an increase in these cytotoxic lesions.
Protocol:
-
Cell Culture and Treatment: Grow cells (e.g., a BRCA2-deficient pancreatic cancer line like CAPAN-1) on coverslips and treat them with equimolar concentrations of the PARP inhibitors for 24-48 hours.[16]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent like 0.3% Triton X-100 to allow antibody entry.[17][19]
-
Immunostaining:
-
Image Acquisition: Acquire images using a high-content fluorescence microscope.
-
Data Analysis: Use automated image analysis software (e.g., Fiji) to count the number of distinct γH2AX foci per nucleus.[17][19] A significant increase in foci number indicates the induction of DNA DSBs.
Experiment 3.2: Cellular Cytotoxicity Assay
Causality: This is the ultimate test of the synthetic lethality hypothesis. By comparing the compound's effect on a BRCA-mutant cell line versus its isogenic, BRCA-proficient counterpart, we can determine its therapeutic window and selectivity.
Protocol:
-
Cell Seeding: Plate a BRCA-mutant cancer cell line (e.g., MDA-MB-436, HCC1937) and a BRCA-wild-type control line (e.g., MDA-MB-231) in 96-well plates.[16][20]
-
Drug Treatment: Treat the cells with a wide range of concentrations of each PARP inhibitor for an extended period (e.g., 72-120 hours).[16]
-
Viability Assessment: Measure cell viability using a standard method:
-
MTT/Resazurin Assay: Add the reagent and measure the metabolic activity, which correlates with the number of viable cells.[16]
-
ATP Quantification (e.g., CellTiter-Glo®): Lyse the cells and measure ATP levels, a direct indicator of cell viability.
-
-
Data Analysis: Calculate the IC50 (or GI50, the concentration for 50% growth inhibition) for each compound in both cell lines. A significantly lower IC50 in the BRCA-mutant line compared to the wild-type line demonstrates selective, synthetic lethal activity.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables to facilitate interpretation.
Table 1: Comparative Biochemical Potency of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1/2 Selectivity Ratio |
|---|---|---|---|
| 4-Amino-6-bromothiochroman 1,1-dioxide HCl | Experimental Value | Experimental Value | Calculated Value |
| Olaparib | ~1-5 | ~1-5 | ~1 |
| Rucaparib | ~1-5 | ~1-5 | ~1 |
| Niraparib | ~2-4 | ~1-2 | ~2 |
| Talazoparib | ~1 | ~1 | ~1 |
Note: Literature values for clinical inhibitors are approximate and can vary based on assay conditions.
Table 2: Comparative Cellular Activity of PARP Inhibitors
| Compound | Cellular PARylation IC50 (nM) | Relative PARP Trapping Potency | Cytotoxicity IC50 (nM) (BRCA-mutant cells) | Cytotoxicity IC50 (nM) (BRCA-WT cells) | Selectivity Index (WT/Mutant) |
|---|---|---|---|---|---|
| 4-Amino-6-bromothiochroman 1,1-dioxide HCl | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Olaparib | ~10 | ++ | ~10-100 | >10,000 | >100 |
| Rucaparib | ~10 | ++ | ~10-100 | >10,000 | >100 |
| Niraparib | ~5 | +++ | ~5-50 | >5,000 | >100 |
| Talazoparib | ~2 | ++++ | ~0.5-5 | >1,000 | >200 |
Note: Potency and IC50 values are representative and intended for comparative illustration.
Conclusion and Future Directions
This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its biochemical potency, cellular mechanism of action, and functional consequences, researchers can generate the critical data needed to determine its potential as a novel PARP inhibitor.
Positive results—particularly high PARP trapping efficiency and a strong synthetic lethal window—would warrant progression to more complex studies, including evaluation in 3D cell culture models, patient-derived xenografts, and investigation of potential resistance mechanisms. This structured, data-driven approach is essential for advancing promising new molecules from the laboratory bench toward clinical reality.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. tebubio.com [tebubio.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. vincibiochem.it [vincibiochem.it]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reproducibility in Dopamine D2 Receptor Agonist Assays: A Comparative Analysis of Talipexole and Alternatives
Introduction: The Imperative of Reproducibility in Neuropharmacology
In the landscape of drug discovery and development, particularly within neuropharmacology, the reproducibility of experimental data is the bedrock of scientific integrity and progress. The ability to consistently replicate findings is what transforms a novel observation into a validated therapeutic strategy. However, achieving this consistency is a significant challenge, influenced by a myriad of factors ranging from reagent stability to subtle variations in protocol execution.[1][2] This guide provides an in-depth, objective comparison of experimental reproducibility using 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, more commonly known as Talipexole, a potent dopamine D2 receptor agonist.[3][4] We will explore the nuances of its application, compare its performance against other non-ergoline dopamine agonists, Pramipexole and Ropinirole, and provide detailed, self-validating protocols to empower researchers to generate robust and reliable data.[5]
Pharmacological Profile: Understanding the Key Players
Talipexole (this compound) is a non-ergoline dopamine agonist with a primary mechanism of action centered on the stimulation of D2 dopamine receptors in the brain.[3][6] This action mimics the effect of endogenous dopamine, making it a valuable tool in studying Parkinson's disease and other conditions linked to dopamine deficiency.[3] Beyond its principal D2 agonism, Talipexole also exhibits activity as an α2-adrenergic agonist and a 5-HT3 receptor antagonist, which can contribute to its overall pharmacological profile and potential for off-target effects in certain experimental systems.[4]
Pramipexole and Ropinirole serve as critical comparators in this guide. Like Talipexole, they are non-ergoline dopamine agonists with specificity for the D2 family of dopamine receptors.[5][7] Their established clinical use and extensive research history provide a solid baseline for evaluating efficacy and reproducibility.[8] Pramipexole is noted for its high affinity for the D3 receptor subtype, while Ropinirole also acts on D2 and D3 receptors.[9] These subtle differences in receptor subtype affinity can influence experimental outcomes and are a key consideration in assay design.
The core of reproducible research with these compounds lies in understanding their action at the G-protein-coupled receptor (GPCR) level. As D2 receptor agonists, they trigger an inhibitory signaling cascade, primarily through the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][11] Measuring this downstream event is a common and robust method for quantifying agonist activity.
Signaling Pathway and Experimental Overview
To contextualize the experimental protocols that follow, it is crucial to visualize both the biological signaling cascade and the overarching experimental workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Talipexole Hydrochloride used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ropinirole and pramipexole, the new agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tremor activity of talipexole produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The complex molecular pharmacology of the dopamine D2 receptor: Implications for pramipexole, ropinirole, and rotigotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. innoprot.com [innoprot.com]
"Head-to-head comparison of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride with other small molecule inhibitors of the Wnt pathway"
Assessment of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride as a Wnt Pathway Inhibitor: A Literature Review
To our valued research community:
In our continuous effort to provide in-depth technical guides for drug development professionals, we initiated a comprehensive review to conduct a head-to-head comparison of This compound with other known small molecule inhibitors of the Wnt signaling pathway. However, after an exhaustive search of scientific literature and chemical databases, we have found no published evidence to support the classification of this compound as an inhibitor of the Wnt pathway.
Our investigation included a thorough search for direct studies on this compound's biological activity, as well as broader inquiries into the effects of thiochroman derivatives on Wnt signaling. While various thiochroman-based molecules have been synthesized and evaluated for a range of biological activities, including antimicrobial and antiparasitic effects, a specific role for this compound in the context of Wnt pathway modulation is not documented in the available scientific literature.[1][2][3] Chemical databases such as PubChem list the compound but do not provide any data on its biological function.[4]
Therefore, a direct head-to-head comparison with established Wnt pathway inhibitors is not feasible at this time due to the absence of foundational data on the primary compound of interest.
In lieu of the originally proposed comparison, we present a guide to well-characterized small molecule inhibitors of the Wnt pathway, providing a framework for how such a comparison would be structured and the key experimental data required. This guide will serve as a valuable resource for researchers interested in targeting this critical signaling cascade.
A Guide to Characterized Small Molecule Inhibitors of the Wnt Pathway
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration during embryonic development and adult tissue homeostasis.[5] Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[6] A variety of small molecule inhibitors have been developed to target different components of this pathway. Here, we highlight three well-established inhibitors: XAV939, IWR-1, and IWP-2, and outline the methodologies for their comparative analysis.
Overview of Wnt Signaling Pathway and Points of Inhibition
The canonical Wnt pathway is centered on the regulation of β-catenin levels. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt binding to its receptors inhibits this complex, leading to β-catenin accumulation, nuclear translocation, and activation of target gene expression. Small molecule inhibitors can target various points in this cascade.
Caption: Canonical Wnt signaling pathway and points of intervention for IWP-2, XAV939, and IWR-1.
Comparative Profile of Established Wnt Pathway Inhibitors
A head-to-head comparison of Wnt inhibitors requires evaluating their mechanism of action, potency, and specificity.
| Inhibitor | Target | Mechanism of Action | Reported IC₅₀ |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin by inhibiting the PARP activity of Tankyrase, thus promoting β-catenin degradation. | ~4 nM (TNKS2), ~11 nM (TNKS1) |
| IWR-1 | Axin | Stabilizes Axin, promoting the assembly of the β-catenin destruction complex. | ~180 nM (Wnt reporter assay) |
| IWP-2 | Porcupine (Porcn) | Inhibits the O-acyltransferase Porcupine, which is essential for the palmitoylation and secretion of Wnt ligands. | ~27 nM (Porcn activity) |
Experimental Protocols for Comparative Analysis
To objectively compare the performance of Wnt pathway inhibitors, a series of standardized cellular and biochemical assays should be employed.
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This is the gold standard for quantifying the activity of the canonical Wnt pathway.
Principle: Cells are co-transfected with two reporter constructs: one containing multiple TCF/LEF binding sites upstream of a luciferase gene (TOP-Flash) and a negative control with mutated binding sites (FOP-Flash). A constitutively active Renilla luciferase vector is often co-transfected for normalization.
Workflow:
Caption: Workflow for a TOP/FOP Flash luciferase reporter assay.
Western Blot Analysis of β-catenin and Axin Levels
This assay directly measures the biochemical effects of the inhibitors on key pathway components.
Principle: Cells are treated with inhibitors in the presence of a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021). Cell lysates are then subjected to SDS-PAGE and immunoblotting to detect levels of total β-catenin, phosphorylated β-catenin, and Axin.
Expected Outcomes:
-
XAV939 and IWR-1: Increased levels of Axin and decreased levels of total β-catenin.
-
IWP-2: Decreased levels of β-catenin in response to Wnt ligand stimulation.
Quantitative PCR (qPCR) of Wnt Target Genes
This assay measures the downstream transcriptional output of the Wnt pathway.
Principle: RNA is extracted from cells treated with inhibitors and Wnt agonists. The expression levels of known Wnt target genes, such as AXIN2 and MYC, are quantified using qPCR.
Workflow:
References
- 1. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminothiochroman 1,1-dioxide hydrochloride | C9H11NO2S | CID 13922316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Handling of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
As researchers and scientists in drug development, the proper handling of novel chemical entities is paramount to ensuring both personal safety and the integrity of our experimental work. This guide provides essential, immediate safety and logistical information for the handling of 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride. The procedural guidance herein is based on the known hazards of structurally similar compounds and general principles for managing halogenated aromatic amines.
Hazard Assessment and Immediate Safety Precautions
Anticipated Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[7][8]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[8][9]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[8]
-
Chronic Toxicity: Prolonged or repeated exposure to aromatic amines can pose long-term health risks, including potential carcinogenicity.[1][2][3]
Immediate Actions:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][10]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11][12]
-
Spill Kit: An appropriate spill kit for solid chemical spills should be available in the laboratory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.[13][14][15]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Provides a primary barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds. |
| Eye Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[15] |
| Lab Coat | Flame-resistant lab coat with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Should be used if there is a risk of generating aerosols or if working outside of a fume hood is unavoidable. |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills.[16] |
Step-by-Step Handling Procedures
Adherence to a strict protocol will minimize the risk of exposure and cross-contamination.
Weighing and Aliquoting
-
Preparation: Before handling the compound, don all required PPE.
-
Work Surface: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use a dedicated set of spatulas and weighing paper. Tare the balance with the weighing paper. Carefully transfer the desired amount of the solid compound. Avoid creating dust.
-
Closure: Tightly seal the primary container immediately after use.
-
Clean-up: Decontaminate the spatula with an appropriate solvent (e.g., ethanol) and wipe down the balance and surrounding area within the fume hood. Dispose of the used bench paper and weighing paper in the designated solid waste container.
Solution Preparation
-
Solvent Addition: In the fume hood, place the weighed compound into an appropriate vessel. Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing.
-
Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to facilitate dissolution. Keep the vessel covered to the extent possible.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Operational and Disposal Plans
Proper waste segregation and disposal are critical for laboratory safety and environmental compliance.
Waste Segregation and Disposal
-
Halogenated Organic Waste: All solutions containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[4][5][6] Do not mix with non-halogenated waste.[4][17]
-
Solid Waste: Contaminated solid materials, such as gloves, weighing paper, and bench paper, should be collected in a clearly labeled, sealed bag or container for solid hazardous waste.
-
Labeling: All waste containers must be accurately labeled with their contents.[4][10]
Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and any colleagues in the vicinity.
-
Contain: For a small, manageable spill within the fume hood, use a chemical spill kit to absorb the material.
-
Clean: Wearing appropriate PPE, carefully clean the area.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. fishersci.com [fishersci.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. epa.gov [epa.gov]
- 14. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 15. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
